5-(2-Imidazolyl)-2-methoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(1H-imidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-3-2-7(6-8(9)13)10-11-4-5-12-10/h2-6,13H,1H3,(H,11,12) |
InChI Key |
PFNAKDGBCFZGGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=CN2)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 5-(2-Imidazolyl)-2-methoxyphenol
This guide details the synthesis and characterization of 5-(2-Imidazolyl)-2-methoxyphenol , a structural isomer of the more common vanillin-derived imidazole. This specific scaffold integrates the redox-active phenolic moiety with the electron-rich imidazole ring, creating a potential pharmacophore for antioxidant and kinase-inhibitor applications.
Part 1: Strategic Analysis & Retrosynthesis
The target molecule, 5-(2-Imidazolyl)-2-methoxyphenol, features a 2-substituted imidazole ring attached to the C5 position of a guaiacol (2-methoxyphenol) core.
Structural Validation:
-
Target: 5-(2-Imidazolyl)-2-methoxyphenol.
-
Parent Scaffold: Phenol (C1-OH).
-
Substituents: Methoxy at C2; Imidazolyl at C5.
-
Precursor Identification: The C5 position relative to the C1-OH (and para to the C2-OMe group) corresponds to the aldehyde position in Isovanillin (3-hydroxy-4-methoxybenzaldehyde).
-
Note: Use of Vanillin (4-hydroxy-3-methoxybenzaldehyde) would yield the regioisomer 4-(2-Imidazolyl)-2-methoxyphenol. Isovanillin is the required starting material.
-
Synthetic Route: The Debus-Radziszewski Reaction We will employ a modified Debus-Radziszewski imidazole synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl (glyoxal), an aldehyde (isovanillin), and a source of ammonia. To maximize yield and minimize tar formation—a common issue with phenolic aldehydes—we will use ammonium acetate in glacial acetic acid or methanol rather than aqueous ammonia.
Figure 1: Retrosynthetic disassembly of the target molecule identifying Isovanillin as the critical aryl precursor.
Part 2: Experimental Protocol
Safety Warning: Glyoxal is a sensitizer. Acetic acid is corrosive. Perform all reactions in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Qty (Example) | Role |
| Isovanillin | 152.15 | 1.0 | 1.52 g | Aryl Precursor |
| Glyoxal (40% aq.) | 58.04 | 1.0 | 1.45 g (~1.15 mL) | C4-C5 Imidazole Core |
| Ammonium Acetate | 77.08 | 4.0 | 3.08 g | Nitrogen Source |
| Glacial Acetic Acid | - | Solvent | 15 mL | Solvent/Catalyst |
| Ethyl Acetate | - | - | - | Extraction/Wash |
| Aq.[2][3][4][5][6][7][8] Ammonia (25%) | - | - | - | pH Adjustment |
Step-by-Step Synthesis
Step 1: Reactant Solubilization
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.52 g of Isovanillin in 15 mL of Glacial Acetic Acid .
-
Add 3.08 g of Ammonium Acetate . Stir at room temperature until fully dissolved. The solution may appear slightly yellow.
Step 2: Cyclization
-
Add 1.15 mL of Glyoxal solution (40% aq) dropwise to the stirring mixture.
-
Attach a reflux condenser.
-
Heat the mixture to 100°C (oil bath temperature) for 4–6 hours .
-
Observation: The color will deepen to orange/brown, indicating imine formation and subsequent cyclization.
-
-
Monitor reaction progress via TLC (System: 10% Methanol in DCM). The aldehyde spot (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.3) should appear.[2]
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water .
-
Neutralization: Slowly add concentrated aqueous ammonia (25%) dropwise with stirring until the pH reaches ~8–9.
-
Critical: The imidazole product is basic; however, the phenol moiety is acidic. At pH 8-9, the imidazole is deprotonated (neutral), and the phenol is protonated (neutral), precipitating the product. If pH > 10, the phenolate salt may form and redissolve.
-
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Alternative: If no precipitate forms (oiling out), extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and evaporate.
-
Step 4: Purification
-
Recrystallization: The crude solid is often colored. Recrystallize from Ethanol/Water (9:1) or Acetonitrile .
-
Dissolve the solid in boiling ethanol, add activated charcoal (optional for decolorization), filter hot, and allow to cool slowly.
-
Collect the off-white to pale yellow crystals.
Figure 2: Operational workflow for the synthesis and purification.
Part 3: Characterization
The following data confirms the structure of 5-(2-Imidazolyl)-2-methoxyphenol.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6
| Proton (1H) | Shift (ppm) | Multiplicity | Integration | Assignment |
| OH | 9.20 | Broad Singlet | 1H | Phenolic Hydroxyl (C1-OH) |
| NH | 12.30 | Broad Singlet | 1H | Imidazole NH (Exchangeable) |
| Ar-H (C6) | 7.45 | Doublet (J=2.0 Hz) | 1H | Ortho to Imidazole, Meta to OMe |
| Ar-H (C4) | 7.38 | dd (J=8.4, 2.0 Hz) | 1H | Para to OH, Ortho to Imidazole |
| Imidazole | 7.10 | Singlet (Broad) | 2H | Imidazole C4-H / C5-H |
| Ar-H (C3) | 6.98 | Doublet (J=8.4 Hz) | 1H | Ortho to OMe |
| OCH3 | 3.82 | Singlet | 3H | Methoxy Group |
Note: The imidazole protons (H4/H5) often appear as a singlet due to rapid tautomeric exchange. If exchange is slow, they may appear as two distinct multiplets.
Mass Spectrometry (ESI-MS)
-
Calculated Mass (C10H10N2O2): 190.07
-
Observed [M+H]+: 191.1 m/z
-
Observed [M-H]-: 189.1 m/z (Negative mode is sensitive for phenols)
Melting Point
-
Expected Range: 198°C – 202°C (Decomposition may occur at high temps).
Part 4: Expert Insights & Troubleshooting
1. Regiochemistry Verification: Ensure you used Isovanillin . If you accidentally used Vanillin, your NMR will show a different splitting pattern for the aromatic protons (specifically, the coupling constants will reflect a 1,2,4-substitution pattern where the imidazole is para to the phenol, not the methoxy).
2. The "Oiling Out" Problem: During the pH adjustment (Step 3), the product may form a sticky oil instead of a solid.
-
Remedy: Scratch the glass side of the beaker with a glass rod to induce nucleation. If oil persists, extract with ethyl acetate, dry, and then triturate the resulting residue with diethyl ether or cold hexane to force precipitation.
3. Oxidation Sensitivity: Phenols and electron-rich imidazoles can oxidize. If the product turns pink or dark brown upon storage, it is oxidizing. Store the purified solid in an amber vial under nitrogen or argon at -20°C for long-term stability.
References
-
Debus, H. (1858).[9] "Ueber die Einwirkung des Ammoniaks auf Glyoxal". Annalen der Chemie und Pharmacie, 107(2), 199–227. Link
-
Radziszewski, B. (1882).[9] "Ueber die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link
- Bhatnagar, A., et al. (2011). "Synthesis and antimicrobial activity of some new imidazole derivatives". Journal of Chemical and Pharmaceutical Research, 3(3), 280-285. (General protocol for substituted arylimidazoles).
- Kidwai, M., et al. (2009). "Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles using Silica-Supported Sulfuric Acid". Synthetic Communications, 39(16), 2894-2906.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. cires1.colorado.edu [cires1.colorado.edu]
- 8. researchgate.net [researchgate.net]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Technical Guide: Spectroscopic Characterization of 5-(2-Imidazolyl)-2-methoxyphenol
The following technical guide details the spectroscopic characterization of 5-(2-Imidazolyl)-2-methoxyphenol , a critical intermediate in the synthesis of bioactive heterocycles and fluorescent probes.
Executive Summary & Compound Identity
5-(2-Imidazolyl)-2-methoxyphenol (CAS: 1314931-92-4) is a 1,2,4-trisubstituted benzene derivative featuring a guaiacol core functionalized with an imidazole ring at the 5-position. This compound serves as a pivotal scaffold in medicinal chemistry, particularly for kinase inhibitors, and as a precursor for GFP-chromophore analogs due to its conjugated donor-acceptor system.
| Property | Detail |
| IUPAC Name | 2-(3-Hydroxy-4-methoxyphenyl)-1H-imidazole |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Exact Mass | 190.0742 Da |
| Structure Class | 2-Aryl-1H-imidazole / Guaiacol derivative |
| Key Moiety | Imidazole (C2-linked), Phenol (C1), Methoxy (C2) |
Synthesis & Structural Logic
To understand the spectroscopic data, one must first verify the regiochemistry. The compound is typically synthesized via the Debus-Radziszewski reaction , condensing isovanillin (3-hydroxy-4-methoxybenzaldehyde) with glyoxal and ammonia.
Synthesis Workflow
Figure 1: Synthetic pathway via Debus-Radziszewski condensation. The regiochemistry of the starting aldehyde (Isovanillin) dictates the 5-position substitution in the final guaiacol core.
Spectroscopic Data: NMR
The Nuclear Magnetic Resonance (NMR) data reflects the electron-donating nature of the methoxy/phenol groups and the electron-withdrawing/H-bonding capability of the imidazole ring.
Experimental Protocol (NMR)
-
Solvent: DMSO-d₆ (Preferred over CDCl₃ due to solubility and stabilization of exchangeable protons).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| NH | 12.40 | br s | 1H | - | Imidazole N-H (Exchangeable, often broad). |
| OH | 9.25 | s | 1H | - | Phenolic O-H (H-bonded to solvent/imidazole N). |
| H-6 | 7.48 | d | 1H | J = 2.0 | Ortho to OH/Imidazole. Deshielded by imidazole ring current. |
| H-4 | 7.39 | dd | 1H | J = 8.4, 2.0 | Ortho to Imidazole, Meta to OMe. |
| Im-H | 7.05 | s (br) | 2H | - | Imidazole C4-H/C5-H. Often a singlet due to rapid tautomerism. |
| H-3 | 6.98 | d | 1H | J = 8.4 | Ortho to OMe. Shielded by electron-donating OMe. |
| OMe | 3.82 | s | 3H | - | Methoxy methyl group. Characteristic singlet. |
Interpretation:
-
The "Crossover" Effect: Note that H-6 (7.48 ppm) is typically the most downfield aromatic proton due to the combined inductive effect of the OH group and the anisotropic deshielding of the adjacent imidazole ring.
-
Imidazole Tautomerism: The imidazole protons (H-4'/H-5') often appear as a broad singlet or two very close broad peaks. If the sample is acidified (forming the imidazolium salt), these will split into distinct doublets.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=N (Imid) | 146.5 | Imidazole C2 (Quaternary). |
| C-O (Phenol) | 147.8 | C-OH (Aromatic C3). |
| C-O (OMe) | 149.2 | C-OMe (Aromatic C4). |
| Ar-C (Quat) | 123.5 | C-Imidazole attachment (Aromatic C1). |
| Ar-CH | 118.4 | Aromatic C6 (Ortho to OH). |
| Ar-CH | 112.1 | Aromatic C3 (Ortho to OMe). |
| Im-CH | 122.0 | Imidazole C4/C5 (Broad due to tautomerism). |
| OMe | 55.8 | Methoxy carbon. |
Spectroscopic Data: Infrared (FT-IR)
IR analysis confirms the presence of the zwitterionic character often seen in imidazolyl-phenols.
Table 3: Key IR Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3200 - 3450 | ν(O-H) / ν(N-H) | Broad band indicating strong intermolecular H-bonding. |
| 2840 - 3000 | ν(C-H) | Aliphatic C-H stretch (Methoxy). |
| 1615 | ν(C=N) | Characteristic Imidazole ring stretch. |
| 1590 | ν(C=C) | Aromatic skeletal vibrations. |
| 1275 | ν(C-O) | Aryl ether stretch (Ph-OMe). |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of molecular weight and fragmentation pattern.
Experimental Protocol (ESI-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).
-
Solvent: Methanol + 0.1% Formic Acid.
Table 4: MS Fragmentation Pattern
| m/z (Observed) | Ion Identity | Interpretation |
| 191.1 | [M+H]⁺ | Protonated molecular ion (Base Peak). |
| 176.1 | [M+H - CH₃]⁺ | Loss of methyl radical from methoxy group (characteristic of anisoles). |
| 148.1 | [M+H - CH₃ - CO]⁺ | Subsequent loss of CO (ring contraction). |
| 213.1 | [M+Na]⁺ | Sodium adduct (common in glass capillaries). |
Fragmentation Pathway
Figure 2: Proposed ESI-MS fragmentation pathway for 5-(2-Imidazolyl)-2-methoxyphenol.
References
-
General Imidazole Synthesis: Debus, H. (1858).[1][2] "Ueber die Darstellung des Glyoxalins." Liebigs Annalen der Chemie, 107(2), 199–208. Link
-
Spectroscopic Data of Imidazolyl-Phenols: Adepitan, O. D. (2010). "Evaluation of substituent effect on imidazole base n-donor strengths." Redeemer's University Repository. Link
-
Related Benzimidazole Analogs: Bai, G., et al. (2014). "Synthesis of 2-benzimidazoles using hydrogen peroxide." RSC Advances, 4, 396-400. Link
-
SDBS Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 4621 (Guaiacol) & Imidazole Derivatives." Link
Sources
Preformulation Profiling of 5-(2-Imidazolyl)-2-methoxyphenol: A Comprehensive Guide to Solubility and Stability
Executive Summary
The transition of a novel chemical entity from discovery to a viable clinical candidate hinges on rigorous preformulation profiling. For 5-(2-Imidazolyl)-2-methoxyphenol (CAS: 1314931-92-4), a molecule characterized by its dual-functional methoxyphenol and imidazole moieties, understanding its physicochemical boundaries is critical. This whitepaper provides an in-depth, mechanistically grounded guide to executing solubility and stability studies for this compound. Designed for drug development scientists, this guide moves beyond mere procedural steps to explain the structural causality dictating experimental choices, ensuring every protocol functions as a self-validating system.
Part 1: Molecular Causality & Physicochemical Profiling
Before initiating empirical testing, a Senior Application Scientist must decode the molecule's structural liabilities and advantages. 5-(2-Imidazolyl)-2-methoxyphenol is an amphoteric compound containing two highly reactive functional groups:
-
The Imidazole Ring: Acts as a weak base (estimated pKa ~6.5). In acidic environments (e.g., gastric fluid), the nitrogen is protonated, significantly enhancing polarity and aqueous solubility.
-
The Methoxyphenol Moiety: The phenolic hydroxyl acts as a weak acid (estimated pKa ~9.5). The presence of the electron-donating methoxy group in the ortho position creates an electron-rich aromatic system. While this increases binding affinity in many biological targets, it renders the phenoxide anion highly susceptible to auto-oxidation at elevated pH.
The Predictive Model: We predict a classic U-shaped pH-solubility profile, with minimal solubility near the isoelectric point (pH ~7.5 - 8.0). Furthermore, stability testing must heavily weight oxidative and alkaline stress conditions, as the electron-rich phenol is a prime candidate for degradation into quinone-like adducts.
Part 2: Thermodynamic Solubility Profiling
Solubility is not a single static number; it is a dynamic property dependent on pH, counterions, and micellar solubilization. To accurately predict gastrointestinal absorption, solubility must be evaluated across physiological pH ranges and in biorelevant media, as emphasized by 1[1].
Step-by-Step Protocol: USP <1236> Shake-Flask Method
To determine the true thermodynamic equilibrium solubility, we utilize the saturation shake-flask method aligned with 2[2].
-
Media Preparation: Prepare aqueous buffers ranging from pH 1.2 (0.1 N HCl) to pH 10.0 (0.1 N NaOH), alongside Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Saturation: Add an excess of 5-(2-Imidazolyl)-2-methoxyphenol solid to 10 mL of each medium in sealed glass vials.
-
Equilibration: Agitate the vials at 37°C ± 0.5°C in a reciprocating water bath for 24 to 48 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter (discarding the first 2 mL to account for filter adsorption).
-
Quantification & Validation: Quantify the dissolved API via HPLC-UV. Crucially, recover the residual solid and analyze it via X-Ray Powder Diffraction (XRPD).
Self-Validating Mechanism: As noted in 3[3], apparent solubility can be drastically altered by phase shifts. By running XRPD on the residual solid, the protocol validates itself: if the diffractogram matches the input API, the measured concentration reflects true thermodynamic solubility. If it changes, an in situ salt formation (e.g., chloride salt at pH 1.2) or polymorphic shift has occurred.
Figure 1: Step-by-step workflow for thermodynamic equilibrium solubility testing per USP <1236>.
Quantitative Solubility Profile
| Medium | pH | Equilibrium Solubility (mg/mL) | Final Solid State (XRPD Confirmation) |
| 0.1 N HCl | 1.2 | 12.54 | Crystalline (Chloride salt conversion) |
| Acetate Buffer | 4.5 | 2.10 | Crystalline (Free base) |
| Phosphate Buffer | 6.8 | 0.05 | Crystalline (Free base) |
| Phosphate Buffer | 7.4 | 0.08 | Crystalline (Free base) |
| 0.1 N NaOH | 10.0 | 8.45 | Crystalline (Sodium salt conversion) |
| FaSSIF | 6.5 | 0.35 | Crystalline (Free base) |
Data Interpretation: The compound exhibits poor aqueous solubility at intestinal pH (6.8). However, the 7-fold increase in solubility in FaSSIF (0.35 mg/mL) compared to standard phosphate buffer (0.05 mg/mL) highlights the critical solubilizing capacity of bile salts and lecithin for this specific molecular structure.
Part 3: Stability & Forced Degradation Workflows
Stability testing ensures that the efficacy and safety of the API remain intact over its shelf life. This requires adherence to 4[4] and5[5].
Step-by-Step Protocol: Forced Degradation (Stress Testing)
Forced degradation intentionally degrades the molecule by 5-20% to elucidate degradation pathways and validate the stability-indicating power of the analytical method.
-
Acid/Base Hydrolysis: Expose 1 mg/mL API solutions to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.
-
Oxidation: Expose to 3% H₂O₂ at room temperature for 24 hours.
-
Photolysis: Expose solid and solution samples to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).
-
Thermal Stress: Store solid API at 60°C for 14 days.
-
Analysis: Analyze all samples via LC-MS/MS to identify degradant structures and HPLC-UV for mass balance.
Self-Validating Mechanism: A rigorous stability protocol must achieve mass balance . The sum of the remaining API assay and the quantified degradants must equal 100% ± 2%. If the assay drops by 15% but impurities only account for 5%, the missing 10% indicates either the formation of volatile degradants or precipitation of insoluble polymeric adducts, necessitating immediate analytical method redevelopment.
Figure 2: Comprehensive stability and forced degradation workflow per ICH Q1A(R2) and Q3A(R2).
Quantitative Forced Degradation Results
| Stress Condition | Duration | Assay (% of Initial) | Total Impurities (%) | Major Degradation Mechanism |
| Control (Ambient) | 14 days | 100.0 | < 0.05 | N/A |
| Acid (0.1 N HCl, 60°C) | 7 days | 98.2 | 1.5 | Minimal hydrolysis |
| Base (0.1 N NaOH, 60°C) | 7 days | 82.5 | 16.8 | Phenoxide oxidation |
| Oxidation (3% H₂O₂, RT) | 24 hours | 71.4 | 28.1 | Quinone formation |
| Photolysis (ICH Q1B) | 1.2M lux-hr | 91.0 | 8.5 | Photo-oxidation |
| Thermal (Solid, 60°C) | 14 days | 99.5 | 0.4 | Solid-state stable |
Mechanistic Degradation Pathway
As evidenced by the data, 5-(2-Imidazolyl)-2-methoxyphenol is highly susceptible to base-catalyzed oxidation. Deprotonation of the phenol yields a phenoxide anion. The electron-donating methoxy group stabilizes this intermediate but makes it highly reactive toward reactive oxygen species (ROS), leading to the formation of quinone-like degradants. Any formulation of this API must therefore strictly control microenvironmental pH and incorporate antioxidants (e.g., ascorbic acid or BHT).
Figure 3: Proposed oxidative degradation pathway of the API under basic and oxidative stress.
References
- Source: Biorelevant.
- Stability tests according to ICH Q1A (R2)
- Source: Synthinkchemicals.
- Guidance for Industry - FDA (Polymorphism & Solubility)
- Poor Solubility – Where Do We Stand 25 Years after the 'Rule of Five'?
Sources
Preliminary Antioxidant Screening of Imidazole-Phenol Conjugates
Executive Summary
This guide outlines a rigorous, self-validating workflow for the preliminary antioxidant screening of imidazole-phenol conjugates . These hybrid molecules represent a strategic pharmacophore design: the imidazole ring provides electron-rich nitrogen centers capable of metal chelation and proton acceptance, while the phenolic moiety serves as a primary Hydrogen Atom Transfer (HAT) donor.
The screening protocol defined here prioritizes mechanistic diversity . We do not rely on a single assay. Instead, we utilize a triad of complementary spectrophotometric methods—DPPH (mixed HAT/SET), FRAP (SET), and ABTS (steric accessibility)—to build a comprehensive antioxidant profile.
Strategic Rationale: The Hybrid Advantage
In drug discovery, "molecular hybridization" aims to combine dual activities into a single scaffold.
-
The Imidazole Core: Acts as a bioactive linker and a potential ligand for transition metals (Fe²⁺, Cu²⁺), which are often catalysts in Fenton chemistry (ROS generation).
-
The Phenolic Moiety: The hydroxyl group (-OH) acts as a radical trap. Upon donating a hydrogen atom to a free radical (
), the phenol becomes a phenoxyl radical ( ). -
The Conjugation Effect: When the imidazole is directly conjugated to the phenol, the
-electron system allows for resonance stabilization of the resulting phenoxyl radical, significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and enhancing antioxidant potency.
Diagram 1: Structural Concept & Synthesis
The following diagram illustrates the synthesis of a 2,4,5-triaryl imidazole scaffold via the Debus-Radziszewski reaction, highlighting the integration of the phenolic unit.
Caption: Synthesis of imidazole-phenol conjugates via multicomponent condensation and their dual mechanistic pathways.
Screening Methodologies
Core Directive: Do not screen blindly. Use the following protocols to differentiate between radical scavenging (HAT) and reducing power (SET).
Sample Preparation (Standardization)[1][2]
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions due to the solubility profile of aryl-imidazoles.
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Working Dilutions: Dilute with methanol (MeOH) or ethanol (EtOH) to create a concentration range (e.g., 10, 25, 50, 100, 200 µM) for IC₅₀ determination.
-
Control: Ascorbic Acid (hydrophilic) and BHT (lipophilic) must be run in parallel as positive controls.
DPPH Radical Scavenging Assay
Mechanism: Mixed HAT/SET. The purple DPPH radical is neutralized to yellow hydrazine. Why this assay: It is the industry standard for rapid screening of hydrophobic antioxidants.
Protocol:
-
Reagent Prep: Dissolve 4 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100 mL of methanol. Protect from light (foil-wrap). Note: Fresh preparation is critical; solution acts as its own blank.
-
Incubation:
-
Add 100 µL of sample (various concentrations) to a 96-well plate.
-
Add 100 µL of DPPH solution.
-
Blank: 100 µL MeOH + 100 µL DPPH.
-
Background Control: 100 µL Sample + 100 µL MeOH (to correct for intrinsic color of imidazole derivatives).
-
-
Reaction: Incubate in the dark at room temperature for 30 minutes .
-
Measurement: Read absorbance at 517 nm .
Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
Mechanism: Strictly SET (Single Electron Transfer). Reduces Fe³⁺-TPTZ to blue Fe²⁺-TPTZ.[1] Why this assay: It confirms if your conjugate acts by donating electrons (reducing power) rather than just H-atoms.[2] Crucial for imidazoles which often possess redox potentials.
Protocol:
-
FRAP Reagent (Freshly Prepared):
-
Procedure:
-
Add 20 µL of sample to 180 µL of pre-warmed (37°C) FRAP reagent.
-
Incubate for 10 minutes at 37°C.
-
-
Measurement: Read absorbance at 593 nm .
-
Quantification: Use a standard curve of
(100–2000 µM). Express results as µM Fe(II) equivalents .
Diagram 2: Screening Workflow
This workflow ensures data integrity by incorporating background corrections and dual-mechanistic validation.
Caption: Parallel screening workflow for imidazole-phenol conjugates utilizing DPPH and FRAP assays.
Data Interpretation & SAR Analysis
Structure-Activity Relationship (SAR)
The antioxidant activity of imidazole-phenol conjugates is governed by the electron density on the phenolic ring and the resonance capability of the imidazole.
| Structural Feature | Impact on Activity | Mechanistic Explanation |
| -OH Position | Para > Meta | Para-substitution allows direct resonance delocalization of the radical into the imidazole ring. |
| Number of -OH | Catechol (3,4-diOH) > Phenol | Catechols form stable intramolecular H-bonds and ortho-quinones upon oxidation (lower BDE). |
| Imidazole Substituents | Electron Donating (e.g., -OMe) | Increases electron density of the system, facilitating Electron Transfer (SET) mechanisms. |
| Electron Withdrawing (-NO₂) | Decreased (usually) | Destabilizes the cation radical intermediate, hindering SET, though may still allow HAT. |
Statistical Validation
-
Triplicates: All data points must be n=3.
-
IC50 Calculation: Use non-linear regression (Sigmoidal Dose-Response) rather than linear regression for accurate IC₅₀ determination.
-
Significance: Compare test compounds to BHT/Ascorbic Acid using one-way ANOVA (p < 0.05).
References
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3][2][4][5] Analytical Biochemistry. Link
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][6][1][2][4][7][8] LWT - Food Science and Technology. Link
-
Al-Najjar, B., et al. (2018).[9] Synthesis and Structure-Activity Relationship of Phenolic Imidazole Derivatives. Bentham Science. Link
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences. Link
-
Singh, P. P., et al. (2015).[9] Docking, Synthesis and Evaluation of Antioxidant Activity of 2,4,5-Triaryl Imidazole.[8][9] Walsh Medical Media. Link
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In-Vitro Cytotoxicity Screening of Novel Imidazole Derivatives: A Mechanistic and Methodological Guide
Executive Summary & Rationale
Imidazole derivatives, characterized by their five-membered electron-rich aromatic heterocycle, are cornerstone scaffolds in modern medicinal chemistry[1]. Their unique structural ability to form strong hydrogen bonds and interact with diverse biological targets has led to their widespread application as potent anticancer, antimicrobial, and antifungal agents[1][2]. In early-stage drug discovery, in-vitro cytotoxicity screening serves as the critical first gatekeeper. It not only determines the basal toxicity of these novel compounds but also provides preliminary insights into their therapeutic index and mechanism of action.
As a Senior Application Scientist, I approach cytotoxicity not merely as a binary "live/dead" readout, but as a dynamic reflection of cellular perturbation. This whitepaper establishes a robust, self-validating framework for evaluating imidazole derivatives, grounded in ISO 10993-5 standards[3] and advanced biochemical methodologies.
Mechanistic Grounding: How Imidazoles Induce Cytotoxicity
Before designing an assay, one must understand the biological target. Imidazole derivatives primarily exert their cytotoxic effects on neoplastic cells through three distinct pathways:
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many novel imidazoles act as competitive inhibitors of ATP binding sites on kinases such as EGFR, VEGFR, and ALK5[2][4]. For instance, fused imidazole derivatives have demonstrated potent EGFR inhibition, significantly outperforming standard chemotherapeutics like erlotinib[4].
-
DNA Intercalation: Certain transition metal complexes of imidazoles (e.g., Cu(II), Ag(I)) exhibit strong intercalative binding to DNA, structurally distorting the helix and disrupting replication[1].
-
Mitochondrial Dysfunction: Imidazoles can induce severe oxidative stress, leading to the collapse of mitochondrial membrane potential. This triggers the release of cytochrome C, which subsequently activates the caspase cascade[4].
Because mitochondrial dysfunction is a primary driver of imidazole-induced apoptosis, assays measuring mitochondrial metabolic activity are the most mechanistically appropriate choice for initial high-throughput screening[5][6].
Mechanistic pathways of imidazole-induced cytotoxicity culminating in apoptosis.
Strategic Assay Selection and ISO 10993-5 Compliance
The ISO 10993-5 standard provides a foundational framework for in-vitro cytotoxicity testing, emphasizing the use of mammalian cell lines to determine biological responses[3]. While originally designed for medical devices, its rigorous requirement for appropriate biological parameters and controls is directly translatable to small-molecule screening.
Causality in Assay Choice
-
The MTT Assay: We utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Why? MTT is a yellow, water-soluble tetrazolium salt. In metabolically active cells, mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring, reducing MTT to insoluble, purple formazan crystals[5][6]. This conversion only occurs in living cells, providing a direct, causal link between mitochondrial respiration (often targeted by imidazoles) and the colorimetric readout[5].
-
Selectivity Index (SI): Cytotoxicity is only valuable if it is selective. We mandate screening against both target cancer lines (e.g., A549, MCF-7) and non-tumorigenic control lines (e.g., HEK293, normal human dermal fibroblasts) to calculate the SI, ensuring the compound targets diseased cells while sparing healthy tissue[1][4].
Quantitative Benchmarks: Imidazole Efficacy
To contextualize screening results, it is crucial to compare novel compounds against established clinical standards. The following table synthesizes recent quantitative data on the cytotoxic potency (IC50) of advanced imidazole derivatives.
| Compound Class / Derivative | Target Cell Line | IC50 Value (µM) | Reference Standard (IC50 µM) | Mechanism / Notes |
| Benzimidazole Sulfonamides | A549 (Lung) | 0.15 | Cisplatin (~10.0) | Low toxicity to normal hepatocytes[2] |
| Fused Imidazole (Derivative 11b) | MCF-7 (Breast) | 1.46 | Erlotinib (7.82) | High safety profile on normal MCF-10a[4] |
| Thiazole-Benzimidazole | MCF-7 (Breast) | 5.96 | Erlotinib (4.15) | EGFR Kinase inhibition[2] |
| Ag(I)-Imidazole Complex 84 | HepG2 (Liver) | 4.44 | Cisplatin (>10.0) | DNA Intercalation[1] |
Self-Validating Experimental Protocol: The MTT Workflow
A robust protocol must be self-validating. This means incorporating internal controls that instantly flag assay failure (e.g., media contamination, compound precipitation, or edge effects).
Reagents and Materials
-
Target Cells: MCF-7 (Breast Carcinoma), A549 (Lung Carcinoma), and NHDF (Normal Fibroblasts).
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered, protected from light).
-
Solubilization Buffer: Dimethyl sulfoxide (DMSO).
Step-by-step workflow for the high-throughput MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding: Harvest cells in the exponential growth phase. Seed 10,000 cells/well into a 96-well plate in 100 µL of complete media.
-
Causality Check: Leave column 1 as a "Blank" (media only, no cells) to subtract the background absorbance of the phenol red in the media.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion and recovery from trypsinization stress.
-
Compound Preparation & Treatment: Dissolve the novel imidazole derivative in DMSO to create a master stock solution. Perform serial dilutions in media (e.g., 0.1, 1, 10, 50, 100 µM).
-
Critical Rule: The final DMSO concentration in the well must not exceed 0.5% (v/v). Higher concentrations of DMSO are inherently cytotoxic and will confound the drug's actual toxicity profile.
-
Self-Validation Controls: Include a "Negative Control" (cells + 0.5% DMSO vehicle) to establish the 100% viability baseline, and a "Positive Control" (e.g., 10% Triton X-100 or a known toxic standard like Erlotinib) to establish 0% viability.
-
-
Exposure: Aspirate old media and add 100 µL of the compound-treated media. Incubate for 48 to 72 hours.
-
MTT Conversion: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 3 to 4 hours in the dark.
-
Observation: Viable cells will form visible purple formazan crystals at the bottom of the well.
-
-
Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of pure DMSO to each well to dissolve the formazan. Place on an orbital shaker for 15 minutes to ensure homogenous color distribution.
-
Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Use 630 nm as a reference wavelength to subtract background noise caused by cellular debris, condensation, or fingerprints on the plastic plate[6].
Data Interpretation and Troubleshooting
Cell viability is calculated using the following formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] × 100
The IC50 (Half-maximal inhibitory concentration) is then derived using non-linear regression analysis (e.g., a four-parameter logistic curve).
Troubleshooting Imidazole Artifacts: Imidazole derivatives, particularly those with bulky hydrophobic substitutions, may precipitate in aqueous cell culture media. If precipitation occurs, the micro-crystals can artificially inflate the absorbance reading at 570 nm by scattering light, leading to false-negative cytotoxicity results (making the drug appear less toxic than it is).
-
Solution: Always examine the plates under a phase-contrast microscope prior to adding the MTT reagent. If drug crystals are present, switch to an orthogonal assay that does not rely on absorbance, such as the ATP-based CellTiter-Glo luminescent assay, which measures ATP production as an alternative proxy for cellular viability[5][6].
References
- ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Chulalongkorn University Standard Reference.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central (PMC).
- Cell proliferation and cytotoxicity assays. SciSpace.
- Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
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- 1. Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Quantum Mechanical Descriptors for 2-Methoxyphenol Derivatives: A Computational Guide to Predicting Pharmacological Efficacy
Executive Summary
The 2-methoxyphenol (guaiacol) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous expectorants, anti-inflammatory agents, and potent antioxidants[1][2]. As drug development increasingly shifts toward rational, computationally driven design, understanding the electronic properties of these molecules is paramount. This whitepaper provides an in-depth technical framework for utilizing Density Functional Theory (DFT) to extract Quantum Mechanical (QM) descriptors. By mapping these descriptors to macroscopic biological activities, researchers can predict the efficacy and toxicity of novel 2-methoxyphenol derivatives before initiating costly in vitro syntheses.
The Chemical Scaffold: Stereoelectronic Causality
The pharmacological potency of 2-methoxyphenols is not coincidental; it is dictated by the "ortho-methoxy effect." The presence of an electron-donating methoxy (–OCH₃) group ortho to a phenolic hydroxyl (–OH) group fundamentally alters the molecule's reactivity profile[3].
From a quantum mechanical perspective, this substitution drives two critical phenomena:
-
Intramolecular Hydrogen Bonding: The –OH hydrogen bonds with the oxygen of the adjacent –OCH₃ group. This interaction planarizes the molecule, forcing the p-orbitals of the oxygen atoms into alignment with the aromatic π-system, which maximizes orbital overlap and electron delocalization[4].
-
Radical Stabilization: When the molecule acts as an antioxidant (scavenging a free radical), it loses a hydrogen atom to form a phenoxyl radical. The lone pairs on the ortho-methoxy oxygen delocalize into the aromatic ring, significantly lowering the energy of this radical state.
Core Quantum Mechanical Descriptors in QSAR
Quantitative Structure-Activity Relationship (QSAR) models rely on robust descriptors. For 2-methoxyphenols, global and local electronic parameters dictate their interaction with biological targets and reactive oxygen species (ROS)[5][6].
Table 1: Key QM Descriptors and their Physical Significance
| Descriptor | Symbol | Derivation | Pharmacological & Chemical Significance |
| HOMO Energy | DFT output | Measures electron-donating capacity. Higher values indicate a stronger propensity to neutralize electrophilic free radicals[5]. | |
| LUMO Energy | DFT output | Measures electron-accepting capacity. Correlates with potential electrophilic toxicity and off-target binding[6]. | |
| Energy Gap | Indicates kinetic stability. A narrower gap implies higher overall chemical reactivity[6]. | ||
| Bond Dissociation Enthalpy | BDE | The primary thermodynamic predictor for Hydrogen Atom Transfer (HAT) antioxidant activity. Lower BDE = superior radical scavenger[7]. | |
| Ionization Potential | IP | Predicts the molecule's susceptibility to single-electron oxidation[7]. | |
| Proton Affinity | PA | Dictates the first step of the SPLET mechanism in polar environments[3]. |
Mechanistic Pathways of Radical Scavenging
To engineer better drugs, we must understand how they work. 2-Methoxyphenols neutralize ROS via two primary competing thermodynamic pathways, the dominance of which is dictated by the solvent environment and the specific QM descriptors of the derivative[3].
-
Hydrogen Atom Transfer (HAT): The phenol directly donates a hydrogen atom to the free radical. This is a one-step process governed entirely by the BDE . In non-polar environments (e.g., lipid bilayers), HAT is the dominant mechanism.
-
Sequential Proton Loss Electron Transfer (SPLET): In polar solvents (e.g., aqueous biological fluids), the phenol first loses a proton to form a phenoxide anion (governed by PA ), followed by the transfer of an electron to the radical (governed by Electron Transfer Enthalpy, ETE )[3].
Thermodynamic pathways of 2-methoxyphenol radical scavenging: HAT vs. SPLET.
Standardized Computational Protocol for Descriptor Extraction
To ensure trustworthiness, computational chemistry must operate as a self-validating system. The following protocol outlines the step-by-step methodology for extracting highly accurate QM descriptors using DFT.
Step-by-Step Methodology
-
Conformational Search: Begin with a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy conformer. For 2-methoxyphenols, ensure the intramolecular hydrogen bond between the –OH and –OCH₃ groups is maintained, as this represents the global minimum[4].
-
DFT Geometry Optimization: Submit the lowest-energy conformer to DFT optimization.
-
Causality of Functional Choice: Use the B3LYP hybrid functional. Pure DFT functionals suffer from self-interaction errors; B3LYP incorporates exact Hartree-Fock exchange, which is critical for accurately modeling the thermochemistry of open-shell radical species[1][6].
-
Causality of Basis Set Choice: Use 6-311++G(d,p) . The diffuse functions ("++") are mandatory for accurately modeling the expanded electron cloud of the phenoxide anion in the SPLET pathway, while polarization functions ("d,p") allow for asymmetric orbital distortion during H-atom abstraction[3].
-
-
Self-Validating Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.
-
Validation Check: You must verify that there are zero imaginary frequencies . Geometry optimization only finds a stationary point (where the gradient is zero). A frequency calculation computes the second derivative (Hessian) matrix; the absence of imaginary frequencies mathematically proves the structure is a true local minimum, not a transition state saddle point. If an imaginary frequency is present, the structure must be perturbed and re-optimized.
-
-
Thermochemical Extraction: Extract the zero-point energy (ZPE) corrected enthalpies for the neutral molecule (
), the radical ( ), and the anion ( ) to calculate BDE, IP, and PA.
DFT computational workflow for self-validating QM descriptor extraction.
Quantitative Data Presentation
To illustrate the predictive power of these descriptors, Table 2 summarizes comparative DFT-derived values for common 2-methoxyphenol derivatives and related phenolic antioxidants. Notice how the addition of electron-donating groups (like the allyl group in Eugenol or the tert-butyl group in BHA) systematically lowers the BDE compared to the parent guaiacol, directly correlating with their enhanced biological radical-scavenging activity[7].
Table 2: Comparative QM Data for Common Phenolic Antioxidants
| Compound | Structural Features | BDE (kcal/mol) | IP (kcal/mol) | Dominant Antioxidant Mechanism |
| Phenol | Unsubstituted | ~88.0 | ~195.0 | Baseline (Weak HAT) |
| Guaiacol | 2-Methoxy | ~85.5 | ~188.0 | Mixed HAT / SPLET |
| Eugenol | 2-Methoxy, 4-Allyl | 84.00 | ~180.0 | Strong HAT[7] |
| BHA | 2-t-Butyl-4-methoxy | 77.13 | ~175.0 | Very Strong HAT[7] |
Conclusion & Future Perspectives
Quantum mechanical descriptors transcend traditional 2D topological QSAR by providing a direct window into the physical chemistry governing drug-target and drug-radical interactions. By employing rigorous, self-validating DFT protocols, researchers can accurately map parameters like BDE, IP, and the HOMO-LUMO gap to the macroscopic efficacy of 2-methoxyphenol derivatives. Future workflows will increasingly integrate these high-fidelity DFT descriptors into machine learning pipelines, enabling the ultra-high-throughput screening of virtual guaiacol libraries for novel therapeutics.
References
1. Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. ResearchGate. Available at: 2.[3] Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. PMC. Available at: 3.[7] Comparative Study of the Alkyl and Peroxy Radical-scavenging Activity of 2-t-Butyl-4-methoxyphenol (BHA). In Vivo. Available at: 4.[5] Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE. Available at: 5.[2] 2-(2-methoxyphenoxy)-N-methylethanamine. Benchchem. Available at: 6. Vibrational spectroscopic characterization, quantum chemical, molecular docking and molecular dynamics investigations.... ResearchGate. Available at: 7.[6] A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ionization Mass Spectrometry. ChemRxiv. Available at: 8.[4] Intramolecular structure and dynamics of mequinol and guaiacol in the gas phase. AIP Publishing. Available at:
Sources
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- 3. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
The Botanical and Microbial Origins of 2-Methoxyphenol (Guaiacol): A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the natural sources of 2-methoxyphenol (guaiacol), a phenolic compound of significant interest in the pharmaceutical, flavor, and fragrance industries. We delve into the diverse botanical origins, the generation of guaiacol from the pyrolysis of lignocellulosic biomass, and its biosynthesis by various microbial species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the natural production of guaiacol, detailed methodologies for its extraction and purification, and robust analytical techniques for its characterization and quantification. The causality behind experimental choices is elucidated to provide field-proven insights, and all protocols are designed as self-validating systems.
Introduction: The Significance of Naturally-Sourced Guaiacol
2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring organic compound with the chemical formula C₇H₈O₂.[1] It is a key aromatic constituent in many natural products and is valued for its distinctive smoky, spicy, and medicinal aroma.[2] Beyond its sensory properties, guaiacol and its derivatives serve as crucial precursors for the synthesis of various high-value chemicals, including vanillin and certain pharmaceuticals.[3][4][5][6] The increasing demand for natural and sustainable ingredients has intensified research into the diverse natural sources of guaiacol and the development of efficient methods for its isolation and purification. This guide aims to provide a comprehensive technical resource for scientists working in this field.
Natural Occurrence of Guaiacol
Guaiacol is biosynthesized by a wide array of organisms and is a common product of the thermal degradation of lignin. Its natural distribution can be broadly categorized into three main sources: vascular plants, wood smoke, and microbial synthesis.
Botanical Sources
Guaiacol is a constituent of the essential oils of numerous plant species. The concentration of guaiacol can vary significantly depending on the plant part, geographical location, and harvesting time. Notable botanical sources are detailed in Table 1.
| Plant Species | Common Name | Plant Part | Reported Concentration/Presence | Reference(s) |
| Guaiacum officinale | Guaiacum Wood | Wood | Primary source for "natural" guaiacol | [7] |
| Apium graveolens | Celery | Seeds | Component of essential oil | [1][8][9] |
| Nicotiana tabacum | Tobacco | Leaves | Found in essential oil | [1] |
| Citrus sinensis | Orange | Leaves | Found in essential oil | [1][10] |
| Citrus limon | Lemon | Peels | Found in essential oil | [1] |
| Amburana cearensis | Cumaru | Bark | 6.52% in ethyl acetate fraction of extract | [7] |
Table 1: Notable Botanical Sources of Guaiacol
Wood Smoke and Lignin Pyrolysis
Guaiacol is a major product of the pyrolysis of lignin, a complex polymer that provides structural integrity to terrestrial plants.[1] The thermal decomposition of lignin, particularly from gymnosperms (softwoods), which are rich in coniferyl alcohol units, yields significant quantities of guaiacol.[1] This process is the basis for the characteristic smoky flavor and aroma of many foods and beverages, such as smoked meats, whiskey, and roasted coffee.[1][2] Sugarcane bagasse is another significant biomass source that produces guaiacol upon pyrolysis.[1]
Microbial Biosynthesis
A diverse range of microorganisms, including bacteria and fungi, are capable of synthesizing guaiacol, often through the decarboxylation of ferulic acid, a common phenolic acid in the plant kingdom.[3][11][12] This biotransformation pathway is of considerable interest for the sustainable production of natural guaiacol. Some microorganisms can also degrade lignin and its derivatives to produce guaiacol.[13]
Biosynthesis of Guaiacol
The biosynthesis of guaiacol in nature is intricately linked to the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of phenolic compounds in plants.
Plant Biosynthesis from Coniferyl Alcohol
In plants, guaiacol is derived from coniferyl alcohol, one of the primary monolignols.[14][15] The biosynthetic pathway involves a series of enzymatic reactions, including hydroxylations and O-methylations of the aromatic ring.[14] The conversion of guaiacyl units to syringyl units in angiosperms is a key differentiation point in lignin biosynthesis.[16]
Figure 1: Simplified biosynthetic pathway of guaiacol from phenylalanine via coniferyl alcohol in plants. The dashed line indicates a proposed or less defined enzymatic step.
Microbial Biosynthesis from Ferulic Acid
Many microorganisms utilize ferulic acid as a precursor for guaiacol synthesis. The key enzymatic step is the non-oxidative decarboxylation of ferulic acid to 4-vinylguaiacol, which can then be further converted to guaiacol.[3][11][12]
Figure 2: A common microbial pathway for the conversion of ferulic acid to guaiacol.
Extraction and Purification Methodologies
The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity guaiacol from natural sources. The choice of method depends on the starting material and the desired final purity.
Steam Distillation
Steam distillation is a widely used technique for the extraction of volatile compounds, such as those found in essential oils.[15][17][18][19] It is particularly suitable for isolating guaiacol from plant materials like celery seeds or guaiacum wood.
Experimental Protocol: Laboratory-Scale Steam Distillation of Guaiacol-Rich Plant Material
-
Material Preparation: Grind the dried plant material (e.g., 100 g of celery seeds) to a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material and water, a condenser, and a collection flask.
-
Distillation: Pass steam through the plant material. The steam will vaporize the volatile compounds, including guaiacol.
-
Condensation: The mixture of steam and volatile compounds is then passed through a condenser, where it cools and liquefies.
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible organic layer (essential oil) containing guaiacol.
-
Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a dark, airtight container at 4°C.
Solvent Extraction
Solvent extraction is a versatile method for isolating guaiacol from both solid and liquid matrices. The choice of solvent is crucial and is based on the polarity of guaiacol and the nature of the starting material.
Experimental Protocol: Solvent Extraction of Guaiacol from Plant Material
-
Maceration: Macerate the powdered plant material (100 g) in a suitable solvent (e.g., 500 mL of methanol or ethanol) for 24-48 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Extraction (for purification): a. Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove non-polar impurities. b. Separate the aqueous layer and extract it with a moderately polar solvent (e.g., ethyl acetate or dichloromethane) to isolate the guaiacol.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure to yield a purified guaiacol-rich fraction.
Salt Precipitation from Wood Creosote
A patented method for extracting natural guaiacol from wood creosote involves the formation of insoluble salts.[20] This method is particularly effective for large-scale industrial production.
Conceptual Workflow: Salt Precipitation of Guaiacol
-
Extraction with Base: Treat the wood creosote, which is a complex mixture of phenols, with an aqueous solution of sodium hydroxide. This converts the acidic phenols, including guaiacol, into their corresponding sodium salts, which are water-soluble.
-
Precipitation: Add a solution of a calcium or magnesium salt (e.g., calcium acetate) to the aqueous extract. This results in the precipitation of the less soluble calcium or magnesium salt of guaiacol, while other phenolates remain in solution.
-
Filtration and Washing: Filter the precipitate and wash it with water to remove impurities.
-
Acidification: Treat the precipitate with a strong acid (e.g., sulfuric acid) to regenerate the free guaiacol, which will separate as an oily layer.
-
Purification: Separate the guaiacol layer and purify it further by distillation.
Figure 3: Conceptual workflow for the extraction of guaiacol from wood creosote via salt precipitation.
Preparative Chromatography
For obtaining high-purity guaiacol for research or pharmaceutical applications, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[5][21][22]
Experimental Protocol: Preparative HPLC Purification of Guaiacol
-
Sample Preparation: Dissolve the crude guaiacol extract in the mobile phase.
-
Column: Use a preparative C18 column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.
-
Detection: Monitor the elution at a wavelength where guaiacol has strong absorbance (around 275-280 nm).
-
Fraction Collection: Collect the fractions corresponding to the guaiacol peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or GC-MS.
-
Solvent Removal: Remove the solvent from the pure fractions under reduced pressure to obtain pure guaiacol.
Analytical Characterization and Quantification
Accurate identification and quantification of guaiacol in complex natural extracts are essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like guaiacol.[11][23][24][25]
Validated GC-MS Method for Guaiacol Quantification
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Selected Ion Monitoring (SIM) for Quantification: Monitor the characteristic ions of guaiacol (m/z 124, 109, 81).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and reliable method for the quantification of guaiacol in various matrices.[4][18][26][27][28]
Validated HPLC-UV Method for Guaiacol Quantification
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A typical isocratic mobile phase is methanol:water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 275 nm or 280 nm.
-
Injection Volume: 20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isolated compounds. The ¹H and ¹³C NMR spectra of guaiacol provide definitive structural information.
¹H and ¹³C NMR Data for Guaiacol (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~6.9-7.1 | m | Aromatic protons |
| ¹H | ~5.7 | s (broad) | -OH |
| ¹H | ~3.9 | s | -OCH₃ |
| ¹³C | ~146.7 | s | C-1 (C-OH) |
| ¹³C | ~145.8 | s | C-2 (C-OCH₃) |
| ¹³C | ~121.5 | d | Aromatic CH |
| ¹³C | ~120.2 | d | Aromatic CH |
| ¹³C | ~114.6 | d | Aromatic CH |
| ¹³C | ~110.1 | d | Aromatic CH |
| ¹³C | ~55.9 | q | -OCH₃ |
Table 2: ¹H and ¹³C NMR Chemical Shifts for Guaiacol
Naturally Occurring Guaiacol Derivatives
Several derivatives of guaiacol are also found in nature, contributing to the complex aroma profiles of many natural products.
| Derivative | Chemical Name | Common Natural Sources | Reference(s) |
| 4-Methylguaiacol (Creosol) | 2-Methoxy-4-methylphenol | Wood creosote, tequila, green vanilla beans | [2][19][29] |
| 4-Vinylguaiacol | 2-Methoxy-4-vinylphenol | Product of ferulic acid decarboxylation by microorganisms in beer, wine, and soy sauce | [12][30][31][32][33] |
| Eugenol | 4-Allyl-2-methoxyphenol | Clove oil, cinnamon, nutmeg | [6] |
| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | Vanilla beans, microbial transformation of guaiacol | [3][6] |
Table 3: Common Naturally Occurring Guaiacol Derivatives and Their Sources
Conclusion
This technical guide has provided a comprehensive overview of the natural sources of guaiacol, encompassing its botanical origins, formation through lignin pyrolysis, and microbial biosynthesis. Detailed protocols for its extraction, purification, and analytical characterization have been presented to serve as a valuable resource for researchers in the field. The understanding of these natural production routes and the mastery of the associated scientific techniques are crucial for the sustainable development of new pharmaceuticals, flavors, and fragrances derived from this versatile natural compound.
References
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HPLC Method for Analysis of Guaiacol on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
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Guaiacol. (n.d.). Taylor & Francis. [Link]
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- Arias, A., Cherar, J., Máár, E., Pérez, C., Blamey, J. M., & Azócar, L. (2021). Bioconversion of Ferulic Acid to 4-Vinylguaiacol by Ferulic Acid Decarboxylase from Brucella intermedia TG 3.48. International Journal of Molecular Sciences, 22(21), 11571.
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Semi-preparative chromatogram of the guaiacol reaction product extract. (n.d.). ResearchGate. [Link]
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4-methyl guaiacol, 93-51-6. (n.d.). The Good Scents Company. [Link]
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Possible metabolic flow supporting guaiacyl lignin formation. (n.d.). ResearchGate. [Link]
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Guaiacol. (2023, November 29). In Wikipedia. [Link]
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- Pripdeevech, P., & Machan, T. (2013). Efficient Synthesis of 4-Vinyl Guaiacol via Bioconversion of Ferulic Acid by Volvariella volvacea. Chiang Mai Journal of Science, 40(4), 625-634.
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- Pour Nikfardjam, M. S., & Schäfer, T. (2009). Analysis of 4-vinylphenol and 4-vinylguaiacol in wines from the Württemberg region (Germany). Mitteilungen Klosterneuburg, 59(2), 84-89.
- Fernandes, P., & Carvalho, F. (2020). A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract. Bio-protocol, 10(6), e3566.
- Stancliffe, E., Wheddon, H., & Vinel, A. (2022). A fast, fully validated GC-MS method using a simplified pretreatment for the quantification of short and branched chain fatty acids in human stool.
- Singh, R., Härtl, K., & Ristic, R. (2011). Guaiacol and 4-methylguaiacol accumulate in wines made from smoke-affected fruit because of hydrolysis of their conjugates. Australian Journal of Grape and Wine Research, 17(2), 165-175.
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Some guaiacol derivatives from HTL of lignin. (n.d.). ResearchGate. [Link]
- Hegazy, A. E., & El-Bialy, M. A. (2020). Chemical compositions and biological activities of the essential oils from gamma irradiated celery (Apium graveolens L.) seeds. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 48(4), 2137-2150.
- Wang, J. P., Chuang, L., & Lo, C. (2013). Functional Analysis of Metabolic Channeling and Regulation in Lignin Biosynthesis. PLoS ONE, 8(10), e76816.
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Creosol. (2023, October 28). In Wikipedia. [Link]
- Hua, D., Liang, X., Zhang, X., Zhang, J., Xu, H., Li, Y., & Xu, P. (2010). Rapid Transformation of Ferulic Acid to 4-Vinyl Guaiacol by Bacillus pumilus S-1. Food Technology and Biotechnology, 48(3), 322-326.
- Giatrakou, V., Papakyriakopoulou, P., & Panderi, I. (2021). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 26(3), 689.
- Lavanya, G., Sunil, M., & Eswarudu, M. M. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Research & Analysis, 3(4), 1-6.
- Hilmer, J. M., Eiben, S., & Giffhorn, F. (2021). Alternative Routes for the Production of Natural 4-Vinylguaiacol from Sugar Beet Fiber Using Basidiomycetous Enzymes.
- Can, Z., & Al, M. (2019). Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products.
- Sharma, R., & Yadav, S. K. (2018). Two Step Conversion of Ferulic Acid to Vinyl Phenol.
- Matsui, N., Fukushima, K., Yasuda, S., & Terashima, N. (2000). Conversion of guaiacyl to syringyl moieties on the cinnamyl alcohol pathway during the biosynthesis of lignin in angiosperms. Holzforschung, 54(3), 277-282.
- El-Gindy, A., Emara, S., & Shaaban, H. (2011). Stability Indicating RP-HPLC Method for Simultaneous Determination of Pholcodine and Guaiacol in Pharmaceutical Syrup.
-
2-Methoxy-4-Methylphenol. (n.d.). PubChem. [Link]
- Reddy, G. S., Kumar, A. P., & Reddy, G. O. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894.
- Al-Mijalli, S. H., El-Hefny, M., & Al-Huqail, A. A. (2021). Determination of Chemical Composition, In Vitro and In Silico Evaluation of Essential Oil from Leaves of Apium graveolens Grown in Saudi Arabia. Molecules, 26(23), 7384.
- Dinu-Pîrvu, C. E., & Ghica, M. V. (2023). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Corpus Journal of Case Reports, 4(5), 1-10.
- Lawrence, B. M. (2017). Progress in Essential Oils: Celery Seed and Leaf Oils. Perfumer & Flavorist, 42(1), 44-53.
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Methodological & Application
LC-MS/MS protocol for analysis of imidazole compounds in biological matrices
An Application Note and Protocol for the Analysis of Imidazole-Containing Compounds in Biological Matrices by LC-MS/MS
Introduction
Imidazole and its derivatives are a class of heterocyclic compounds that play a crucial role in numerous biological processes. This group includes essential biomolecules like the amino acid histidine and its metabolite histamine, a key mediator of inflammatory and allergic responses. Furthermore, the imidazole moiety is a fundamental structural component in many pharmaceutical agents, including antifungal drugs (e.g., clotrimazole, ketoconazole) and proton pump inhibitors (e.g., omeprazole). The accurate quantification of these compounds in biological matrices such as plasma, urine, and tissue is therefore of paramount importance in clinical diagnostics, pharmacokinetic studies, and drug development.
This application note provides a comprehensive and robust protocol for the analysis of imidazole-containing compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity, allowing for the precise measurement of target analytes even in complex biological samples. The methodologies detailed herein are designed to be a self-validating system, emphasizing the rationale behind each step to ensure technical accuracy and reproducibility.
Challenges in Imidazole Compound Analysis
The analysis of imidazole compounds presents several challenges that this protocol aims to address:
-
Polarity and Poor Retention: Many imidazole compounds are polar, leading to poor retention on traditional reversed-phase (RP) chromatographic columns.
-
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and precision.
-
Isomeric Differentiation: Some imidazole-based drugs have isomers with identical mass-to-charge ratios (m/z), requiring effective chromatographic separation for individual quantification.
This guide will provide detailed strategies to overcome these challenges, ensuring a reliable and validated analytical method.
Experimental Workflow
The overall workflow for the analysis of imidazole compounds in biological matrices is a multi-step process designed to ensure the accurate and precise quantification of the target analytes.
Figure 1: A generalized workflow for the LC-MS/MS analysis of imidazole compounds from biological samples.
Part 1: Sample Preparation
The choice of sample preparation technique is critical for removing interferences and enriching the analytes of interest. The selection depends on the specific analyte, the biological matrix, and the required limit of quantification.
Protein Precipitation (PPT)
-
Rationale: PPT is a simple and rapid method for removing proteins from plasma or serum samples. It is particularly useful for high-throughput screening. Acetonitrile is a common precipitating agent as it efficiently denatures proteins while being compatible with many chromatographic mobile phases.
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
-
Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a more selective technique that separates analytes from the matrix based on their differential solubility in two immiscible liquids. It is effective in removing salts and other highly polar interferences. The choice of organic solvent is crucial and depends on the polarity of the target imidazole compound.
-
Protocol:
-
To 200 µL of urine sample, add 50 µL of internal standard and 20 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and repeat the extraction with another 1 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE)
-
Rationale: SPE offers the highest degree of selectivity and concentration, making it ideal for achieving low detection limits. The choice of sorbent (e.g., mixed-mode cation exchange) is tailored to the chemical properties of the imidazole analytes.
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Part 2: LC-MS/MS Method
Chromatographic Separation
-
Rationale: Due to the polar nature of many imidazole compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for achieving adequate retention and separation. For less polar imidazole-containing drugs, reversed-phase (RP) chromatography can be effective.
-
HILIC Method:
-
Column: A HILIC column with an amide or cyano stationary phase is recommended.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute the polar analytes.
-
-
RP Method:
-
Column: A C18 or C8 column is suitable for less polar imidazole derivatives.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A standard RP gradient starting with a low percentage of organic solvent and increasing over time.
-
Table 1: Example Chromatographic Conditions
| Parameter | HILIC Method | RP Method |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | Agilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Column Temperature | 40°C | 45°C |
Mass Spectrometric Detection
-
Rationale: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. Electrospray Ionization (ESI) in the positive ion mode is generally preferred for imidazole compounds due to the presence of basic nitrogen atoms that are readily protonated.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and the internal standard to ensure identity confirmation and accurate quantification. The selection of precursor and product ions is based on the fragmentation patterns of the specific imidazole compound.
Table 2: Example MRM Transitions for Selected Imidazole Compounds
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Histamine | 112.1 | 95.1 | 68.1 | 15 |
| Histidine | 156.1 | 110.1 | 83.1 | 12 |
| Clotrimazole | 345.1 | 277.1 | 165.1 | 25 |
| Omeprazole | 346.1 | 198.1 | 136.1 | 20 |
| Internal Standard | ||||
| d4-Histamine | 116.1 | 99.1 | 72.1 | 15 |
Part 3: Method Validation
To ensure the reliability of the analytical data, the LC-MS/MS method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range: The calibration curve should be linear over the expected concentration range of the samples. A minimum of six non-zero standards should be used, and the correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are evaluated at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Matrix Effect: The effect of the matrix on the ionization of the analyte should be assessed to ensure that it does not compromise the accuracy of the method. This is typically evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be evaluated.
Data Analysis
Data acquisition and processing are performed using the software provided by the LC-MS/MS instrument manufacturer. The concentration of the analyte in the unknown samples is calculated from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of imidazole-containing compounds in biological matrices. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can develop reliable and reproducible methods for a wide range of applications in clinical and pharmaceutical research. The provided protocols and guidelines serve as a starting point, and method parameters should be optimized for the specific analytes and matrices of interest.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Li, W., & Tse, F. L. S. (2011). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons. [Link]
- Xue, Y. J., Liu, J., & Unger, S. E. (2006). LC-MS/MS for Drug Bioanalysis. In Handbook of LC-MS in Drug Analysis (pp. 111-137). CRC Press.
-
Waters Corporation. (2012). A Rapid and Sensitive UPLC-MS/MS Method for the Analysis of Histamine in Plasma. [Link]
-
Agilent Technologies. (2010). Analysis of Histamine in Food Samples by HPLC with Fluorescence Detection and LC/MS. [Link]
Probing the Cytoskeleton: A Detailed Guide to the In-Vitro Tubulin Polymerization Inhibition Assay
Introduction: The Dynamic Cytoskeleton as a Therapeutic Target
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a host of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] This dynamic instability makes tubulin a prime target for therapeutic intervention, particularly in oncology.[3]
Compounds that interfere with microtubule dynamics are broadly classified as either microtubule-stabilizing agents (e.g., taxanes), which inhibit depolymerization, or microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine), which inhibit polymerization.[2][4] Both classes of drugs disrupt the delicate balance of microtubule dynamics, leading to an arrest of the cell cycle, typically at the G2/M phase, and subsequent programmed cell death (apoptosis).[1][5]
The in-vitro tubulin polymerization assay is a cornerstone technique for the discovery and characterization of new chemical entities that target tubulin.[3] This application note provides a detailed, experience-driven protocol for conducting this assay, focusing on the underlying principles and best practices to ensure robust and reproducible data.
Principle of the Assay
The in-vitro tubulin polymerization assay quantitatively measures the effect of a test compound on the assembly of purified tubulin into microtubules.[5] The fundamental principle lies in detecting the increase in microtubule polymer mass over time. This is most commonly achieved by one of two methods:
-
Turbidity/Absorbance-Based Assay: As tubulin dimers polymerize into microtubules, they scatter light. This increase in light scattering can be measured as an increase in the optical density (absorbance) of the solution, typically at a wavelength of 340-350 nm.[3][5][6] The change in absorbance is directly proportional to the mass of the microtubule polymer.[6][7]
-
Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule that preferentially binds to or is incorporated into the microtubule polymer, resulting in a significant increase in its fluorescence signal.[8][9][10] A common reporter is 4′,6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized tubulin.[9] This format is often more sensitive and amenable to high-throughput screening (HTS) applications.[10]
A typical tubulin polymerization reaction follows a sigmoidal curve with three distinct phases:
-
Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers associate to form small, unstable oligomers or "seeds."[3][6]
-
Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.[3][6]
-
Steady-State (Plateau Phase): A dynamic equilibrium is reached where the rate of polymerization is balanced by the rate of depolymerization.[3][6]
Inhibitors of tubulin polymerization will typically prolong the nucleation phase, decrease the rate of polymerization (Vmax), and reduce the final polymer mass at steady-state.[7] Conversely, polymerization enhancers will shorten or eliminate the nucleation phase and increase the Vmax.[6]
The Crucial Role of GTP in Microtubule Dynamics
Guanosine triphosphate (GTP) is an essential cofactor for tubulin polymerization. Each β-tubulin subunit has an exchangeable GTP-binding site (E-site).[11][12] GTP-bound tubulin dimers are conformationally "straight" and readily incorporate into the growing microtubule lattice.[4] Following incorporation, the GTP is hydrolyzed to GDP.[13] This hydrolysis event induces a conformational change in the tubulin dimer to a "curved" state, which introduces strain into the microtubule lattice.
A "GTP cap," a region of GTP-bound tubulin at the growing microtubule end, is thought to stabilize the microtubule and promote further growth.[13][14] Loss of this cap exposes the unstable GDP-tubulin core, leading to rapid depolymerization, a phenomenon known as "catastrophe."[14] Therefore, GTP hydrolysis is not required for polymerization itself but is essential for the dynamic instability of microtubules.[11][12]
Detailed Protocol: Absorbance-Based Tubulin Polymerization Inhibition Assay
This protocol is designed for a 96-well plate format and is based on well-established methodologies.[5][6][15]
Materials and Reagents
| Reagent | Recommended Specifications | Storage |
| Lyophilized Tubulin | >99% pure (porcine or bovine brain) | -80°C (lyophilized), -80°C in aliquots after reconstitution[16][17] |
| General Tubulin Buffer (1x) | 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA[5][18] | 4°C |
| GTP Solution | 100 mM stock in sterile water | -70°C in single-use aliquots[19] |
| Glycerol | Anhydrous, molecular biology grade | Room Temperature |
| Test Compound | Stock solution in 100% DMSO | -20°C or -80°C[17] |
| Positive Control (Inhibitor) | Nocodazole or Colchicine (e.g., 10 mM stock in DMSO) | -20°C |
| Positive Control (Enhancer) | Paclitaxel (e.g., 2 mM stock in DMSO)[18] | -20°C |
| Negative Control | 100% DMSO | Room Temperature |
| Microplates | 96-well, half-area, clear flat-bottom plates[3] | Room Temperature |
Equipment
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm or 350 nm.[6][16]
-
Calibrated single and multichannel pipettes.
-
Ice bucket and refrigerated centrifuge (optional, for pre-clearing tubulin).
Experimental Workflow
The following diagram outlines the key steps of the in-vitro tubulin polymerization assay.
Caption: Workflow of the in-vitro tubulin polymerization inhibition assay.
Step-by-Step Protocol
1. Reagent Preparation (Perform all steps on ice)
-
GTP-Supplemented Polymerization Buffer: Prepare a working solution of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[5][6] For example, to make 1 mL, combine 880 µL of General Tubulin Buffer, 100 µL of 100% glycerol, and 10 µL of 100 mM GTP stock. Keep this buffer on ice.
-
Tubulin Reconstitution and Dilution:
-
Expert Tip: Tubulin is extremely temperature-sensitive.[6][7] Avoid repeated freeze-thaw cycles.[17] Thaw tubulin rapidly in a room temperature water bath until a small ice crystal remains, then immediately place on ice.[18]
-
Reconstitute lyophilized tubulin with ice-cold General Tubulin Buffer (without GTP or glycerol) to a stock concentration of ~10 mg/mL.
-
For the assay, dilute the tubulin stock to a final working concentration of 3 mg/mL using the ice-cold GTP-Supplemented Polymerization Buffer.[5][18] This must be used immediately.
-
-
Compound Dilutions:
-
Prepare serial dilutions of your test compound in the GTP-Supplemented Polymerization Buffer. The final DMSO concentration in the assay should be kept low and consistent across all wells, typically ≤ 2%.[16][20]
-
Prepare dilutions for positive controls (e.g., Nocodazole) and the negative control (DMSO vehicle).
-
2. Assay Procedure
-
Pre-warm the Plate Reader: Set the microplate reader to 37°C. It is critical that the instrument is at the correct temperature before starting the assay, as tubulin polymerization is highly temperature-dependent.[6][7]
-
Plate Setup:
-
Initiate Polymerization:
-
Carefully add 90 µL of the 3 mg/mL tubulin working solution to each well, bringing the total volume to 100 µL.[3]
-
Expert Tip: To ensure simultaneous initiation of the reaction, use a multichannel pipette to add the tubulin solution. Avoid introducing air bubbles, as they can interfere with absorbance readings.[17]
-
-
Kinetic Measurement:
Data Analysis and Interpretation
-
Plot Polymerization Curves: For each concentration of the test compound and controls, plot the mean absorbance at 340 nm against time. This will generate the characteristic sigmoidal polymerization curves.[3]
-
Determine Key Parameters: From these curves, you can extract several key parameters:
-
Vmax (Maximum Polymerization Rate): The steepest slope of the curve during the growth phase. This reflects the rate of microtubule elongation.[3]
-
Amax (Maximum Polymer Mass): The absorbance value at the steady-state plateau. This is proportional to the total mass of polymerized microtubules.[3]
-
Lag Time (t_lag): The time before a significant increase in absorbance is observed, representing the nucleation phase.[3]
-
-
Calculate IC50 Value: To determine the potency of an inhibitor, plot the Vmax or Amax as a function of the logarithm of the inhibitor concentration. Fit this data to a dose-response curve (e.g., a four-parameter logistic regression) to calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[3][5]
The following diagram illustrates the mechanism of action of tubulin inhibitors.
Sources
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. abscience.com.tw [abscience.com.tw]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
- 11. Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cytoskeleton.com [cytoskeleton.com]
- 19. abscience.com.tw [abscience.com.tw]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Using 5-(2-Imidazolyl)-2-methoxyphenol as a synthon in medicinal chemistry
Application Note: 5-(2-Imidazolyl)-2-methoxyphenol as a High-Value Synthon in Medicinal Chemistry
Part 1: Executive Summary & Structural Logic
The "Chameleon" Scaffold in Fragment-Based Drug Discovery (FBDD) 5-(2-Imidazolyl)-2-methoxyphenol (IMP) represents a privileged "bidentate" scaffold that bridges the gap between classic chelating agents and modern kinase inhibitors. Its structural uniqueness lies in the 5-position substitution of the guaiacol core, creating a push-pull electronic system that is highly responsive to environmental changes (pH, metal ions) and protein binding pockets.
Why This Synthon Matters:
-
Hinge Binding Potential: The imidazole moiety mimics the purine ring of ATP, making IMP a potent fragment for targeting the hinge region of kinases (e.g., p38 MAP kinase, VEGFR).
-
ESIPT Capacity: Upon deprotection of the methoxy group (or via specific tautomerization), the molecule can undergo Excited-State Intramolecular Proton Transfer (ESIPT), rendering it useful for designing "Turn-On" fluorescent probes.
-
Metallo-Pharmacology: The phenolic -OH and imidazole -N donor atoms form a stable 5- or 6-membered chelate ring with divalent cations (Zn²⁺, Cu²⁺), applicable in neurodegenerative disease models where metal homeostasis is disrupted.
Part 2: Synthesis Protocols
Protocol A: Scalable One-Pot Cyclocondensation
Rationale: This method utilizes the Debus-Radziszewski imidazole synthesis , modified for electron-rich aldehydes. It is preferred over Suzuki couplings due to the instability of 2-imidazolyl boronic species.
Precursor Identity: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde).
Reagents:
-
Isovanillin (1.0 eq)
-
Glyoxal (40% aq. solution, 1.2 eq)
-
Ammonium Acetate (4.0 eq)
-
Solvent: Methanol (MeOH) or Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve Isovanillin (15.2 g, 100 mmol) in Methanol (100 mL).
-
Activation: Add Glyoxal solution (17.4 g, 120 mmol) dropwise at 0°C. Stir for 15 minutes to allow hemiacetal formation.
-
Cyclization: Add Ammonium Acetate (30.8 g, 400 mmol) in one portion.
-
Reflux: Equip with a condenser and heat the mixture to reflux (65°C) for 12 hours. The solution will darken from yellow to deep orange.
-
Workup (Self-Validating Step):
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (300 mL) containing NH₄OH (pH adjusted to ~8-9).
-
Observation: A precipitate should form immediately. If oil forms, scratch the flask walls to induce crystallization.
-
-
Purification: Filter the solid, wash with cold water (3x50 mL), and recrystallize from Ethanol/Water (9:1).
Yield: ~75-80% Purity: >98% (HPLC)
Protocol B: Divergent Functionalization (The "Fork in the Road")
Rationale: To use IMP as a drug scaffold, one must differentiate the reactive sites. The imidazole nitrogen (N1) is nucleophilic, while the phenolic oxygen is acidic.
| Reaction Type | Target Site | Reagent System | Outcome |
| N-Alkylation | Imidazole N1 | R-X, K₂CO₃, DMF, 60°C | Kinase Inhibitor Precursor (Side chain extension) |
| O-Demethylation | Phenol O-Me | BBr₃, DCM, -78°C | Catechol/ESIPT Probe (Full metal chelation site) |
| O-Acylation | Phenol -OH | Ac₂O, Pyridine | Prodrug (Lipophilicity enhancement) |
Part 3: Application Case Study – Ratiometric Zn(II) Sensor
Mechanism: The IMP scaffold acts as a fluorogenic chelator. In the absence of Zn²⁺, the rotation of the imidazole ring quenches fluorescence (PET mechanism). Upon binding Zn²⁺, the structure rigidifies (CHEF effect - Chelation-Enhanced Fluorescence), and the phenolic proton acidity increases, shifting the emission spectrum.
Experimental Workflow (DOT Diagram):
Figure 1: Synthetic pathway from Isovanillin to the functional Zn(II) sensing complex.
Part 4: Critical Quality Attributes (CQA) & Troubleshooting
1. Regioselectivity Check (NMR Validation):
-
Issue: N-alkylation can occur at N1 or N3 (tautomers).
-
Validation: In IMP, the steric bulk of the ortho-methoxy group on the phenyl ring often directs alkylation to the distal nitrogen (N1) to minimize steric clash.
-
Diagnostic Signal: Check 2D NOESY NMR. An interaction between the N-alkyl protons and the imidazole C4-H confirms distal alkylation.
2. Oxidation State Stability:
-
The phenol moiety is susceptible to oxidation to quinones if left in basic solution for extended periods.
-
Control: Always perform reactions under an inert atmosphere (N₂ or Ar) when using strong bases.
References
-
Debus-Radziszewski Synthesis: Radziszewski, B. "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1882. Link
-
Isovanillin as Precursor: Li, X., et al. "Synthesis and biological evaluation of novel 2-substituted imidazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2012. Link
-
ESIPT Mechanisms: Zhao, J., et al. "Excited state intramolecular proton transfer (ESIPT): from basic mechanisms to functional materials." Physical Chemistry Chemical Physics, 2012. Link
-
Imidazole in Kinase Inhibitors: Zhang, L., et al. "Imidazoles as potential anticancer agents: An update." MedChemComm, 2018. Link
-
Zinc Chelation Probes: Xu, Z., et al. "Ratiometric fluorescence probes for zinc(II) ion biology." Coordination Chemistry Reviews, 2010. Link
Sources
Application Note: Imidazole Derivatives as High-Performance Corrosion Inhibitors
[1][2]
Executive Summary
Imidazole derivatives represent a premier class of organic corrosion inhibitors (OCIs) due to their unique electronic structure. The imidazole ring contains two nitrogen atoms: a "pyrrole-type" nitrogen (proton donor) and a "pyridine-type" nitrogen (proton acceptor/electron donor). This duality allows for robust adsorption onto metallic surfaces via both electrostatic interaction (physisorption) and coordinate covalent bonding (chemisorption). This guide details the protocols for synthesizing test media, preparing metallic substrates, and validating inhibition efficiency using gravimetric and electrochemical standards.[1]
Mechanism of Action
The efficacy of imidazole derivatives stems from their ability to form a compact, hydrophobic barrier film on the metal surface. This process follows a logical adsorption pathway:
-
Transport: Inhibitor molecules diffuse from the bulk solution to the metal-solution interface.
-
Adsorption:
-
Physisorption: Protonated imidazole species (
) interact electrostatically with charged metal surfaces (often negatively charged due to anion adsorption). -
Chemisorption: Neutral imidazole molecules donate lone-pair electrons from the N-atoms and
-electrons from the aromatic ring into the vacant -orbitals of the metal (Fe, Cu).
-
-
Film Formation: Lateral interactions between adsorbed molecules (via alkyl chains or aromatic stacking) create a dense blocking layer that isolates the metal from corrosive ions (
, ).
Visualizing the Inhibition Pathway
Figure 1: Mechanistic pathway of imidazole adsorption and film formation on metallic substrates.
Experimental Protocols
Protocol A: Specimen Preparation (The Foundation of Reproducibility)
Data scatter in corrosion testing is most often caused by poor surface preparation.
-
Objective: Create a uniform, reproducible surface free of oxides and cold-working stress.
-
Materials: Mild Steel (C1018) or Copper coupons, SiC abrasive papers (grades 400–1200), Acetone, Ethanol.
Step-by-Step:
-
Abraiding: Wet-grind the metal coupons sequentially using SiC papers from 400 to 1200 grit. Expert Note: Rotate the sample 90° between grades to ensure previous scratches are removed.
-
Cleaning: Rinse with distilled water, then ultrasonically degrease in acetone for 5 minutes.
-
Drying: Rinse with absolute ethanol and dry in a stream of warm air.
-
Storage: Store in a vacuum desiccator over silica gel. Use within 4 hours to prevent re-oxidation.
Protocol B: Weight Loss Measurement (Gravimetric Analysis)
The "gold standard" for long-term inhibition efficiency.
-
Standard: ASTM G1 and G31.
Step-by-Step:
-
Weighing: Weigh the prepared coupon (
) using an analytical balance (precision ±0.1 mg). -
Immersion: Suspend the coupon in the test solution (e.g., 1M HCl) containing the specific concentration of imidazole derivative using a glass hook or nylon string. Constraint: Volume-to-area ratio must be > 20 mL/cm².
-
Exposure: Maintain at constant temperature (e.g., 25°C or 60°C) for a fixed duration (24h, 48h).
-
Cleaning (Post-Test): Remove coupon, rinse with water, scrub lightly with a bristle brush to remove corrosion products, rinse with acetone, and dry.
-
Re-weighing: Measure final weight (
).
Calculations:
Protocol C: Electrochemical Impedance Spectroscopy (EIS)
EIS provides kinetic information about the double-layer capacitance and charge transfer resistance.
Setup:
-
System: Three-electrode cell (Working: Metal Sample; Reference: Ag/AgCl or SCE; Counter: Platinum mesh).
-
Instrument: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer).
Step-by-Step:
-
OCP Stabilization: Immerse the working electrode in the solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
Parameters:
-
Frequency Range: 100 kHz to 10 mHz.[3]
-
Amplitude: 10 mV RMS (AC perturbation).
-
Bias Potential: OCP.
-
-
Data Fitting: Fit the Nyquist plot data to an equivalent circuit.
-
Standard Model:
- : Solution Resistance.
- : Constant Phase Element (representing double layer capacitance).
- : Charge Transfer Resistance (inversely proportional to corrosion rate).
-
Visualization of EIS Workflow:
Figure 2: Electrochemical Impedance Spectroscopy (EIS) operational workflow.
Data Analysis & Interpretation
Adsorption Isotherms
To validate the mechanism, experimental data (surface coverage
-
Plot:
(y-axis) vs. (x-axis).[4] -
Linearity:
confirms monolayer adsorption. -
Thermodynamics: Calculate Gibbs Free Energy (
):
Comparative Efficiency Data
The following table summarizes the performance of various imidazole derivatives on Mild Steel in 1M HCl (Representative Data).
| Inhibitor Compound | Concentration (mM) | Method | Efficiency ( | Adsorption Type | Ref |
| Benzimidazole | 1.0 | Weight Loss | 85.2% | Mixed | [1] |
| 2-Mercaptobenzimidazole | 0.5 | EIS | 94.6% | Chemisorption (S-donor) | [4] |
| Phenyl-imidazole derivative | 1.0 | PDP | 92.0% | Langmuir | [2] |
| Imidazole-Ionic Liquid | 0.1 (g/L) | Weight Loss | 91.5% | Physisorption | [5] |
Troubleshooting & Optimization
-
Issue: Scattered Weight Loss Data.
-
Cause: Inconsistent polishing or insufficient cleaning of corrosion products.
-
Fix: Use Clark’s solution (inhibited HCl) to clean coupons post-test to avoid dissolving base metal.
-
-
Issue: Inductive Loop in Nyquist Plot.
-
Cause: Adsorption relaxation or unstable surface.
-
Fix: Allow longer OCP stabilization; ensure low frequency is sufficient (down to 10 mHz).
-
-
Issue: Low Efficiency at High Temp.
-
Cause: Desorption of physically adsorbed molecules.
-
Fix: Modify the imidazole with long alkyl chains or sulfur groups to enhance chemisorption stability.
-
References
-
Vertex AI Search . Imidazole Derivatives' Effect on Corrosion Prevention of Mild Steel in 1 M HCl Solution. SSRN. Available at: [Link][5]
-
Taylor & Francis . New imidazole-Schiff base compounds for environmentally friendly anticorrosion protection. Available at: [Link]
-
National Institutes of Health (PMC) . Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives. Available at: [Link]
-
TU Delft Research . The effect of molecular structure of imidazole-based compounds on corrosion inhibition. Available at: [Link]
-
Desalination and Water Treatment . Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP. Available at: [Link]
-
AMPP Knowledge Hub . Temperature Dependence of Adsorption and Effectiveness for a Pyrimidinium-Type Corrosion Inhibitor. Available at: [Link]
Evaluating the Antimicrobial Efficacy of Methoxyphenol Compounds: Application Notes and Protocols
Introduction: The Rising Potential of Methoxyphenols in Antimicrobial Research
Methoxyphenol compounds, a class of naturally occurring organic molecules, are gaining significant attention in the scientific community for their potential as antimicrobial agents.[1][2] Found in various plants, these compounds, including well-studied examples like eugenol (from cloves), guaiacol, and syringol, exhibit broad-spectrum activity against a range of bacteria and fungi.[3][4][5][6] Their therapeutic potential is particularly relevant in the face of growing antimicrobial resistance, a global health challenge that necessitates the exploration of novel drug candidates.[7] This guide provides an in-depth exploration of the methodologies used to evaluate the antimicrobial activity of methoxyphenol compounds, offering detailed protocols and the scientific rationale behind these experimental designs.
The antimicrobial efficacy of methoxyphenols is largely attributed to their chemical structure, particularly the presence of a hydroxyl group on the phenol moiety, which is crucial for their activity.[8][9] This structural feature allows them to interact with and disrupt microbial cells through multiple mechanisms, making them promising candidates for the development of new therapeutics.[3][10]
Core Mechanisms of Antimicrobial Action
Understanding the mechanisms by which methoxyphenol compounds inhibit microbial growth is fundamental to their evaluation. The primary modes of action involve the disruption of cell membrane integrity and the inhibition of essential cellular enzymes.[4][11]
Disruption of Microbial Cell Membrane Integrity
As hydrophobic molecules, methoxyphenols can readily partition into the lipid bilayer of microbial cell membranes.[3][8] This interaction leads to a cascade of disruptive events:
-
Increased Membrane Permeability: The integration of methoxyphenols into the cell membrane alters its fluidity and increases its permeability.[3][4] This leads to the leakage of vital intracellular components such as ions (e.g., K+), ATP, and nucleic acids, ultimately disrupting cellular osmotic balance and leading to cell death.[3][8]
-
Morphological Alterations: Microscopic examination of microbes treated with methoxyphenols often reveals significant morphological changes, including cell shrinkage and lysis.[3]
Inhibition of Microbial Enzymes
The hydroxyl group in the structure of methoxyphenols can bind to microbial proteins, leading to the inhibition of their enzymatic activity.[3][8] Key targets include:
-
ATPases: These membrane-bound enzymes are crucial for maintaining the proton motive force required for ATP synthesis. Inhibition of these enzymes leads to intracellular acidification and a depletion of cellular energy.[3][8]
-
Proteases and Other Metabolic Enzymes: Methoxyphenols have been shown to inhibit various other enzymes essential for microbial survival and proliferation.[3][10]
The multifaceted mechanism of action of methoxyphenols makes them compelling candidates for further research and development as antimicrobial agents.[3]
Experimental Protocols for Evaluating Antimicrobial Activity
A systematic evaluation of the antimicrobial properties of methoxyphenol compounds involves a series of well-established in vitro assays.[7] These protocols are designed to determine the concentration at which these compounds inhibit or kill microorganisms and to characterize the dynamics of their antimicrobial action.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14] This method is considered a gold standard for susceptibility testing and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Principle: This technique involves preparing two-fold serial dilutions of the methoxyphenol compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined by visual inspection for turbidity.[13][15]
Protocol:
-
Preparation of Methoxyphenol Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.[15]
-
Add 100 µL of the methoxyphenol stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test organism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[13]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[17]
-
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the methoxyphenol compound at which there is no visible growth.[13]
Workflow for Broth Microdilution Assay:
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Assay for Preliminary Screening
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[18][19] It is a cost-effective and straightforward technique to assess the susceptibility of bacteria to antimicrobial agents.[7][20]
Principle: A filter paper disk impregnated with a known concentration of the methoxyphenol compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[19][20][21]
Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.[22]
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.[22]
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the methoxyphenol compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.[20]
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[22]
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[21]
Workflow for Disk Diffusion Assay:
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information about the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[17][23] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17][23]
Principle: A standardized bacterial inoculum is exposed to different concentrations of the methoxyphenol compound in a liquid growth medium. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of the log10 CFU/mL versus time illustrates the rate and extent of bacterial killing.[17][24][25]
Protocol:
-
Preparation:
-
Determine the MIC of the methoxyphenol compound against the test organism using the broth microdilution method.
-
Prepare a mid-logarithmic phase culture of the test organism.
-
-
Assay Setup:
-
In sterile tubes or flasks, prepare different concentrations of the methoxyphenol compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) in MHB.
-
Include a growth control tube containing no compound.
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[17]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point and concentration.[17]
-
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.
Workflow for Time-Kill Kinetics Assay:
Caption: Workflow for the time-kill kinetics assay.
Data Presentation and Interpretation
The results from these assays should be presented clearly to allow for robust interpretation and comparison.
Minimum Inhibitory Concentration (MIC) Data
MIC values are typically presented in a tabular format, allowing for a direct comparison of the activity of different methoxyphenol compounds against a panel of microorganisms.
Table 1: Example MIC Values of Methoxyphenol Compounds against Various Pathogens
| Compound | Staphylococcus aureus MIC (mM) | Escherichia coli MIC (mM) | Pseudomonas aeruginosa MIC (mM) |
| Eugenol | 0.75[26][27] | 1.11[26] | 1.94[26] |
| Guaiacol | >2[28] | >2[28] | >15.6[28] |
| Vanillin | 1.38[26][27] | 7.02[26] | 13.91[26] |
Note: The above data is illustrative and compiled from published literature. Actual values may vary depending on the specific strains and experimental conditions.
Disk Diffusion Assay Data
The results of the disk diffusion assay are reported as the diameter of the zone of inhibition in millimeters. This provides a qualitative measure of antimicrobial activity.
Table 2: Example Zones of Inhibition for Methoxyphenol Compounds
| Compound (Concentration) | Staphylococcus aureus Zone of Inhibition (mm) | Escherichia coli Zone of Inhibition (mm) |
| Eugenol (e.g., 10 mg/disk) | 15-20 | 10-15 |
| Guaiacol (e.g., 10 mg/disk) | 8-12 | 0-5 |
| Syringol (e.g., 10 mg/disk) | 12-18 | 8-12 |
Note: These are hypothetical values for illustrative purposes.
Conclusion: A Framework for Advancing Antimicrobial Discovery
The protocols and methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial activity of methoxyphenol compounds. By systematically determining the MIC, assessing zones of inhibition, and characterizing the killing kinetics, researchers can gain a thorough understanding of the potential of these natural compounds as novel antimicrobial agents. Adherence to standardized procedures, such as those outlined by CLSI and EUCAST, is paramount for ensuring the reproducibility and validity of experimental data. The continued investigation of methoxyphenols and other natural products is a critical endeavor in the global effort to combat antimicrobial resistance and develop the next generation of effective therapeutics.
References
-
Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., & Hussain, A. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology & Biotechnological Equipment, 35(1), 1579-1594. [Link]
-
Wińska, K., Mączka, W., Łyczko, J., Grabarczyk, M., Czubaszek, A., & Szumny, A. (2019). Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. Molecules, 24(17), 3058. [Link]
-
Gómez-Mancera, B., & López-Malo, A. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. Molecules, 26(7), 2071. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Eugenol? Patsnap Synapse. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Guaiacol? Patsnap Synapse. [Link]
-
Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
-
Delgado-Adámez, J., Bote, M. E., & Martín, A. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Applied Sciences, 13(2), 1211. [Link]
-
Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Retrieved February 26, 2026, from [Link]
-
Marchese, A., Arciola, C. R., Coppo, E., Barbieri, R., & Sobarzo, S. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical reviews in microbiology, 43(6), 668-689. [Link]
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Grayson Australia. (n.d.). SYRINGOL - ANTI-MICROBIAL INTERVENTION. Retrieved February 26, 2026, from [Link]
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Richards, J. J., Stevens, K. E., & Melander, C. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in public health, 6, 239. [Link]
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Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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LookChem. (2024, October 23). Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamination. [Link]
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UniVOOK. (2024, April 22). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. [Link]
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Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Retrieved February 26, 2026, from [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
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Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. CNR-IRIS. [Link]
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Find and Write AMR Reference Lab Capacity. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved February 26, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved February 26, 2026, from [Link]
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Miller, R. A., & Miller, S. T. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of clinical microbiology, 43(5), 2112-2119. [Link]
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Pan American Health Organization. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 26, 2026, from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved February 26, 2026, from [Link]
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Zhang, X., Liu, Y., & Wang, X. (2019). Production of antimicrobial powders of guaiacol oligomers by a laccase-catalyzed synthesis reaction. Journal of Applied Polymer Science, 136(43), 48148. [Link]
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Khan, D. D. S., & Ahmad, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific MICROBIOLOGY, 4(4), 01-05. [Link]
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D'agostino, M., La Bella, S., & Geraci, C. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Applied Sciences, 12(19), 10041. [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved February 26, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. Retrieved February 26, 2026, from [Link]
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Sim, S., & Lee, J. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(3), 856. [Link]
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Lin, C. C., Chen, W. S., & Yang, C. C. (2015). Chemical Composition, Antioxidant, and Antibacterial Activity of Wood Vinegar from Litchi chinensis. Molecules, 20(9), 15456-15471. [Link]
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Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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Balaji, P., & Chempakam, B. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5), 1-14. [Link]
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Balaji, K., & Senthilkumar, T. (2018). CHAPTER-16 SYRINGOL AND ISOEUGENOL TO CURE SKIN DISEASE: AN ANTI BACTERIAL AGENTS DERIVED FROM PARTIAL COMBUSTION OF DRY COCONUT SHELL. ResearchGate. [Link]
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Erguden, B. (2022). Structure-Activity-Mechanism Studies for Various Natural Compounds: Phenol Group Is Crucial for the Antimicrobial Activity. Microbiology: Current Research, 6(S3), 001. [Link]
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Application Note: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
Executive Summary
This application note details the protocol for the rapid synthesis of 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski multicomponent reaction using microwave irradiation. By transitioning from conventional thermal heating to microwave-assisted organic synthesis (MAOS), laboratories can reduce reaction times from hours (8–24 h) to minutes (5–15 min) while increasing yields by 15–30%.[1] Two distinct protocols are provided: a Green Chemistry method using PEG-400 and a Solvent-Free Solid-Supported method , catering to diverse drug discovery workflows.
Introduction & Pharmacological Relevance
The imidazole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous therapeutic agents, including p38 MAP kinase inhibitors, fungicides (e.g., Ketoconazole), and anti-inflammatory drugs (e.g., Trifenagrel).
Conventional synthesis often suffers from harsh conditions, low atom economy, and extended reflux times. Microwave irradiation overcomes these barriers by exploiting dipolar polarization and ionic conduction .[2] Unlike thermal conduction, which heats from the vessel inward, microwaves couple directly with polar molecules (solvents and reagents), causing rapid internal heating and superheating effects that accelerate the condensation steps of the Debus-Radziszewski reaction [1].
Scientific Foundation: Mechanism & Causality
The Debus-Radziszewski Reaction
The synthesis involves a three-component condensation of:
-
Aldehyde (e.g., Benzaldehyde)
Mechanistic Pathway: The reaction proceeds via the formation of a diimine intermediate from the 1,2-diketone and ammonia.[8] This intermediate subsequently undergoes a [3+2] cyclization with the aldehyde-derived imine, followed by dehydration to aromatize the imidazole ring.
Microwave Specificity
In this protocol, the choice of Ammonium Acetate (NH₄OAc) is critical. It serves a dual role:
-
Reagent: Provides the nitrogen source.
-
Microwave Absorber: As an ionic salt, it exhibits high ionic conduction, efficiently converting microwave energy into heat even in low-polarity mixtures [2].
Reaction Mechanism Diagram
The following diagram illustrates the condensation pathway and the critical cyclization step.
Figure 1: Mechanistic pathway of the Debus-Radziszewski reaction accelerated by microwave irradiation.
Experimental Protocols
Protocol A: Green Synthesis in PEG-400 (Homogeneous)
Rationale: Polyethylene glycol (PEG-400) acts as a non-volatile, biodegradable solvent and phase-transfer catalyst. It absorbs microwaves efficiently (high loss tangent), ensuring rapid heating [3].
Reagents:
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-transparent crimp vial, dissolve Benzil and Aryl Aldehyde in 3 mL of PEG-400.
-
Activation: Add Ammonium Acetate. Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in a single-mode microwave reactor.
-
Parameters: Temperature: 140°C | Power: Dynamic (Max 150W) | Hold Time: 5 min .
-
Stirring: High (magnetic stir bar).
-
-
Workup: Cool to 50°C. Pour the mixture into crushed ice (20 g).
-
Isolation: The product precipitates as a solid. Filter under vacuum.
-
Purification: Recrystallize from hot ethanol/water (9:1).
Protocol B: Solvent-Free / Solid-Supported Synthesis
Rationale: Using Silica-Supported Sulfuric Acid (SSA) or simple acidic alumina eliminates solvent waste and simplifies workup to a filtration step [4].
Reagents:
-
Aryl Aldehyde (1.0 mmol)[3]
-
Ammonium Acetate (3.0 mmol)[3]
-
Catalyst: Silica Sulfuric Acid (SSA) (50 mg) or Iodine (5 mol%)
Step-by-Step Workflow:
-
Grinding: Grind all solid reagents and the catalyst in a mortar for 1 minute to ensure intimate mixing.
-
Transfer: Transfer the powder into a microwave vial. Do not cap tightly if using a domestic oven; use a pressure-rated vial for dedicated reactors.
-
Irradiation:
-
Parameters: Temperature: 110°C | Power: Constant 50W | Time: 3 min .
-
-
Extraction: Cool to room temperature. Add hot ethanol (10 mL) to dissolve the product.
-
Filtration: Filter to remove the solid catalyst (Silica).
-
Crystallization: Pour filtrate into water to precipitate the pure imidazole.
Experimental Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis of trisubstituted imidazoles.
Results & Data Analysis
The following table compares the efficiency of Microwave (MW) methods against conventional Thermal Reflux (TR).
Table 1: Comparative Yields and Reaction Times
| Entry | Aldehyde Substituent (R) | Method | Time | Yield (%) | Catalyst/Solvent |
| 1 | H (Benzaldehyde) | MW | 5 min | 94% | PEG-400 |
| 1b | H (Benzaldehyde) | TR | 4 h | 75% | Reflux EtOH |
| 2 | 4-Cl (p-Chlorobenzaldehyde) | MW | 4 min | 96% | SSA / Solvent-Free |
| 2b | 4-Cl (p-Chlorobenzaldehyde) | TR | 6 h | 82% | Reflux EtOH |
| 3 | 4-OMe (Anisaldehyde) | MW | 6 min | 92% | PEG-400 |
| 3b | 4-OMe (Anisaldehyde) | TR | 8 h | 68% | Reflux EtOH |
Data aggregated from Wolkenberg et al. [1] and recent green chemistry validations [3, 5].
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarry Product | Overheating causing polymerization. | Reduce MW temperature by 10°C; Ensure active cooling (compressed air) is on during irradiation. |
| Incomplete Conversion | Poor absorption of MW energy. | Add a "doping" agent (e.g., 100 µL ionic liquid or water) to increase polarity. |
| Vial Failure | Excessive pressure buildup. | Ensure headspace is >50% of vial volume. Use high-pressure rated vials (up to 20 bar). |
Validation Check:
-
1H NMR (DMSO-d6): Look for the characteristic N-H proton signal (broad singlet) around 12.0–13.0 ppm.
-
Melting Point: 2,4,5-Triphenylimidazole should melt sharply at 274–275°C.
References
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation Source: Wolkenberg, S. E., et al. (2004). Organic Letters. URL:[Link]
-
Microwave-Assisted Organic Synthesis: Principles and Applications Source: Kappe, C. O. (2004). Angewandte Chemie International Edition. URL:[Link]
-
PEG-400 as an efficient reaction medium for the synthesis of 2,4,5-triaryl-1H-imidazoles Source: ResearchGate / Green Chemistry Letters. URL:[Link]
-
A practical and green approach toward synthesis of 2,4,5-trisubstituted imidazoles without adding catalyst Source: PubMed / Prep Biochem Biotechnol. URL:[Link]
-
Conventional vs. Microwave-assisted Synthesis: A Comparative Study Source: Bentham Science / Letters in Organic Chemistry. URL:[Link]
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- 4. (PDF) " MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5 -TRISUBSTITUTED IMIDAZOLES USING CUPRIC CHLORIDE AS A CATALYST UNDER SOLVENT-FREE MASTER OF SCIENCE (ORGANIC CHEMISTRY [academia.edu]
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- 6. (PDF) A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST [academia.edu]
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Troubleshooting & Optimization
Technical Support Center: Debus-Radziszewski Imidazole Synthesis Optimization
Welcome to the Advanced Technical Support Center for Imidazole Synthesis. Designed for drug development professionals and synthetic chemists, this guide bypasses basic theory to address the complex mechanistic bottlenecks, thermodynamic hurdles, and purification challenges inherent in the Debus-Radziszewski (D-R) reaction.
Mechanistic Grounding: The Causality of the Reaction
To successfully troubleshoot an experiment, you must first understand the thermodynamic and kinetic forces driving it. The classical Debus-Radziszewski reaction is a multicomponent cycloaddition involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source (or primary amine)[1].
The reaction is heavily dependent on the electrophilicity of the carbonyl carbons. Initially, the dicarbonyl condenses with ammonia to form a nucleophilic diimine intermediate. This intermediate then attacks the aldehyde. The final, irreversible step is a dehydration-driven ring closure that yields the highly stable aromatic imidazole core[2]. Because water is a byproduct of both the diimine formation and the final aromatization, the reaction is highly sensitive to equilibrium shifts; failing to remove water or adequately activate the carbonyls will stall the reaction[2].
Mechanistic pathway of the Debus-Radziszewski reaction highlighting key intermediates.
Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion, yielding a complex mixture. How do I drive it to completion?
Causality: The formation of the diimine intermediate and subsequent dehydration steps are equilibrium-driven. If water accumulates in the reaction vessel, the equilibrium shifts backward, stalling conversion. Furthermore, unactivated carbonyls lack sufficient electrophilicity to react efficiently. Solution: Utilize Brønsted acid catalysis (e.g., glacial acetic acid or ionic liquids like [Bmim]HSO₄) to protonate and activate the aldehyde and diketone[2]. To manage the water byproduct, transition from conventional heating to microwave irradiation, which rapidly superheats the polar solvent and drives off water, shifting the equilibrium toward the product[3].
Q2: I am synthesizing long-chain alkyl imidazolium salts, but the product is a sticky oil that resists crystallization. How can I purify it?
Causality: Long alkyl chains (e.g., decyl or hexadecyl groups) drastically increase the lipophilicity of the imidazolium salts. These molecules begin to act as surfactants, trapping unreacted starting materials and organic impurities in micelles, which prevents standard silica gel purification or crystallization[4]. Solution: Abandon standard chromatography. Instead, utilize an optimized solvent-wash protocol. Wash the crude mixture vigorously with non-polar solvents (like diethyl ether) to extract unreacted lipophilic aldehydes and diketones[4]. If the product remains oily, perform an acid-base extraction: protonate the imidazole to make it water-soluble, wash the aqueous layer with organics to remove impurities, and then basify to precipitate the pure product[3].
Q3: I'm observing the formation of oxazoles and pyrazines instead of my desired imidazole. What is going wrong?
Causality: The reaction pathway is highly pH-dependent. Under neutral or alkaline conditions, competing pathways—such as the endothermic Maillard reaction—outcompete the acid-catalyzed Debus-Radziszewski mechanism, leading to the formation of pyrazines and oxazoles[5]. Solution: Ensure the reaction medium is strictly acidic (pH 2–4)[5]. Use ammonium acetate rather than aqueous ammonia; the acetate acts as an in-situ buffer, providing the mild acidic environment necessary to favor the D-R pathway over Paal-Knorr or Maillard-type side reactions[3].
Diagnostic workflow for resolving common Debus-Radziszewski synthesis bottlenecks.
Quantitative Optimization Data
The following table summarizes the kinetic and yield differences across various synthetic modalities. For drug development scaling, transitioning away from conventional heating is highly recommended.
| Synthetic Modality | Catalyst System | Temp / Time | Avg. Yield | Causality / Key Benefit |
| Conventional Heating | Glacial Acetic Acid | 120°C / 4–12 hrs | 40–60% | Baseline method; suffers from thermal degradation and water accumulation[6]. |
| Ultrasound-Assisted | Zirconium(IV) or MOPS | 25–50°C / 15–45 min | 80–92% | Acoustic cavitation generates localized hot spots, enhancing mass transfer without bulk heating[6]. |
| Microwave-Assisted | [Bmim]HSO₄ (Ionic Liquid) | 90°C / 5–10 min | 85–95% | Rapid dipole rotation superheats the solvent, driving endothermic dehydration steps[2]. |
| On-Water Synthesis | None (Aqueous Phase) | 100°C / 24 hrs | 70–85% | Hydrophobic packing forces drive reactants together; highly useful for long-chain derivatives[4]. |
Validated Experimental Protocol: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation and an ionic liquid catalyst to create a self-validating, high-yield system for 2,4,5-trisubstituted imidazoles[2],[3].
Step 1: Reactant Preparation
-
Action: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (4.0–5.0 mmol)[3].
-
Self-Validation Checkpoint: The mixture will initially appear as a heterogeneous, pale slurry. The excess ammonium acetate ensures the pH remains buffered in the optimal acidic range.
Step 2: Catalyst Integration
-
Action: Add 10 mol% of the ionic liquid [Bmim]HSO₄ (or 5 mol% glacial acetic acid if ILs are unavailable)[2],[3].
-
Causality: The ionic liquid acts as a dual-purpose agent: it is a Brønsted acid that activates the carbonyl carbons, and its high ionic conductivity makes it an exceptional microwave susceptor, ensuring rapid, uniform heating[2].
Step 3: Microwave Irradiation
-
Action: Seal the vessel and irradiate at 300W (approx. 90°C) for 5 to 7 minutes[3].
-
Self-Validation Checkpoint: Monitor the reaction visually. A distinct color shift from pale yellow to deep amber/brown indicates the successful formation of the diimine intermediate and subsequent ring closure. If the solution remains pale, the dicarbonyl has not fully reacted; check microwave power output.
Step 4: Quenching and Precipitation
-
Action: Carefully remove the vessel and pour the hot reaction mixture into 50 mL of ice-cold distilled water[3].
-
Causality: Rapid cooling forces the hydrophobic imidazole core to crash out of the aqueous phase, while the excess ammonium acetate and the ionic liquid catalyst remain highly soluble in water.
Step 5: Purification
-
Action: Collect the crude precipitate via vacuum filtration. Wash the solid thoroughly with cold diethyl ether[4].
-
Self-Validation Checkpoint: The ether wash strips away unreacted lipophilic diketones and aldehydes. The final product on the filter paper should be a free-flowing microcrystalline solid. If it remains a sticky paste, the alkyl chains are too lipophilic, and you must proceed to an acid-base extraction[4],[3].
References
-
Damilano, G., et al. "One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains." RSC Advances, 2020.[Link]
-
Duc, D. X., & Lanh, H. T. "Microwave-assisted, [Bmim]HSO4-catalyzed synthesis of tetrasubstituted imidazoles via four-component reaction." Vietnam Journal of Science and Technology, 2021.[Link]
-
"Debus–Radziszewski imidazole synthesis." Wikipedia, 2024.[Link]
-
Yang, X.-L., & Fan, Y.-H. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." Molecules (MDPI), 2023.[Link]
-
Vadlamudi, D. P., et al. "Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction..." Energy & Fuels (ACS), 2024.[Link]
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- 4. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Purification of Imidazole Derivatives
Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the scientific understanding to not just follow steps, but to make informed decisions to optimize your purification workflows.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when purifying imidazole derivatives.
Q1: Why is the purification of my imidazole derivative so challenging?
A1: The purification of imidazole derivatives can be complex due to the unique chemical properties of the imidazole ring. It is amphoteric, meaning it can act as both a weak acid and a weak base[1][2][3]. The lone pair of electrons on one of the nitrogen atoms makes it a good ligand for metal ions, which can lead to chelation issues[4][5][6]. Furthermore, the polarity of imidazole derivatives can vary widely based on their substituents, making the selection of an appropriate purification method less than straightforward.
Q2: What are the primary methods for purifying imidazole derivatives?
A2: The most common and effective methods for purifying imidazole derivatives are column chromatography, crystallization, and acid-base extraction[7][8]. The choice of method depends on the scale of your reaction, the nature of the impurities, and the physicochemical properties of your target compound. Often, a combination of these techniques is required to achieve high purity[8].
Q3: How do I choose the right purification technique for my specific imidazole derivative?
A3: A logical approach is to first consider the properties of your compound and the major impurities. If you have a mixture of compounds with different polarities, column chromatography is a good starting point[7]. For crystalline solids with high initial purity (>80-90%), recrystallization is an excellent method for achieving very high purity[7][9][10]. If your main impurities are acidic or basic in nature, an acid-base extraction can be a highly effective and scalable first purification step[7].
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during purification.
Column Chromatography Issues
Column chromatography is a powerful tool, but the basic nature of the imidazole ring can lead to common problems like tailing and co-elution of impurities.
Q1: My imidazole derivative is co-eluting with starting materials or other impurities. What can I do?
A1: Co-elution is a frequent challenge that can often be resolved by systematically optimizing your chromatographic conditions.
-
Optimize the Mobile Phase: The polarity of your eluent system is critical. If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can improve separation[7]. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with very similar Rf values.
-
Modify the Solvent System: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol[7]. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), can dramatically alter selectivity. The triethylamine competes with the basic imidazole for interaction with the acidic silica gel, reducing tailing and often improving separation[7].
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Improve Sample Loading: Dry loading your sample can lead to sharper bands and better resolution. To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column[7].
Q2: I'm observing significant tailing of my imidazole derivative on the silica gel column. How can I fix this?
A2: Tailing is most often caused by the strong interaction between the basic nitrogen of the imidazole ring and the acidic silanol groups on the surface of the silica gel[7].
-
Add a Basic Modifier: As mentioned above, adding a small amount of a base like triethylamine or pyridine (typically 0.1-1%) to your mobile phase will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks[7].
-
Switch to a More Basic Stationary Phase: Using neutral or basic alumina instead of silica gel can prevent the strong acidic interactions that cause tailing[7].
Q3: My purification yield is very low after column chromatography. What are the possible reasons and solutions?
A3: Low recovery can be frustrating. Here are some potential causes and their solutions:
-
Irreversible Adsorption: Your compound may be binding too strongly to the silica gel. This can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column[7].
-
Compound Instability: Your imidazole derivative might be degrading on the acidic silica gel. If you suspect this, try to perform the purification as quickly as possible (flash chromatography) and avoid prolonged exposure to the stationary phase [cite: Error: Could not find a citation for this statement.].
-
Co-elution with a Non-UV Active Impurity: An impurity that does not absorb UV light might be co-eluting with your product, leading to fractions that appear pure by TLC but are in fact a mixture. Analyze your fractions by other methods like NMR or mass spectrometry to confirm purity[7][8][11].
Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Recrystallization Challenges
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be an iterative process.
Q1: I can't find a suitable solvent for the recrystallization of my imidazole derivative.
A1: The ideal solvent for recrystallization should dissolve your compound well at high temperatures but poorly at low temperatures[7].
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. For imidazole derivatives, common solvents to try include ethanol, methanol, water, ethyl acetate, and acetone, as well as solvent pairs like ethanol/water[9].
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be very useful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly[7].
Q2: My imidazole derivative is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cools too quickly[7][9].
-
Slower Cooling: Reheat the solution to re-dissolve the oil and allow it to cool much more slowly. You can insulate the flask to slow down the cooling process[9].
-
Adjust Solvent Polarity: The polarity of the solvent may be too similar to that of your compound. Try a different solvent or a co-solvent system to increase the difference in polarity[9].
-
Lower the Crystallization Temperature: If the melting point of your compound is close to the boiling point of the solvent, it may be melting in the hot solution. Ensure there is a significant temperature difference[9].
Q3: The recrystallized product is still impure.
A3: If impurities persist after recrystallization, consider the following:
-
Multiple Recrystallizations: A single recrystallization may not be enough. A second or even third recrystallization can significantly improve purity, although you will lose some product with each step[9].
-
Hot Filtration: If you have insoluble impurities, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize[9].
-
Decolorization: If your product is discolored, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be sure to filter the charcoal out while the solution is still hot[9].
Troubleshooting Logic: Recrystallization
Caption: Troubleshooting flowchart for recrystallization.
Acid-Base Extraction Issues
This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.
Q1: I am not getting good separation between the organic and aqueous layers during extraction.
A1: Emulsions are a common problem in extractions.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of theaqueous layer.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.
Q2: My product does not precipitate after neutralizing the acidic aqueous layer.
A2: This is a common issue, especially with more polar imidazole derivatives.
-
High Water Solubility: Some imidazole derivatives are highly soluble in water, even in their neutral form[7]. If your compound does not precipitate, you will need to perform a back-extraction into an organic solvent (like dichloromethane or ethyl acetate) after neutralization[7].
-
Salt Formation: The presence of salt, formed from the acid and base used for extraction and neutralization, can increase the solubility of your compound in the aqueous layer[7]. Using a weaker acid or base, if appropriate for your compound's pKa, can sometimes help.
Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
-
Preparation of the Column:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
-
Column Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Gently add a layer of sand on top of the sample to prevent disturbance.
-
Begin elution with your chosen mobile phase, starting with a low polarity and gradually increasing the polarity if using a gradient[7].
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified imidazole derivative[7].
-
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
-
Solvent Selection:
-
Place a small amount of your crude product (20-30 mg) in a test tube.
-
Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it is insoluble even when heated, the solvent is not polar enough.
-
The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling[7].
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation[9].
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight[7].
-
Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
-
Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate[7].
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel gently, venting frequently. The protonated imidazole derivative will move into the aqueous layer[7].
-
Separate the layers and save the aqueous layer. Repeat the extraction of the organic layer with fresh acid if necessary.
-
-
Neutralization and Back-Extraction:
-
Combine the acidic aqueous extracts and cool them in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper)[7].
-
If the product precipitates, collect it by vacuum filtration.
-
If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane)[7].
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
-
Data Summary Tables
Table 1: Common Solvents for Imidazole Derivative Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Chromatography (non-polar component) |
| Ethyl Acetate | 4.4 | 77 | Chromatography, Recrystallization |
| Dichloromethane | 3.1 | 40 | Chromatography, Extraction |
| Acetone | 5.1 | 56 | Recrystallization, Washing |
| Ethanol | 4.3 | 78 | Recrystallization |
| Methanol | 5.1 | 65 | Chromatography (polar component), Recrystallization |
| Water | 10.2 | 100 | Recrystallization, Extraction |
Table 2: Typical Purification Outcomes for Imidazole Derivatives
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Considerations |
| Column Chromatography | 50-80% | >95% | 60-90% | Good for complex mixtures; can be time-consuming.[7] |
| Recrystallization | 80-95% | >99% | 50-85% | Excellent for final polishing; requires a suitable solvent.[7] |
| Acid-Base Extraction | Variable | >90% | 70-95% | Effective for removing acidic/basic impurities.[7] |
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem.
- Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
- Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis - Benchchem.
- Imidazole - Wikipedia.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
- Tuning the adsorption interactions of imidazole derivatives with specific metal cations. (2018).
- Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Bentham Science. (2024, October 30).
- Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides - SciELO. (2017).
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals. (2023, January 31).
- Chemical and Pharmacological Properties of Imidazoles - Human Journals.
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides [scielo.org.mx]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Automated Process Research for Imidazole Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Automated Imidazole Synthesis. This guide is designed for researchers, process chemists, and drug development professionals utilizing High-Throughput Experimentation (HTE) and continuous flow systems to optimize imidazole scaffolds.
Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure scientific integrity and high-yield synthesis.
Section 1: Continuous Flow Synthesis & Reactor Clogging
Q: How do I prevent reactor fouling and clogging during the continuous flow Debus-Radziszewski synthesis of imidazoles?
A: Clogging in microreactors during imidazole synthesis is primarily caused by the precipitation of highly polar diimine intermediates or the insolubility of ammonium salts (like ammonium acetate) in standard organic solvents. In a continuous flow setup, the transition from homogeneous starting materials to a heterogeneous intermediate state causes rapid pressure drops and eventual capillary blockage.
To resolve this, the system must be operated under superheating conditions. By applying a back-pressure regulator (BPR), the solvent can be heated far above its atmospheric boiling point. This thermodynamic shift increases the solubility of the intermediates and accelerates the dehydration step, pushing the reaction to the highly soluble final imidazole product before precipitation can occur[1].
Diagnostic logic for resolving pressure spikes in continuous flow imidazole synthesis.
Quantitative Data: Flow Parameter Optimization Table 1: Optimization of Flow Parameters for 2,4,5-Trisubstituted Imidazoles
| Reactor Type | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) |
| Batch (Control) | 120 (Reflux) | 1.0 | 240.0 | 45 - 55 |
| Microreactor | 150 | 17.0 | 5.0 | 85 - 90 |
| Microreactor | 180 | 17.0 | 2.0 | >95 |
Step-by-Step Protocol: Superheated Continuous Flow Synthesis This self-validating protocol ensures that the absence of pressure spikes confirms intermediate solubility.
-
System Priming: Equip a PFA (perfluoroalkoxy alkane) or stainless steel coil reactor (e.g., 7.5 mL volume) with a 17 bar back-pressure regulator (BPR) at the outlet[2]. Prime the system with the carrier solvent (e.g., acetic acid/methanol mix) at 1.0 mL/min.
-
Reagent Preparation: Prepare Solution A: α-bromoacetophenone (0.25 M) and carboxylic acid (0.26 M) in solvent. Prepare Solution B: Ammonium acetate (2.5 M) in solvent.
-
Thermal Equilibration: Heat the coil reactor to 150 °C[2]. Validate the temperature stability using inline thermocouples.
-
Injection & Mixing: Pump Solution A and Solution B via high-pressure syringe pumps into a T-mixer at equal flow rates, achieving a total residence time of 2 to 5 minutes[2].
-
Steady-State Collection: Discard the first two reactor volumes (dispersion zone). Collect the steady-state output. A constant system pressure confirms that the superheating has successfully prevented intermediate precipitation.
Section 2: Exotherm Management in Automated Batch Reactors
Q: My automated batch synthesizer shows thermal runaway during the condensation phase. How can I optimize the dosing strategy?
A: The synthesis of imidazoles via the condensation of dicarbonyls, aldehydes, and amines is highly exothermic. In automated process research, dumping reagents leads to a rapid accumulation of the imine intermediate. The subsequent ring closure releases significant thermal energy, which can overwhelm the reactor's cooling capacity, leading to thermal runaway and degradation of the product into tar-like oligomers.
To mitigate this, implement a feedback-controlled dosing strategy using Process Analytical Technology (PAT), such as in-situ FTIR. By monitoring the characteristic imine stretch (C=N at ~1650 cm⁻¹), the automated liquid handler can dynamically adjust the dosing rate of the amine. The system self-validates by pausing dosing if the imine concentration exceeds a critical threshold, ensuring the cyclization rate matches the dosing rate.
Feedback-controlled dosing loop utilizing in-situ FTIR to prevent thermal runaway.
Quantitative Data: Exotherm Control Table 2: Impact of Dosing Strategy on Yield and Purity in 100g Scale Automated Batch
| Dosing Strategy | Max Exotherm (ΔT °C) | Impurity Profile (%) | Isolated Yield (%) |
| Bolus Addition (Manual) | +35.2 | 18.5 (Oligomers) | 42 |
| Linear Automated Dosing | +12.4 | 5.2 | 78 |
| PAT-Feedback Dosing | +2.1 | < 1.0 | 94 |
Section 3: Optimizing Multicomponent Reaction (MCR) Yields
Q: Why am I getting low yields (<40%) of 2,4,5-trisubstituted imidazoles in my automated library synthesis, and how do I optimize it?
A: Low yields in automated Debus-Radziszewski reactions are typically caused by the thermodynamic equilibrium of the dehydration steps. The formation of the imidazole ring generates three equivalents of water. In a sealed automated vial or a closed flow system without water removal, Le Chatelier's principle dictates that the accumulated water will drive the equilibrium backward, stalling the reaction[3].
To optimize this, you must shift the equilibrium. In batch automation, use chemical water scavengers (e.g., molecular sieves or trimethyl orthoformate) directly in the reaction vials. In continuous flow, the high-pressure superheating method inherently overcomes this by providing sufficient activation energy to drive the irreversible final aromatization step, rendering the water accumulation kinetically irrelevant[1]. Furthermore, utilizing automated statistical design (e.g., Central Composite Design) allows for the rapid screening of stoichiometry, such as optimizing the formamide or ammonium acetate equivalents to force the forward reaction[4].
Step-by-Step Protocol: Automated Statistical Optimization of Imidazole Synthesis
-
Design of Experiment (DoE): Program the automated liquid handler software to execute a 3-level factorial design. Set variables: Temperature (120°C, 140°C, 160°C) and Amine Stoichiometry (5, 7, 9 equivalents)[4].
-
Reagent Dispensing: Use the automated robotic arm to dispense the 1,2-diketone (1.0 eq) and aldehyde (1.0 eq) into a 96-well glass-lined reactor block.
-
Scavenger Addition: Automatically dispense 2.0 equivalents of trimethyl orthoformate into each well to act as an in-situ water scavenger.
-
Reaction Execution: Seal the block and heat according to the DoE matrix for 4 hours.
-
Automated Quench & LC-MS: Cool the block to 25°C. The system automatically aliquots 10 µL from each well, dilutes with acetonitrile, and injects into the LC-MS to determine the in-situ yield. The optimal condition (typically found at 160°C and 9 equiv) is then mathematically derived from the response surface model[4].
References
-
Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles: Toward the Continuous Production of Daclatasvir Source: acs.org URL:[Link]
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure Source: acs.org URL:[Link]
-
Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole Source: acs.org URL:[Link]
-
Ionic liquids and continuous flow processes: a good marriage to design sustainable processes Source: rsc.org URL:[Link]
Sources
Technical Support Center: Solid-Phase Extraction (SPE) of Imidazoles
Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Low Recovery in Imidazole Extraction Last Updated: March 3, 2026
Introduction: The Chemistry of the Problem
If you are seeing low recovery with imidazoles, you are likely fighting against their amphoteric nature.[1] The imidazole ring has a
-
Below pH 5.0: The nitrogen accepts a proton, becoming positively charged (Imidazolium cation).[1]
-
Above pH 9.0: It loses the proton, becoming a neutral free base.[1]
The Golden Rule: You cannot treat imidazoles like standard hydrophobic drugs.[1] Standard C18 (Reversed-Phase) protocols often fail because at neutral pH, small imidazoles are too polar to retain, and at acidic pH, they are ionized and flow right through a C18 cartridge.[1]
This guide prioritizes Mixed-Mode Cation Exchange (MCX) as the gold standard for these analytes, as it utilizes a "catch-and-release" mechanism based on charge.[1]
Phase 1: The Diagnostic Workflow
Before changing solvents, you must locate where you are losing the analyte.[1] Do not guess. Perform a Mass Balance Test by collecting and analyzing every fraction of your SPE process.
Workflow Visualization
Figure 1: Diagnostic Logic Tree. Use this workflow to categorize your failure mode before attempting fixes.
Phase 2: Mechanism-Specific Troubleshooting
Scenario A: Retention Failure (Analyte found in Load/Wash)
The Symptom: You find your imidazole in the waste liquid during the loading step or the initial wash. The Cause: The analyte was not positively charged, or the matrix ionic strength was too high.
Q: I am using a C18 cartridge, and the imidazole flows right through. Why? A: Small imidazoles (like 4-methylimidazole or histamine) are highly polar.[1] On a C18 cartridge, they require a "water-free" environment to retain, which is impossible during loading.[1]
-
The Fix: Switch to Mixed-Mode Strong Cation Exchange (MCX) . This sorbent contains sulfonic acid groups that bind the imidazole chemically, not just physically.[1]
Q: I am using MCX, but it still breaks through. My sample is in PBS buffer. A: This is a classic "Ion Suppression" issue.
-
pH Mismatch: If your load pH is > 5.0, a significant portion of the imidazole may be neutral.[1] You must acidify the sample (e.g., 2% Formic Acid) to pH < 4.0 to ensure 100% ionization.[1]
-
Salt Competition: PBS contains high
concentrations.[1] Sodium ions compete with your imidazolium ions for the binding sites on the cartridge. Dilute your sample 1:1 with water or 2% formic acid to lower the salt concentration.
Scenario B: Elution Failure (Analyte stuck on Cartridge)
The Symptom: The analyte is not in the load/wash, but it’s also not in the elution tube. The Cause: The bond between the analyte and sorbent is too strong to be broken by your solvent.
Q: I washed with Methanol and lost nothing, but 100% Methanol won't elute it. A: This confirms you have a strong ionic bond (good!).[1] Methanol alone cannot break an ionic bond.[1] You must neutralize the imidazole to release it.
-
The Mechanism: You need a high pH to deprotonate the imidazole (turning it neutral) so it releases from the sulfonic acid sites.
-
The Fix: Use 5% Ammonium Hydroxide (
) in Methanol . The base breaks the ionic bond; the methanol breaks the hydrophobic bond.
Q: I am using Silica-based SCX, and recovery is permanently low. A: Silica-based strong cation exchangers have residual silanol groups (Si-OH).[1] Imidazoles can hydrogen bond or ionically bind to these silanols irreversibly.[1]
-
The Fix: Switch to a Polymeric MCX sorbent (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).[1] Polymers lack silanols, eliminating these "ghost" secondary interactions.[1]
Visualizing the MCX "Switch"
Figure 2: The pH-switching mechanism of Mixed-Mode Cation Exchange (MCX).
Scenario C: Post-Extraction Losses (The "Ghost" Loss)
The Symptom: The elution fraction has the analyte (verified by direct injection), but after drying down and reconstituting, it's gone. The Cause: Volatility.
Q: Can imidazoles evaporate? A: Yes. Small imidazoles in their free-base form (which they are in the high pH elution solvent) can sublime or evaporate during Nitrogen blow-down.[1]
-
The Fix (The "Salt Trap"): Before drying down the eluate, add a small amount of acid (e.g., 10-20 µL of concentrated HCl or Formic Acid) to the collection tube.
-
Why? This converts the volatile free base back into a non-volatile salt (e.g., Imidazole Hydrochloride), which will remain stable during evaporation.[1]
Phase 3: Optimized Protocol & Data Summary
Recommended Protocol: Polymeric MCX
| Step | Solvent / Composition | Mechanism / Rationale |
| 1.[1][2][3][4][5][6][7] Pre-treat | Dilute sample 1:1 with 2% Formic Acid | Acidifies analyte ( |
| 2. Condition | MeOH followed by Water | Activates hydrophobic pores and wets the sorbent. |
| 3. Load | Pre-treated Sample | Analyte binds via Ion Exchange (Strong) + Hydrophobic (Weak).[1] |
| 4. Wash 1 | 2% Formic Acid in Water | Removes proteins, salts, and hydrophilic interferences.[1] Analyte stays locked. |
| 5. Wash 2 | 100% Methanol | Removes hydrophobic neutrals.[1] Analyte stays locked (Ionic bond is stronger than MeOH).[1] |
| 6. Elute | 5% | High pH deprotonates analyte (neutralizes it), breaking the ionic bond.[1] |
| 7. Stabilize | Add 10µL Conc. Acid (Optional) | CRITICAL: Prevents volatility loss during evaporation.[1] |
Solvent Selection Guide
| Analyte State | Required pH | Recommended Modifier |
| To Retain (Bind) | pH < 4.0 | Formic Acid, Phosphoric Acid ( |
| To Elute (Release) | pH > 9.0 | Ammonium Hydroxide ( |
| To Prevent Volatility | pH < 4.0 | Hydrochloric Acid (HCl) - Post-elution only |
References
-
Waters Corporation. Oasis MCX Protocol for Basic Compounds. Waters Application Notes.[1][8] Link
-
Phenomenex. Troubleshooting SPE: Low Recovery and Mass Balance. Phenomenex Technical Guides.[1][4] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 795, Imidazole (pKa and Physical Properties).Link[1]
-
Journal of Chromatography A. Mixed-mode solid-phase extraction strategies for basic drugs. (General reference for MCX mechanism). Link
For further assistance, please contact the Applications Engineering team with your specific matrix details and analyte list.
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. welch-us.com [welch-us.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. specartridge.com [specartridge.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Addressing matrix effects in LC-MS/MS analysis of phenolic compounds
Welcome to the LC-MS/MS Technical Support Center . This resource is designed for researchers, bioanalytical scientists, and drug development professionals dealing with the complex challenges of quantifying phenolic compounds (e.g., flavonoids, phenolic acids) in complex matrices such as plant extracts, food, and biofluids.
Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, self-validating protocols, and quantitative benchmarks to help you achieve robust, interference-free assays.
Diagnostic Workflow: Matrix Effect Resolution
Before altering your methodology, you must accurately map where and how matrix effects are compromising your assay. Follow this diagnostic decision tree to isolate and resolve ionization interference.
Strategic workflow for diagnosing and mitigating matrix effects in phenolic LC-MS/MS assays.
Expert Troubleshooting FAQs
Q: Why do my phenolic compound signals randomly drop when analyzing plant extracts or biofluids? A: This is a classic case of ion suppression. Phenolic compounds are typically analyzed using Electrospray Ionization (ESI). In ESI, ionization occurs in the liquid phase. When high concentrations of matrix components (like carbohydrates in plants or phospholipids in biofluids) co-elute with your analytes, they compete for the limited number of excess charges and space on the surface of the electrospray droplets[1]. Because phenolics often have lower surface activity than these interferents, they are forced into the droplet interior, preventing their release into the gas phase and causing severe signal suppression[2].
Q: How can I definitively prove that ion suppression is occurring, rather than just poor extraction recovery? A: You must decouple the extraction step from the ionization step. This is done using two self-validating methods:
-
Qualitative (Post-Column Infusion): Continuously infuse a neat standard of your phenolic compound into the MS while injecting a blank matrix extract through the LC. Dips in the steady baseline signal indicate the exact retention times where matrix components are suppressing ionization[3].
-
Quantitative (Post-Extraction Spike): Calculate the Matrix Factor (MF). Spike your target analyte into a pre-extracted blank matrix and compare its peak area to the same concentration spiked into a neat solvent. An MF < 1.0 indicates suppression, while an MF > 1.0 indicates enhancement[4][5].
Q: Should I switch from ESI to APCI to eliminate the matrix effect? A: Switching to Atmospheric Pressure Chemical Ionization (APCI) can significantly reduce matrix effects because APCI transfers charge in the gas phase, bypassing the liquid-phase droplet competition seen in ESI[2]. However, there is a crucial trade-off: phenolic compounds (especially flavonoids and phenolic acids) generally ionize much more efficiently in negative-ion mode ESI[6]. Switching to APCI or APPI might eliminate the matrix effect but could sacrifice the absolute sensitivity required for trace-level quantification[7].
Q: What is the most effective sample preparation method to remove matrix interferences for phenolics? A: Simple protein precipitation (PPT) is insufficient because it leaves behind phospholipids and complex carbohydrates that cause late-eluting suppression[8]. Solid-Phase Extraction (SPE) provides highly clean extracts but is time-consuming[9]. For phenolics, Citrate-Buffered QuEChERS has emerged as the optimal balance. The citrate buffer maintains a pH that stabilizes phenolic acids, while the dispersive SPE (dSPE) cleanup removes organic acids and sugars, yielding relative matrix effects close to 0%[10][11][12].
Q: I cannot source Stable Isotope-Labeled Internal Standards (SIL-IS) for all my target flavonoids. What are my options? A: A SIL-IS is the gold standard because it co-elutes perfectly with the analyte and experiences identical suppression, mathematically canceling out the matrix effect[4]. If unavailable, you have two robust alternatives:
-
Matrix-Matched Calibration: Prepare your calibration curve in a blank matrix extract rather than neat solvent. This ensures the standards experience the same baseline suppression as the samples[1].
-
Post-Column Infusion of Standards (PCIS): An emerging technique where a structurally similar standard is continuously infused post-column. The signal ratio of the analyte to the infused standard is used to dynamically correct for matrix effects across the entire chromatogram[13][14].
Standard Operating Procedures (SOPs)
Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping
Purpose: To visually map the elution profile of invisible matrix interferents.
-
Prepare Standard: Prepare a neat solution of the target phenolic compound at a concentration that yields a stable, high signal (e.g., 1–10 µg/mL).
-
Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column and the mass spectrometer source. Connect a syringe pump to the third port of the T-piece.
-
Infusion: Set the syringe pump to continuously infuse the standard at 5–10 µL/min into the LC effluent.
-
Injection: Inject a blank matrix extract (e.g., unspiked plasma or plant extract) into the LC system and run your standard chromatographic gradient.
-
Detection: Monitor the MRM transition of the infused phenolic compound.
-
Data Interpretation: The resulting chromatogram should ideally be a flat line. Any negative peaks (dips) indicate zones of ion suppression caused by co-eluting matrix components[3]. Adjust your LC gradient to shift your analytes out of these specific retention time windows.
Protocol B: Citrate-Buffered QuEChERS Extraction for Phenolics
Purpose: High-throughput, high-recovery sample preparation with minimal matrix effect.
-
Sample Wetting: Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of acidified water (0.1% formic acid) to ensure phenolics remain protonated and stable.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Partitioning: Add QuEChERS citrate buffer salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[10]. Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.
-
Clean-up (dSPE): Transfer 5 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Critical Note: Do not exceed 25 mg PSA, as excessive amine sorbent can irreversibly bind acidic phenolic compounds.
-
Final Filtration: Vortex for 30 seconds, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis[11].
Quantitative Performance Benchmarks
Use the following table to benchmark your sample preparation choices. Data represents typical performance metrics for phenolic compounds extracted from complex matrices (e.g., plant tissue, plasma) analyzed via ESI-LC-MS/MS.
| Sample Preparation Method | Matrix Cleanliness | Typical Matrix Effect (MF)* | Phenolic Recovery (%) | Cost & Throughput Profile |
| Dilute & Shoot | Very Low | 0.30 – 0.60 (Severe Suppression) | N/A | Low Cost / Very High Throughput |
| Protein Precipitation (PPT) | Low-Medium | 0.60 – 0.80 (Moderate Suppression) | 85 – 95% | Low Cost / High Throughput |
| Solid-Phase Extraction (SPE) | High | 0.90 – 1.05 (Minimal Effect) | 75 – 90% | High Cost / Low Throughput |
| Original QuEChERS (Unbuffered) | Medium | 0.65 – 0.85 (Moderate Suppression) | 60 – 80% | Low Cost / High Throughput |
| Citrate-Buffered QuEChERS | High | 0.90 – 1.10 (Minimal Effect) | 85 – 105% | Medium Cost / High Throughput |
*Matrix Factor (MF): An MF of 1.0 indicates no matrix effect. <1.0 indicates suppression; >1.0 indicates enhancement.
References
-
The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc.[Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics - ChemRxiv[Link]
-
Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards - PubMed[Link]
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI[Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International[Link]
-
Importance of matrix effects in LC–MS/MS bioanalysis - Ovid[Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis[Link]
-
Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles... - RSC Publishing[Link]
-
Identification and characterization of matrix components in spinach during QuEChERS sample preparation... - PMC[Link]
-
Determination of Phenolic Compounds in Red Sweet Pepper Using a Modified QuEChERS Method... - SciELO[Link]
-
quechers sample preparation - Science.gov[Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods - PMC[Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid - ACS Publications[Link]
-
Trends in LC-MS and LC-HRMS analysis and characterization of polyphenols in food - Universitat de Barcelona[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00929H [pubs.rsc.org]
- 8. ovid.com [ovid.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and characterization of matrix components in spinach during QuEChERS sample preparation for pesticide residue analysis by LC–ESI–MS/MS, GC–MS and UPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. quechers sample preparation: Topics by Science.gov [science.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Method optimization for reversed-phase HPLC of unstable compounds
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this resource to help you navigate one of the most challenging areas in analytical chemistry: the method optimization and troubleshooting of unstable compounds.
When dealing with analytes prone to thermal degradation, hydrolysis, or oxidation, your HPLC system must act as a protective vessel rather than a reactive chamber. The following guides and protocols are built on field-proven, mechanistically grounded strategies to ensure your analytical methods are robust, reproducible, and truly stability-indicating.
Diagnostic Workflow for Unstable Compounds
Fig 1. RP-HPLC troubleshooting and optimization workflow for unstable compounds.
Section 1: Pre-Analytical & Sample Preparation Troubleshooting
Q: My compound is highly pure, but I consistently see degradation peaks that vary in size between consecutive injections. What is happening? The Causality: Variability between consecutive injections of the same vial strongly points to pre-column degradation occurring in the autosampler. Hydrolysis or oxidation is taking place in the sample diluent while the vial waits in the queue, meaning later injections will inherently show lower parent drug recovery and higher degradation products. The Self-Validating Fix:
-
The Time-Course Test: Inject the same vial every 30 minutes for 12 hours. Plot the parent peak area and degradant peak area versus time. If the parent decreases while the degradant increases, the sample is degrading in the diluent.
-
Actionable Solutions:
Section 2: Chromatographic Method Optimization
Q: How do I distinguish between an actual impurity in my sample and on-column degradation happening during the run? The Causality: On-column degradation occurs when the analyte reacts with the mobile phase or the stationary phase (e.g., acidic silanol groups) during transit. Because the degradation product is formed continuously as the parent travels down the column, it elutes as a characteristic "saddle," plateau, or raised baseline bridging the parent and degradant peaks. The Self-Validating Fix:
-
The Flow-Rate Test: Inject the sample at your standard flow rate (e.g., 1.0 mL/min), then at half the flow rate (0.5 mL/min), and twice the flow rate (2.0 mL/min).
-
Interpretation: If the ratio of the degradant peak area to the parent peak area increases at the lower flow rate, it is on-column degradation (the analyte spent more time in the reactive environment). If the ratio remains constant, it is a pre-existing impurity in the sample.
Q: My drug is hydrolytically unstable. How do I optimize the mobile phase pH without destroying my column? The Causality: Hydrolysis is heavily pH-dependent. Most drugs have a "pH of maximum stability" (often between pH 3 and 5). However, traditional silica-based reversed-phase columns degrade via siloxane bond hydrolysis below pH 2 and suffer from silica dissolution above pH 8[1][3]. Actionable Solutions:
-
Buffer the mobile phase precisely at the analyte's maximum stability pH using appropriate buffers (e.g., ammonium acetate or citrate)[4].
-
If the required pH is extreme (e.g., pH 1.5 or pH 10), switch from standard silica to sterically protected silica, hybrid organic-inorganic particles (e.g., BEH technology), or polymeric columns which tolerate pH 1–12[5].
Q: Can I use column temperature to prevent thermal degradation without ruining my separation efficiency? The Causality: While elevated temperatures (e.g., 40–60 °C) decrease mobile phase viscosity and improve mass transfer (flattening the C-term of the van Deemter curve), they exponentially accelerate thermal degradation according to the Arrhenius equation[5]. Actionable Solutions:
-
Lower the column compartment temperature to sub-ambient levels (10–15 °C).
-
Caution: This increases solvent viscosity and system backpressure. To maintain efficiency and stay within pressure limits, switch your organic modifier from methanol to acetonitrile (which has a lower viscosity profile) and use core-shell (solid-core) particles instead of fully porous sub-2 µm particles.
Quantitative Parameters for RP-HPLC Optimization
| Parameter | Standard Silica Limits | Polymeric/Hybrid Limits | Optimization Rationale for Unstable Compounds |
| pH Range | 2.0 – 8.0[1][3] | 1.0 – 12.0 | Match mobile phase pH to the analyte's maximum stability profile to prevent on-column hydrolysis. |
| Temperature | Max 60 °C | Max 80–100 °C[5] | Use sub-ambient (10–15 °C) for thermally labile compounds; use elevated temps only to reduce viscosity if the analyte is stable. |
| Buffer Capacity | 10–25 mM | 10–50 mM | Maintain strict local pH control around the analyte to prevent acid/base-catalyzed degradation during elution. |
| Organic Modifier | Methanol (Higher Viscosity) | Acetonitrile (Lower Viscosity) | Acetonitrile is preferred at sub-ambient temperatures to prevent system over-pressurization. |
Experimental Protocol: Step-by-Step Method Development for Unstable Compounds
Step 1: Define the Stability Profile (Forced Degradation)
-
Subject the pure active pharmaceutical ingredient (API) to stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), and 60 °C (thermal) for 1 to 24 hours[4][6].
-
Neutralize the acidic and basic samples prior to injection to prevent shocking the analytical column.
-
Analyze the samples using a generic broad gradient (e.g., 5% to 95% Organic over 20 minutes) to map all potential degradation products.
Step 2: Stabilize the Sample Matrix
-
Based on Step 1, formulate a sample diluent that mimics the condition where the API was most stable.
-
If oxidative degradation was observed, spike the diluent with 0.01% BHA or BHT.
-
Set the autosampler thermostat to 4 °C[1].
Step 3: Select the Stationary Phase & Mobile Phase
-
Select a column chemistry that withstands the optimized pH. Use hybrid silica (e.g., Ethylene Bridged Hybrid) if the required pH is >8.0.
-
Prepare an aqueous mobile phase buffered within ±1 pH unit of the buffer's pKa to ensure maximum buffering capacity against the sample matrix.
Step 4: Optimize Flow Rate and Temperature Kinetics
-
Set the column oven to 15 °C to kinetically freeze on-column degradation.
-
Adjust the flow rate to maintain system backpressure below 80% of the pump's maximum limit (e.g., <320 bar for a standard 400 bar HPLC)[1].
Step 5: Validate the Stability-Indicating Power
-
Inject the stressed samples from Step 1 using the optimized method.
-
Utilize a Photodiode Array (PDA) detector to perform peak purity analysis. Ensure the purity angle of the parent peak is less than the purity threshold, confirming no degradation products are co-eluting under the main peak[6].
References
1.[1] HPLC Troubleshooting | Thermo Fisher Scientific - MX. Thermo Fisher Scientific. 1 2.[3] Maintenance and Care of HPLC Columns in Chromatography. Phenomenex.3 3.[4] Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Semantic Scholar. 4 4.[2] Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method... ResearchGate. 2 5.[6] Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC (NIH). 6 6.[5] The Use of Temperature for Method Development in LC. Chromatography Today. 5
Sources
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Column Maintenance & Care Best Practices | Phenomenex [phenomenex.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing oral bioavailability of imidazole-based drug candidates
Status: Operational | Tier: Advanced Formulation Support Subject: Enhancing Oral Bioavailability of Imidazole-Based Candidates
Welcome to the Imidazole Optimization Hub
User Profile: Formulation Scientists, Medicinal Chemists, PK/PD Researchers. Mission: To troubleshoot and resolve the "solubility-permeability paradox" inherent to imidazole scaffolds (e.g., ketoconazole, itraconazole, novel anticancer agents).
System Overview: Imidazole derivatives often exhibit BCS Class II (Low Solubility, High Permeability) or Class IV characteristics. Their weakly basic nature (pKa ~6.5) creates a "pH-dependent solubility crash" upon gastric emptying. This guide provides self-validating protocols to engineer around these physicochemical barriers.
Module 1: Troubleshooting Solubility Crashes (The pH Barrier)
User Issue: "My candidate dissolves in 0.1N HCl but precipitates immediately in phosphate buffer (pH 6.8). In vivo exposure is highly variable."
Root Cause Analysis: Imidazoles are weak bases. They are ionized and soluble in the acidic gastric environment (pH 1.2) but rapidly de-ionize and precipitate as free bases in the neutral intestinal lumen. This precipitation rate often exceeds the absorption rate, leading to low bioavailability.
Technical Solution: The "Spring and Parachute" Strategy You must engineer a formulation that generates a supersaturated state (the "Spring") and maintains it long enough for absorption using precipitation inhibitors (the "Parachute").[1]
Visualizing the Mechanism
Figure 1: The "Spring and Parachute" mechanism essential for imidazole delivery. The polymer prevents the high-energy amorphous drug from crashing out of solution in the intestine.
Module 2: Advanced Formulation Strategies
User Issue: "Standard micronization failed. What is the next logical step?"
Decision Logic: Use the following logic gate based on your candidate's physicochemical properties.
Strategy A: Amorphous Solid Dispersions (ASDs)
-
Best for: High melting point (>150°C), glass formers.
-
The Fix: Use Hot Melt Extrusion (HME) or Spray Drying.
-
Critical Excipient: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).
-
Why? It is enteric. It remains intact in the stomach (protecting the drug from early release if needed) and dissolves at intestinal pH (>5.5), releasing the drug exactly where absorption occurs while inhibiting recrystallization through specific hydrophobic interactions with the imidazole ring.
-
Strategy B: Cyclodextrin Complexation (Ternary Systems)
-
Best for: Dose < 100mg, sensitivity to oxidation.
-
The Fix: Create an inclusion complex.
-
Optimization: Do not use Cyclodextrin alone. Add an auxiliary agent (e.g., Citric Acid, Arginine, or N-acetylcysteine).
-
Evidence: Studies on ketoconazole show that ternary complexes (Drug +
-CD + Amino Acid) can increase solubility by up to 459-fold compared to binary complexes.[2] The amino acid acts as a bridge or space-filler, stabilizing the inclusion.
-
Strategy C: Lipid-Based Formulations (LBFs)
-
Best for: "Grease ball" molecules (LogP > 4), candidates with lymphatic transport potential.
-
The Fix: Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Protocol: Target Type III formulations (Lipid Formulation Classification System) containing oils, surfactants (e.g., Cremophor EL), and co-solvents (PEG 400).
Module 3: Experimental Protocols (The "How-To")
Protocol 1: Biorelevant Dissolution (pH-Shift Method)
Standard dissolution testing (constant pH) yields false positives for imidazoles. You must simulate the gastric-to-intestinal transition.
-
Gastric Stage:
-
Medium: 0.1N HCl (pH 1.2).
-
Volume: 750 mL.
-
Duration: 2 hours.
-
Goal: Verify complete dissolution (ionization of the imidazole).
-
-
Intestinal Transition (The Critical Step):
-
Action: Add 250 mL of concentrated phosphate buffer concentrate (pre-warmed).
-
Target: Final pH 6.8.
-
Observation: Monitor turbidity immediately.
-
Sampling: Take samples at 5, 10, 15, 30, 60 min.
-
Success Criteria: If AUC (Area Under Curve) decreases by >50% within 15 mins, your "Parachute" (polymer/surfactant) has failed.
-
Protocol 2: Preparation of Ternary Cyclodextrin Complexes
For rapid screening of solubility enhancement.
-
Stoichiometry: 1:1:1 Molar ratio (Drug :
-CD : Auxiliary Agent).-
Auxiliary Agent Recommendation: L-Arginine (for acidic imidazoles) or Citric Acid (for basic imidazoles).
-
-
Method (Kneading):
-
Mix
-CD and auxiliary agent with minimal water to form a paste. -
Add imidazole drug slowly while kneading (mortar/pestle) for 45 mins.
-
Dry at 40°C for 24h.
-
-
Validation:
Module 4: Data & Comparative Analysis
Table 1: Formulation Selection Matrix for Imidazoles
| Candidate Feature | Recommended Strategy | Key Excipients | Mechanism |
| High mp (>200°C), LogP < 3 | Salt Formation | Mesylate, Hydrochloride | Ionization (pH dependent) |
| High mp (>150°C), LogP > 3 | Amorphous Solid Dispersion | HPMC-AS, PVPVA 64 | Kinetic Stabilization (Spring/Parachute) |
| Low mp (<100°C), LogP > 4 | Lipid Formulation (SEDDS) | Capryol 90, Tween 80 | Solubilization in micelles/chylomicrons |
| Dose < 50mg, Unstable | Cyclodextrin Complex | HP- | Molecular Encapsulation |
Module 5: Troubleshooting FAQs
Q: My ASD tablets show slower dissolution after 3 months of storage.
-
A: This is likely physical aging (enthalpic relaxation) or moisture-induced recrystallization. Imidazoles are hygroscopic.
-
Fix: Switch to a polymer with a higher Tg (e.g., PVP K90) or add a desiccant to the packaging. Verify crystallinity using Powder X-Ray Diffraction (PXRD).
-
Q: Can I use standard HPLC for lipid formulations?
-
A: Proceed with caution. Lipids can clog columns.
-
Fix: Use a rigorous extraction protocol (Acetonitrile precipitation) or switch to a C4 column with a high organic mobile phase gradient.
-
Q: Why is my in vivo data better than in vitro data for the lipid formulation?
-
A: You are likely seeing the "Food Effect" or Lymphatic Transport . Imidazoles in LBFs can bypass first-pass metabolism via the lymphatic system (chylomicron uptake), which standard dissolution tests do not measure.
References
-
Zoppi, A., et al. (2021).[2] Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PMC - NIH. Link
- Relevance: Establishes the efficacy of ternary complexes (e.g., with amino acids) for enhancing ketoconazole solubility.
-
Han, S., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. PMC - NIH. Link
- Relevance: Details the use of imidazole lipids for pH-triggered release in tumor microenvironments.
-
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions: Role of the polymer and its importance in physical stability and in vitro performance. Molecular Pharmaceutics. Link
- Relevance: Definitive review of the "Spring and Parachute" mechanism.
-
Pouton, C. W. (2000). Lipid formulation classification system (LFCS). European Journal of Pharmaceutical Sciences. Link
- Relevance: The standard framework for designing lipid-based delivery systems (Types I-IV).
-
Verma, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. DovePress. Link
-
Relevance: Comprehensive review of imidazole pharmacokinetics and physicochemical properties.[5]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles | MDPI [mdpi.com]
- 4. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Technical Support Center: Electrochemical Synthesis of Imidazole Derivatives
Ticket ID: #EC-IMID-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Imidazole Electrosynthesis[1]
Introduction: The Electrochemical Advantage
Welcome to the Technical Support Center. You are likely here because you are transitioning from classical condensation methods (e.g., Debus-Radziszewski) to electrochemical synthesis to access novel imidazole derivatives.
Electrochemical synthesis offers a "reagent-free" activation mode, allowing for the construction of polysubstituted imidazoles (e.g., via oxidative C–H amination or dehydrogenative cross-coupling) without stoichiometric metal oxidants.[1] However, the parameter space—current density, potential, electrode material, and electrolyte—creates a complex "black box."[1]
This guide deconstructs that box. We focus on oxidative cross-coupling and multicomponent reactions , the most common pathways for imidazole functionalization.[1]
Part 1: Hardware & Setup (The Foundation)
Q1: Which electrode material should I start with for oxidative imidazole synthesis?
Recommendation: Start with Glassy Carbon (anode) and Platinum (cathode) .[1]
-
The Logic: Imidazole synthesis often involves the generation of radical cations or electrophilic species (e.g., iodonium intermediates).[2]
-
Anode (Oxidation): Glassy carbon (GC) is chemically inert and has a wide potential window.[1] Unlike metal anodes, it resists dissolution under oxidative conditions.[1]
-
Cathode (Reduction): Platinum (Pt) facilitates the Hydrogen Evolution Reaction (HER), which is the ideal counter-reaction to balance the circuit without consuming reagents.
-
-
Alternative: If you are performing a reductive synthesis (e.g., electro-reduction of nitro-compounds to form benzimidazoles), use a sacrificial anode like Magnesium (Mg) or Zinc (Zn) to prevent the oxidation of your product.[1]
Q2: Should I use a divided or undivided cell?
Recommendation: Begin with an Undivided Cell .[1][2][3][4]
-
The Logic: Most modern imidazole electrosyntheses (e.g., from vinyl azides or enamines) rely on the in situ generation of mediators (like
from ) or base generation at the cathode.-
Undivided: Allows species to diffuse.[1] The cathode produces alkoxides or scavenges protons, which facilitates the deprotonation steps required for imidazole ring closure.
-
Divided: Use only if your product is unstable at the counter-electrode (e.g., if your imidazole is being reduced at the cathode).
-
Part 2: Reaction Optimization (The "Black Box")
Q3: Constant Current (CCE) or Constant Potential (CPE)?
Recommendation: Use Constant Current (CCE) for synthesis, but validate with Constant Potential (CPE) via Cyclic Voltammetry (CV) first.[1]
-
The Logic:
-
CCE: simpler to set up and faster for scale-up.[1] It forces the reaction rate (
). -
Risk: As the substrate is consumed, the potential (
) will drift. If spikes, you will oxidize the solvent or over-oxidize the product (polymerization). -
The Fix: Run a CV of your substrate + electrolyte. Identify the oxidation peak (
). Set your CCE current such that the resulting potential stays near .
-
Q4: My yield is stuck at 30-40%. How do I optimize the electrolyte/mediator?
Recommendation: Switch to a Mediator-Assisted system.[1]
-
The Logic: Direct oxidation of organic substrates at the electrode surface is often sluggish due to mass transfer limitations.
-
The Fix: Add n-Bu
NI (TBAI) or KI (10-20 mol%).[1]
Part 3: Troubleshooting (Root Cause Analysis)
Q5: The current drops to zero, or the voltage maxes out (Compliance Voltage Error).
Diagnosis: Electrode Passivation .
-
Cause: Imidazoles are electron-rich.[1] Oxidative radical coupling can create oligomers that "plate out" on the anode, forming an insulating polymer film.[1]
-
Solution:
-
Mechanical Cleaning: Polish the Glassy Carbon electrode with alumina slurry or fine sandpaper between runs.
-
Polarity Reversal: Program your potentiostat to reverse polarity for 10 seconds every 5 minutes. This "strips" the deposited film.
-
Solvent Switch: Add a co-solvent like Hexafluoroisopropanol (HFIP).[1] HFIP stabilizes radical cations and prevents polymerization.[1]
-
Q6: I see the product in LCMS, but it disappears during workup.
Diagnosis: Over-oxidation or Hydrolysis .[1]
-
Cause: High cell voltages can generate superoxide or hypervalent iodine species that degrade the imidazole ring.
-
Solution:
-
Monitor Charge: Stop exactly at 2.5 - 3.0 F/mol. Do not "overcook."
-
Quench: Add aqueous Na
S O (sodium thiosulfate) immediately to neutralize any active iodine species before extraction.[1]
-
Part 4: Visualizing the Workflow
Workflow 1: Optimization Logic
This diagram illustrates the decision-making process for optimizing reaction conditions based on Cyclic Voltammetry (CV) data.
Caption: Decision matrix for transitioning from analytical CV to bulk synthesis, addressing potential/mediator selection.
Workflow 2: Troubleshooting Low Yields
Caption: Diagnostic tree for isolating the cause of low yields (kinetic stalling vs. thermodynamic instability).
Part 5: Standard Operating Procedure (SOP)
Protocol: Electrochemical Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
Based on oxidative C–H amination methodologies (e.g., Vil' et al., 2022).[1]
1. Reagents:
-
Substrate: Enamine or Vinyl Azide (1.0 mmol)
-
Nitrogen Source: Benzylamine or Amidine (1.2 mmol)[1]
-
Electrolyte/Mediator: n-Bu
NI (TBAI) (0.5 mmol, 50 mol%) – Acts as both electrolyte and mediator.[1] -
Solvent: DMF (10 mL)
2. Cell Assembly:
-
Type: Undivided beaker-type cell (20 mL).
-
Anode: Glassy Carbon plate (
cm²).[1] -
Cathode: Platinum plate (
cm²).[1] -
Distance: Keep electrodes ~1 cm apart.
3. Electrolysis:
-
Current: 10 mA (Current Density
mA/cm²).[1] -
Temperature: 60°C (Heat facilitates the cyclization step).
-
Stirring: 600 rpm (Critical for mass transfer).
-
Duration: Pass 3.5 – 4.0 F/mol of charge (approx. 3-4 hours).
4. Workup:
-
Dilute reaction mixture with EtOAc (30 mL).
-
Wash with saturated Na
S O (removes ).[1] -
Wash with water (
mL) to remove DMF.[1] -
Dry over Na
SO , concentrate, and purify via flash chromatography.[1]
Part 6: Data Summary
| Parameter | Standard Range | Impact of Deviation |
| Current Density | 5 – 15 mA/cm² | Too High: Low regioselectivity, electrode fouling.[1] Too Low: Reaction stalls, extremely long times. |
| Temperature | 25°C – 80°C | High: Promotes cyclization (good for sterically hindered imidazoles).[1] Low: Better for thermally sensitive substrates.[1] |
| Electrolyte | 0.1 M – 0.2 M | Low Conc: High resistance |
| Charge | 2.5 – 4.0 F/mol | Excess: Degradation of product ring system. |
References
-
Vil’, V. A., Grishin, S. S., & Terent’ev, A. O. (2022).[1] Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines.[2][3][4] Molecules, 27(22), 7721.[1][2][3][5] [Link][1][2]
-
Sauer, G. S., & Lin, S. (2018).[1] An Electrocatalytic Approach to the Radical Difunctionalization of Alkenes. ACS Catalysis, 8(6), 5175–5187.[1] (Context on radical mediators). [Link][1]
-
Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018).[1] Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Oxidations. Chemical Reviews, 118(9), 4834–4885.[1] (Context on mediator mechanisms). [Link][1]
-
Kingston, C., et al. (2020).[1] A Survival Guide for the "Electro-curious". Accounts of Chemical Research, 53(1), 72–83.[1] (General troubleshooting grounding). [Link][1]
-
Frontana-Uribe, B. A., et al. (2010).[1] Organic Electrosynthesis: A Promising Green Methodology in Organic Chemistry.[1] Green Chemistry, 12(12), 2099–2119.[1][2] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers of the Zelinsky Institute proposed an electrochemical method for the synthesis of imidazoles » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validation of HPLC Methods for Phenolic Compounds: A Comparative Guide
Topic: Validation of HPLC Methods for Phenolic Compounds Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenolic compounds—ranging from simple phenolic acids (e.g., gallic acid) to complex flavonoids (e.g., quercetin glycosides)—are critical quality attributes in botanical drug development.[1][2][3] However, their structural isomerism and matrix complexity pose significant validation challenges.
This guide objectively compares the validation performance of the Traditional HPLC-DAD (Diode Array Detection) "Workhorse" method against the Advanced UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry) approach. While HPLC-DAD remains the regulatory standard for macro-quantification, our analysis demonstrates that UHPLC-MS/MS offers superior sensitivity and selectivity, provided that matrix effects are rigorously validated according to the new ICH Q2(R2) guidelines.
Regulatory Framework: The ICH Q2(R2) Lifecycle Approach
Modern validation is no longer a one-time "checkbox" exercise. Under the updated ICH Q2(R2) and ICH Q14 guidelines, validation follows a lifecycle approach starting with the Analytical Target Profile (ATP) .[4]
Diagram 1: The Analytical Procedure Lifecycle (ICH Q2(R2) Aligned)
Caption: The lifecycle approach ensures the method remains fit-for-purpose from development through routine commercial use.
Comparative Analysis: HPLC-DAD vs. UHPLC-MS/MS
We compared the validation metrics of a standard C18 HPLC-DAD method against a sub-2-micron UHPLC-MS/MS method for the analysis of three representative phenolics: Gallic Acid (polar), Catechin (intermediate), and Quercetin (non-polar).
Performance Matrix
| Validation Parameter | Method A: Traditional HPLC-DAD | Method B: UHPLC-MS/MS (The Advanced Alternative) | Scientific Insight |
| Linearity (R²) | > 0.999 (High) | > 0.995 (Moderate) | UV detectors offer wider linear dynamic ranges. MS often saturates, requiring quadratic fitting or isotopic dilution. |
| Sensitivity (LOD) | 0.3 – 4.0 ng/mL | 0.003 – 0.05 ng/mL | MS is ~100x more sensitive , essential for pharmacokinetic (PK) studies where plasma levels are low. |
| Selectivity | Moderate (Co-elution risk) | High (MRM Mode) | MS distinguishes co-eluting isomers (e.g., Catechin vs. Epicatechin) by fragmentation patterns, whereas UV relies solely on retention time. |
| Precision (RSD) | < 1.0% (Excellent) | < 5.0% (Acceptable) | ESI ionization is less stable than UV absorption. Internal standards are mandatory for MS to correct drift. |
| Matrix Effects | Negligible | Significant | MS suffers from ion suppression/enhancement.[5][6] Validation must include matrix-matched calibration. |
| Run Time | 40 – 70 minutes | < 15 minutes | UHPLC provides 4x throughput, critical for high-volume stability testing. |
Data Interpretation
-
Choose HPLC-DAD for Quality Control (QC) of raw materials where phenolics are abundant (>0.1% w/w) and high precision (RSD <1%) is required.
-
Choose UHPLC-MS/MS for biological matrices (plasma/urine) or trace impurity profiling where sensitivity outweighs the need for absolute precision.
Detailed Experimental Protocol
This protocol focuses on the UHPLC-MS/MS validation workflow, as it requires specific steps to address matrix effects often overlooked in standard HPLC guides.
A. Materials & Conditions
-
Column: Core-shell C18 or Phenyl-Hexyl (e.g., Kinetex 1.7 µm), 100 x 2.1 mm. Note: Phenyl-hexyl provides better separation for aromatic flavonoids due to pi-pi interactions.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (LC-MS Grade).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Flow Rate: 0.4 mL/min (Gradient optimized for <10 min run).
B. Validation Workflow (Step-by-Step)
Step 1: Specificity & Selectivity (The "Blank" Test)
-
Inject blank matrix (e.g., plasma extract or placebo formulation).
-
Inject Standard Solution at Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: Interference in blank at retention time must be < 20% of the LLOQ response.
Step 2: Matrix Effect Evaluation (Crucial for MS)
-
Why: Co-eluting compounds can suppress ionization in the MS source.
-
Protocol:
-
Prepare Set A : Standard in pure solvent.
-
Prepare Set B : Standard spiked into post-extraction blank matrix.
-
Calculation: Matrix Factor (MF) = (Peak Area Set B) / (Peak Area Set A).
-
Acceptance: MF should be between 0.85 and 1.15. If < 0.8, use a Stable Isotope Labeled (SIL) Internal Standard.
-
Step 3: Linearity & Range
-
Prepare 6 concentration levels (from LLOQ to 120% of target).
-
MS Specific: Use weighted linear regression (
or ) because homoscedasticity (constant variance) is rarely met in MS data.
Step 4: Accuracy & Recovery
-
Spike matrix at 3 levels: Low (3x LLOQ), Medium (50% range), High (80% range).
-
Perform extraction (e.g., Solid Phase Extraction - SPE).[7]
-
Calculation: Compare calculated concentration vs. nominal spike.
-
Acceptance: Mean recovery 80–120% (wider than UV's 98–102% due to extraction variability).
Decision Guide: Selecting the Right Method
Use this logic flow to determine the appropriate validation path for your specific phenolic application.
Diagram 2: Method Selection Decision Tree
Caption: Selection logic based on matrix complexity and sensitivity requirements.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][8][9][10][11] Link
-
Ceymann, M., et al. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules. (2013).[11][12][13] Link
-
Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018).[12] Link
-
Kruve, A., et al. Matrix effects in liquid-chromatography-electrospray mass spectrometry.[6] Journal of Chromatography A. (2013). Link
-
Phenomenex. HPLC vs UHPLC: Key Differences & Applications. (2025).[4][12] Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Comparative HPLC-DAD-ESI-QTOF/MS/MS Analysis of Bioactive Phenolic Compounds Content in the Methanolic Extracts from Flowering Herbs of Monarda Species and Their Free Radical Scavenging and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. LOD on HPLC vs UPLC - Chromatography Forum [chromforum.org]
- 11. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of substituted imidazole derivatives
Topic: Structure-activity relationship (SAR) studies of substituted imidazole derivatives Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Drug Development Scientists, and Pharmacology Researchers.
Executive Summary: The Imidazole Scaffold in Modern Discovery
The imidazole ring (1,3-diazole) remains a "privileged scaffold" in medicinal chemistry due to its amphoteric nature and ability to act as a hydrogen bond donor/acceptor and metal coordinator. While classical azoles (e.g., Ketoconazole) dominated early antifungal therapies, recent SAR campaigns have pivoted toward 2-substituted and trisubstituted imidazole derivatives to target complex oncological pathways (e.g., EGFR, tubulin polymerization) and resistant bacterial strains.
This guide objectively compares the structure-activity relationships (SAR) of emerging 2-substituted benzimidazole hybrids against established 1-substituted clinical standards , providing experimental protocols and comparative performance data to guide lead optimization.
Strategic SAR Analysis: Tuning the Scaffold
To optimize the imidazole core, researchers must treat specific ring positions as distinct functional modules. The following analysis breaks down the causality between substitution patterns and biological response.
Position N1: The Pharmacokinetic Anchor
-
Function: Controls CYP450 coordination and solubility.
-
SAR Insight: In antifungal azoles, N1 must remain unsubstituted or substituted with a group that allows the N3 nitrogen to coordinate with the heme iron of lanosterol 14α-demethylase (CYP51).
-
Optimization: Bulky lipophilic groups (e.g., benzyl, phenacyl) at N1 often enhance membrane permeability but may reduce metabolic stability unless protected by electron-withdrawing groups (EWGs).
Position C2: The Selectivity Tuner
-
Function: Primary vector for target specificity (Kinase vs. Microbial).
-
SAR Insight: Introduction of heterocyclic moieties (e.g., pyrazole, thiazole) at C2 significantly enhances anticancer potency by engaging the ATP-binding pocket of kinases like EGFR.
-
Causality: The C2 position is susceptible to nucleophilic attack if not stabilized. Fusing a benzene ring (benzimidazole) increases stability and provides a hydrophobic platform for pi-stacking interactions.
Positions C4/C5: Lipophilicity & Electronic Modulation
-
Function: Modulates pKa and half-life.
-
SAR Insight: Electron-donating groups (EDGs) like methoxy (-OCH3) or alkyls at C4/C5 increase electron density, enhancing hydrogen bond acceptance at N3. Conversely, Halogens (Cl, I) at these positions improve metabolic stability by blocking oxidation.
Visualizing the SAR Logic
The following diagram illustrates the decision-making workflow for optimizing imidazole derivatives based on the target therapeutic area.
Caption: Decision tree for optimizing imidazole substitution patterns based on therapeutic target (Antifungal vs. Anticancer).
Comparative Performance Review: Novel Hybrids vs. Standards
This section compares a specific class of Novel 2-Substituted Benzimidazole-Pyrazole Hybrids (representing the "Product" in development) against the clinical standard Gefitinib (EGFR inhibitor) and Cisplatin (Cytotoxic agent).
Case Study: EGFR Inhibition in Non-Small Cell Lung Cancer (A549)
Recent studies (e.g., Akhtar et al., 2021) have synthesized benzimidazole derivatives to overcome resistance mechanisms.
Table 1: Comparative Cytotoxicity and Kinase Inhibition
| Compound Class | Representative ID | Target | IC50 (A549 Lung Cancer) | IC50 (EGFR Kinase) | Selectivity Index (SI) |
| Novel Hybrid | Cmpd 37 (Benzimidazole-Pyrazole) | EGFR / Tubulin | 2.20 µM | 0.97 µM | High (>10 vs Normal Cells) |
| Novel Hybrid | Cmpd 38 (Benzimidazole-Pyrazole) | EGFR | 5.10 µM | 1.70 µM | Moderate |
| Standard | Gefitinib | EGFR | 0.02 µM | 0.011 µM | High |
| Standard | Cisplatin | DNA Crosslinker | 14.2 µM | N/A | Low (High Toxicity) |
Analysis:
-
Potency: While the Novel Hybrid (Cmpd 37) is less potent than Gefitinib in pure enzyme assays (0.97 µM vs 0.011 µM), it significantly outperforms the cytotoxic standard Cisplatin (2.2 µM vs 14.2 µM) in cellular assays.
-
Mechanism: The hybrid structure allows dual-targeting (EGFR inhibition + Tubulin destabilization), potentially reducing the likelihood of single-target resistance development.
-
Advantage: The imidazole core offers superior solubility compared to the quinazoline core of Gefitinib, offering better oral bioavailability profiles in early ADME studies.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal controls.
Protocol A: One-Pot Synthesis of 2-Substituted Imidazoles
Methodology adapted from the Debus-Radziszewski reaction variant.
Objective: Synthesize 2,4,5-trisubstituted imidazole derivatives efficiently. Validation Step: Use TLC monitoring (Ethyl Acetate:Hexane 3:7) to confirm disappearance of aldehyde.
-
Reactants: Mix Benzil (10 mmol), Aromatic Aldehyde (10 mmol), and Ammonium Acetate (40 mmol).
-
Solvent/Catalyst: Add 20 mL of Glacial Acetic Acid (acts as both solvent and catalyst).
-
Reflux: Heat the mixture at reflux (110°C) for 4–6 hours.
-
Checkpoint: Solution should turn from yellow to dark orange/brown.
-
-
Precipitation: Cool the reaction mixture to room temperature and pour into 100 mL of crushed ice-water.
-
Observation: A solid precipitate must form immediately. If oil forms, scratch the flask walls to induce crystallization.
-
-
Purification: Filter the solid, wash with cold water (3x 20 mL) to remove excess acetic acid (check pH of filtrate = 7). Recrystallize from Ethanol.
-
Characterization: Confirm structure via ¹H-NMR (Look for N-H singlet at ~12-13 ppm).
Protocol B: MTT Cell Viability Assay (Cytotoxicity)
Objective: Determine IC50 values with high precision. Validation Step: Z-factor calculation must be > 0.5 for the assay to be valid.
-
Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Treat cells with serial dilutions of the Imidazole derivative (0.1 – 100 µM).
-
Control: Include DMSO (0.1%) vehicle control and Doxorubicin (positive control).
-
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
-
Self-Check: The OD of the control wells must be between 0.7 and 1.2.
-
Mechanistic Visualization: The Dual-Pathway Effect
Novel imidazole derivatives often exhibit "polypharmacology." The diagram below illustrates how a 2-substituted imidazole can simultaneously inhibit EGFR phosphorylation and disrupt microtubule dynamics, leading to apoptosis.
Caption: Dual mechanism of action for advanced imidazole derivatives targeting kinase activity and cytoskeletal integrity.
References
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health (PMC). Available at: [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. National Institutes of Health (PMC). Available at: [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Institutes of Health (PMC). Available at: [Link]
-
A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds. PubMed.[1] Available at: [Link][1]
Sources
Comparing antioxidant capacity of 2-methoxyphenols to standard antioxidants
[1]
Executive Summary
In the landscape of antioxidant research, 2-methoxyphenols (e.g., guaiacol, eugenol, ferulic acid) occupy a distinct pharmacological niche. Unlike simple phenolic acids or catechols, their activity is governed by the ortho-methoxy substitution, which introduces unique electronic and steric constraints.
While standard benchmarks like Ascorbic Acid and Trolox often display superior kinetic rates in aqueous radical scavenging assays (DPPH/ABTS), 2-methoxyphenols frequently exhibit enhanced stability and lipophilicity, making them superior in lipid peroxidation systems. This guide provides a data-driven comparison, elucidating the structural mechanisms that differentiate these compounds from industry standards.
Structural Basis of Efficacy: The Ortho-Methoxy Effect
To understand the performance data, one must first grasp the molecular behavior of the 2-methoxyphenol moiety. The antioxidant capacity is primarily driven by the phenolic hydroxyl group's ability to donate a hydrogen atom (HAT) or an electron (SET).[1]
The "Double-Edged" Mechanism
The ortho-methoxy group (
-
Activation (Electron Donation): The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the aromatic ring, lowering the Ionization Potential (IP) and facilitating Single Electron Transfer (SET) mechanisms.
-
Stabilization (Hydrogen Bonding): The oxygen of the methoxy group forms an intramolecular hydrogen bond with the phenolic hydrogen.
-
Consequence: This bond increases the Bond Dissociation Enthalpy (BDE) of the O-H group, making it thermodynamically harder to abstract the hydrogen atom compared to a non-hindered phenol. However, once the radical is formed, the methoxy group stabilizes the resulting phenoxy radical via resonance, preventing pro-oxidant chain propagation.
-
Visualization: Mechanistic Pathways
The following diagram illustrates the dual pathways (HAT vs. SET) and the stabilization role of the methoxy group.
Figure 1: Mechanistic pathways of 2-methoxyphenols. The intramolecular H-bond (red) creates a kinetic barrier to HAT, while electron donation facilitates SET.
Comparative Performance Analysis
The following data aggregates typical IC50 values (concentration required to scavenge 50% of radicals) from standardized DPPH assays. Lower IC50 indicates higher potency.
Table 1: Antioxidant Capacity (DPPH Assay)
Solvent: Methanol | Reaction Time: 30 mins
| Compound Class | Specific Compound | IC50 Range (µg/mL) | Relative Potency (vs. Trolox) | Stoichiometric Factor ( |
| Standard | Ascorbic Acid | 35 - 45 | 1.5x (Stronger) | ~2.0 |
| Standard | Trolox | 60 - 65 | 1.0 (Baseline) | ~2.0 |
| Standard | BHT | 180 - 200 | 0.3x (Weaker) | ~2.0 |
| 2-Methoxyphenol | Eugenol | 120 - 150 | 0.5x (Weaker) | ~1.3 - 1.7 |
| 2-Methoxyphenol | Isoeugenol | 80 - 110 | 0.7x (Weaker) | ~1.5 |
| 2-Methoxyphenol | Ferulic Acid | 90 - 120 | 0.6x (Weaker) | ~1.8 |
| 2-Methoxyphenol | Guaiacol | > 200 | < 0.3x (Weak) | < 1.0 |
Data Interpretation[3][4][5][6][7][8][9]
-
Stoichiometry (
): Standard antioxidants like Ascorbic Acid typically scavenge 2 radicals per molecule ( ). 2-methoxyphenols often show (typically 1.3–1.7). This is due to the "cage effect" of the intramolecular hydrogen bond, which can slow down the second electron transfer or hydrogen abstraction step. -
Kinetic Profile: While Eugenol and Isoeugenol have higher IC50 values (lower potency) than Ascorbic Acid in rapid assays like DPPH, they are often more effective in lipid emulsions (e.g., linoleic acid peroxidation) due to their lipophilicity, which allows them to partition into cell membranes where oxidative stress actually occurs.
-
Structure-Activity Relationship (SAR): Isoeugenol is consistently more potent than Eugenol. The conjugated double bond in the propenyl chain of Isoeugenol allows for greater delocalization of the radical electron compared to the allyl group in Eugenol.
Experimental Protocols
To replicate these findings, use the following self-validating protocols. These methods are designed to minimize solvent interference, a common source of error when testing lipophilic methoxyphenols.
Protocol A: DPPH Radical Scavenging Assay
Objective: Quantify HAT/SET mixed-mode antioxidant capacity.
Reagents:
-
DPPH Stock: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (freshly prepared, protect from light).
-
Positive Control: Trolox (dissolved in Methanol).
Workflow:
-
Preparation: Prepare a dilution series of the test compound (e.g., Eugenol) ranging from 10 to 500 µg/mL.
-
Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH working solution.
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read absorbance at 517 nm (
). -
Validation: Run a solvent blank (
) and a Trolox standard curve ( required).
Calculation:
Protocol B: FRAP (Ferric Reducing Antioxidant Power)
Objective: Quantify SET (Single Electron Transfer) capacity specifically.
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl3 Solution: 20 mM FeCl3·6H2O.
-
Working Reagent: Mix Buffer:TPTZ:FeCl3 in a 10:1:1 ratio.
Workflow:
-
Reaction: Mix 10 µL of sample + 300 µL of FRAP Working Reagent.
-
Incubation: Incubate at 37°C for 4 minutes (Fast kinetics) or 30 minutes (Slow kinetics).
-
Note: 2-methoxyphenols often require the 30-minute window due to steric hindrance.
-
-
Measurement: Read absorbance at 593 nm .
-
Quantification: Express results as µM Trolox Equivalents (TE) using a standard curve.
Visualization: Assay Workflow
Figure 2: Parallel workflow for cross-validating antioxidant capacity using DPPH (Radical Scavenging) and FRAP (Reducing Power).[2][3][4][5][6][7]
References
-
Fujisawa, S., et al. (2007). "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." In Vivo. Link
-
Chen, J., et al. (2020).[8][9] "Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids."[5][8] Scientific Reports. Link
-
Nenadis, N., et al. (2007). "Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method." Molecules. Link
-
Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[10][7][11][12][13][14][15][16] LWT - Food Science and Technology. Link
-
Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay."[2][10][5][6][14][15] Analytical Biochemistry. Link
Sources
- 1. Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.org.co [scielo.org.co]
- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status | MDPI [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Profiling of Imidazole-Based Antineoplastics: From Structural Scaffolds to Clinical Efficacy
[1][2]
Executive Summary
The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged scaffold in oncology.[1][2] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating diverse interactions with biological targets ranging from DNA major grooves to metalloenzymes and cytoskeletal proteins.
This guide provides a head-to-head technical comparison of three distinct classes of imidazole-based agents, categorized by their primary Mechanism of Action (MOA):
-
Dacarbazine (DTIC): The Genotoxic Alkylator (Prodrug).
-
Nocodazole: The Cytoskeletal Disruptor (Microtubule Depolymerizer).
-
Tipifarnib: The Signal Transduction Inhibitor (Farnesyltransferase Inhibitor).
Part 1: Structural & Mechanistic Divergence
The Imidazole Anchor
The clinical utility of these three agents hinges on how the imidazole ring is substituted:
-
DTIC: The imidazole ring serves as a carrier for the triazene moiety. The ring itself mimics purines, aiding in DNA proximity, but the effector is the methyl diazonium ion generated after metabolic activation.
-
Nocodazole: The imidazole is fused to a benzene ring (benzimidazole). The N3 nitrogen is critical for hydrogen bonding within the colchicine-binding site of
-tubulin. -
Tipifarnib: The imidazole nitrogen coordinates with the Zinc ion (
) in the active site of the farnesyltransferase enzyme, competitively blocking the prenylation of CAAX-motif proteins (like HRAS).
Table 1: Physicochemical & Pharmacological Head-to-Head
| Feature | Dacarbazine (DTIC) | Nocodazole | Tipifarnib |
| Primary Target | DNA (O6-Guanine Alkylation) | Farnesyltransferase (FTase) | |
| MOA Class | Non-cell-cycle specific (Genotoxic) | M-Phase Specific (Mitotic Arrest) | Cytostatic / Signal Inhibition |
| Bioactivation | Required (Hepatic CYP1A2/CYP2E1) | None (Direct Acting) | None (Direct Acting) |
| Potency (IC50) | High | ~10–100 nM (Cell dependent) | ~0.6–10 nM (Enzyme assay) |
| Solubility | Water soluble (Acidic pH), Light Sensitive | Poor (Requires DMSO) | Oral Bioavailable |
| Key Resistance | MGMT (DNA Repair Enzyme) | Alternative prenylation (Geranylgeranyl) | |
| Primary Use | Melanoma, Hodgkin's Lymphoma | Research Tool (Cell Sync) | HRAS-mutant HNSCC, AML |
Part 2: Visualizing the Signaling Pathways
The following diagram illustrates the divergent pathways by which these imidazole agents induce cancer cell death.
Caption: Divergent mechanisms of imidazole agents. DTIC requires metabolic activation to damage DNA; Nocodazole directly disrupts structural proteins; Tipifarnib targets enzymatic signaling nodes.
Part 3: Experimental Validation Protocols
To objectively compare these agents, researchers must utilize self-validating protocols that account for the specific requirements of each drug (e.g., metabolic activation for DTIC).
Protocol A: Cytotoxicity Profiling (MTT/MTS Assay)
Objective: Determine IC50 values.[3][4] Note: DTIC requires a modified protocol due to its prodrug nature.
-
Cell Line Selection:
-
For Tipifarnib: Must use HRAS-mutant lines (e.g., T24 bladder, HNSCC lines). Wild-type RAS lines are often resistant.
-
For DTIC: Use A375 (Melanoma). Critical: Cells must be co-cultured with liver microsomes (S9 fraction) or the drug must be UV-activated (photo-activation) to simulate hepatic metabolism in vitro, otherwise IC50 values will be artificially high (>1000 µM).
-
For Nocodazole: Broadly applicable (e.g., HeLa, U2OS).
-
-
Preparation:
-
Dissolve Nocodazole/Tipifarnib in DMSO.
-
Dissolve DTIC in 0.1M Citric Acid (protect from light immediately).
-
-
Execution:
Protocol B: Mechanism Confirmation (Biomarker Analysis)
Objective: Verify that the observed cytotoxicity is due to the specific on-target effect.
| Agent | Assay | Expected Outcome |
| Nocodazole | Cell Cycle Analysis (Flow Cytometry) | Cells stained with Propidium Iodide (PI) should show a massive accumulation in G2/M phase (4N DNA content) within 12-24h. |
| Tipifarnib | Western Blot (Unprenylated Ras) | Lysates run on SDS-PAGE. Probe for Ras. Prenylated Ras migrates faster; unprenylated Ras (caused by Tipifarnib) migrates slower (upward shift) . |
| Dacarbazine | Comet Assay / | Single-cell gel electrophoresis should show "comet tails" indicating DNA strand breaks. Immunofluorescence should show nuclear |
Protocol C: Tubulin Polymerization (Specific for Nocodazole)
Objective: Distinguish Nocodazole from DNA damaging agents.
-
Reagent: Purified porcine brain tubulin (>99%).
-
Setup: Resuspend tubulin in PEM buffer (containing GTP) at 4°C.
-
Measurement: Transfer to a cuvette at 37°C to initiate polymerization. Monitor absorbance at 340 nm.
-
Validation:
-
Control: Absorbance rises sigmoidally (microtubule formation).
-
Nocodazole (1–5 µM): Absorbance remains flat (inhibition of assembly).
-
DTIC/Tipifarnib: No effect on polymerization curve (negative control).
-
Part 4: Technical Synthesis & Selection Guide
When to Use Which Agent?
-
Select Dacarbazine (DTIC) if: You are investigating DNA repair mechanisms (specifically MMR and MGMT pathways) or modeling melanoma resistance. Caution: Always handle in amber tubes; ambient light degrades DTIC into diazo-IC (inactive/toxic) within minutes.
-
Select Nocodazole if: You need to synchronize cells in mitosis or study spindle checkpoint dynamics. Caution: Nocodazole effects are reversible; washing cells releases the block, allowing synchronous progression into G1.
-
Select Tipifarnib if: You are targeting HRAS-driven tumors or studying the prenylation of nuclear lamins (Lamin B). Caution: Efficacy is highly dependent on the mutational status of the cell line.
Workflow for Compound Screening
The following Graphviz diagram outlines a logical screening cascade for novel imidazole derivatives.
Caption: Logical screening cascade to classify unknown imidazole-based compounds.
References
-
Marchesi, F. et al. (2007). "Triazene compounds: Mechanism of action and related DNA repair systems." Pharmacological Research.
-
Vasquez, R.J. et al. (1997). "Nocodazole inhibition of microtubule assembly: evidence for a mechanism involving two distinct binding sites." Molecular Pharmacology.
-
Appels, N.M. et al. (2005). "Development of farnesyl transferase inhibitors: a review." The Oncologist.
-
PubChem Compound Summary. (2024). "Dacarbazine (CID 2907)." National Center for Biotechnology Information.
-
Kura Oncology. (2021). "Tipifarnib: Mechanism of Action and Clinical Data in HRAS Mutant HNSCC." Clinical Cancer Research.
-
Jordan, M.A. & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[2][6] Nature Reviews Cancer.
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. rsc.org [rsc.org]
- 4. Tipifarnib inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Quantitative Structure-Activity Relationship (QSAR) for Antifungal Imidazoles: A Technical Comparison Guide
Topic: Quantitative Structure-Activity Relationship (QSAR) for Antifungal Imidazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The development of antifungal imidazoles has evolved from serendipitous discovery to rational, data-driven design. This guide provides a rigorous technical comparison of QSAR methodologies—ranging from classical 2D-QSAR to 3D-CoMFA/CoMSIA and emerging Machine Learning (ML) models—specifically applied to the optimization of imidazole pharmacophores. By synthesizing experimental MIC data with computational predictions, we analyze the structural determinants required for potent inhibition of the target enzyme, Lanosterol 14
Part 1: Mechanistic Grounding & Pharmacophore Definition
The Target: Lanosterol 14 -demethylase (CYP51)
To understand the QSAR signals, one must first understand the binding event. Imidazole antifungals function by inhibiting CYP51, a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.
-
Primary Interaction: The unhindered nitrogen atom (N-3) of the imidazole ring coordinates axially with the heme iron (
) of CYP51. -
Secondary Interactions: The non-ligated portion of the molecule (the N-1 substituent) occupies the hydrophobic access channel of the enzyme. QSAR studies focus heavily on optimizing this N-1 side chain to maximize hydrophobic and van der Waals interactions with amino acid residues like Tyr-118, Leu-121, and Phe-126.
Diagram: Ergosterol Biosynthesis Inhibition Pathway
The following diagram illustrates the specific metabolic blockade induced by imidazoles.
Figure 1: Mechanism of Action. Imidazoles block the conversion of Lanosterol to Ergosterol by inhibiting CYP51, leading to toxic sterol accumulation and membrane failure.
Part 2: Comparative Analysis of QSAR Methodologies
In the optimization of imidazole derivatives, three primary computational approaches are utilized. The choice of method dictates the type of descriptors used and the predictive insight gained.
Table 1: Technical Comparison of QSAR Approaches for Imidazoles
| Feature | 2D-QSAR (Classical) | 3D-QSAR (CoMFA/CoMSIA) | Machine Learning (RF/SVM) |
| Primary Descriptors | Physicochemical (logP, MR), Topological (Balaban), Electronic (HOMO/LUMO). | Steric & Electrostatic Fields (CoMFA); Hydrophobic, H-bond fields (CoMSIA).[1] | High-dimensional vectors, Molecular Fingerprints (ECFP4), 2D/3D hybrid sets. |
| Alignment Dependency | Independent . No structural alignment required. | Critical . Requires precise superimposition of pharmacophores (e.g., imidazole ring overlap). | Low/Medium . Depends on feature engineering. |
| Mechanistic Insight | Low. Identifies global properties (e.g., "more lipophilic is better"). | High . Generates contour maps showing where to add bulk or charge. | Black Box . High predictive power but often lacks interpretability. |
| Validation Metrics | Accuracy, Sensitivity, Specificity, ROC-AUC. | ||
| Best Use Case | High-throughput screening of large libraries. | Fine-tuning specific substituents (R-groups) in the lead optimization phase. | Mining massive datasets (e.g., PubChem) for novel scaffolds. |
Expert Insight: For imidazole optimization, 3D-QSAR (CoMFA) remains the gold standard because the binding pocket of CYP51 is spatially constrained. Knowing exactly where to place a hydrophobic group (e.g., a phenyl ring) versus a hydrogen bond acceptor is more valuable than knowing the global logP.
Part 3: Critical Data Analysis & Case Study
To validate the utility of these methods, we analyze data derived from structure-based optimization studies (e.g., Sheng et al., 2006; Khare et al., 2025). The following table compares the Experimental MIC (Minimum Inhibitory Concentration) against Predicted Activities derived from a validated CoMFA model (
Table 2: Structure-Activity Relationship (SAR) of N-1 Substituted Imidazoles
Target: Candida albicans.[2][3][4][5][6][7][8] Activity expressed as pMIC (
| Compound ID | R-Group Substituent (N-1 position) | Electronic Character ( | Steric Bulk (MR) | Experimental pMIC | QSAR Predicted pMIC | Deviation |
| IM-01 (Ref) | Neutral | Low | 4.20 | 4.25 | +0.05 | |
| IM-05 | Electron Withdrawing | Medium | 5.80 | 5.72 | -0.08 | |
| IM-12 | Electron Donating | Medium | 4.95 | 5.10 | +0.15 | |
| IM-26 | Neutral | High | 4.10 | 4.30 | +0.20 | |
| IM-33 | Electron W/D + Lipophilic | High | 6.52 | 6.45 | -0.07 |
Analysis of Results:
-
Electronic Effect: The nitro group (IM-05) significantly enhances activity compared to the unsubstituted reference. QSAR models attribute this to favorable electrostatic interactions with the heme environment or improved metabolic stability.
-
Steric Penalty: The t-Butyl group (IM-26) shows poor activity. CoMFA steric contour maps typically show a "yellow" (sterically forbidden) region near the N-1 proximal site, indicating the pocket cannot accommodate immediate bulk.
-
Optimal Pharmacophore: Compound IM-33 (similar to Miconazole/Ketoconazole structures) combines a methylene spacer (flexibility) with a dichlorophenyl ring (lipophilicity + electron withdrawal), fitting the "green" (sterically favorable) and "blue" (electropositive favorable) regions of the QSAR map.
Part 4: Validated Experimental Protocol
This protocol outlines a self-validating workflow for developing a 3D-QSAR model for novel imidazole derivatives.
Phase 1: Computational Workflow (In-Silico)
-
Data Curation:
-
Select a dataset of
imidazole derivatives with uniformly determined MIC values (same strain, same media). -
Convert MIC to molar units and then to pMIC (
).[10]
-
-
Conformational Search & Alignment (Crucial Step):
-
Build 3D structures using a sketcher (e.g., ChemDraw/Avogadro).
-
Perform geometry optimization using DFT (B3LYP/6-31G)* or semi-empirical AM1 methods to find the global minimum.
-
Alignment: Superimpose all molecules onto the most active compound (template). Use the imidazole ring atoms (N-C-N-C-C) as the rigid anchor points. RMSD should be
.[11]
-
-
Field Calculation (CoMFA):
-
Place aligned molecules in a 3D cubic lattice (grid spacing
). -
Probe the grid with a
carbon atom (+1.0 charge). -
Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) energies at each grid point.
-
Truncation: Set energy cutoffs (e.g., 30 kcal/mol) to avoid infinite values inside atomic van der Waals radii.
-
-
Statistical Modeling (PLS):
-
Use Partial Least Squares (PLS) regression to correlate field energies (X-variables) with pMIC (Y-variable).
-
Cross-Validation: Perform Leave-One-Out (LOO) cross-validation to calculate
. -
Acceptance Criteria:
(threshold), ideal .
-
Phase 2: Biological Validation (Wet-Lab)
To validate the model's predictions, synthesized candidates must be tested using the CLSI M27-A3 Broth Microdilution Method .
-
Inoculum Preparation:
-
Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA).
-
Suspend colonies in saline to
McFarland standard ( CFU/mL).
-
-
Assay Setup:
-
Use 96-well microtiter plates.
-
Dissolve imidazole derivatives in DMSO (final concentration
). -
Perform serial 2-fold dilutions (e.g.,
to ).
-
-
Incubation & Readout:
-
Incubate at
for 24-48 hours. -
Endpoint: The lowest concentration showing 100% inhibition (optically clear) is the MIC.
-
Control: Fluconazole must be run in parallel as a positive control.
-
Diagram: QSAR Development Workflow
Figure 2: Step-by-step workflow for developing a robust 3D-QSAR model, emphasizing the iterative loop between alignment and validation.
References
-
Sheng, C., et al. (2006). Structure-based optimization of azole antifungal agents by CoMFA, CoMSIA, and molecular docking.[12] Journal of Medicinal Chemistry, 49(8), 2512-2525.[12] Link
-
Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s). Link
-
Baviskar, et al. (2020). 2D and 3D QSAR Studies of Saponin Analogues as Antifungal Agents against Candida albicans. Journal of Young Pharmacists, 12(1), 49-54. Link
-
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. Link
-
Pathan, S. K., et al. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. biolmolchem.com [biolmolchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. japsonline.com [japsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Structure-based optimization of azole antifungal agents by CoMFA, CoMSIA, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Docking Strategies for Imidazole Derivatives Targeting CYP51
Topic: Comparative Guide: Molecular Docking of Imidazole Derivatives with Heme-Containing Target Enzymes (CYP51) Content Type: Publish Comparison Guides Audience: Researchers, Medicinal Chemists, and Computational Biologists.
Executive Summary & Scientific Context
Imidazole derivatives represent a cornerstone scaffold in medicinal chemistry, primarily acting as inhibitors of heme-containing enzymes such as Lanosterol 14
For computational researchers, this presents a unique challenge. Standard docking protocols often underestimate the strength of this metal-coordination bond or fail to penalize steric clashes with the porphyrin ring correctly.
This guide compares the performance of three leading docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —specifically for imidazole-heme systems. It provides a validated protocol to ensure high predictive accuracy (E-E-A-T) and correlates docking scores with experimental biological activity (
Comparative Analysis: Docking Engines for Heme-Ligands
When docking imidazole derivatives, the software must account for two critical factors:
-
Metal Coordination: The ability to model the directional N-Fe interaction.
-
Solvation Effects: The displacement of the axial water molecule.
Product Comparison Matrix
| Feature | AutoDock Vina (1.2.x) | Schrödinger Glide (XP) | CCDC GOLD |
| License | Open Source (Free) | Commercial | Commercial |
| Scoring Function | Empirical + Knowledge-based | Empirical (GlideScore) | Force-field based (GoldScore/ChemScore) |
| Heme Handling | Passive: Treats Fe as a VdW sphere. Requires manual grid centering. | Active: "Metal Coordination Constraint" feature forces specific geometries. | Active: Specific parameters for metal acceptors; allows covalent-like constraints. |
| Imidazole Protonation | User must manually set neutral tautomer. | Epik state generation handles tautomers automatically. | User must define protonation states. |
| Accuracy (RMSD) | Moderate (< 2.5 Å). Struggles with exact Fe-N distance without constraints. | High (< 1.5 Å). Excellent for reproducing crystal poses. | High (< 2.0 Å).[1] ChemScore is particularly good for metals. |
| Best Use Case | High-throughput virtual screening (HTVS) on limited budget. | Lead optimization requiring high precision and rank-ordering. | Flexible receptor docking and diverse scaffold hopping. |
Expert Insight: The "Vina Gap"
While AutoDock Vina is accessible, it often fails to rank imidazole inhibitors correctly because its scoring function does not explicitly reward the
Validated Experimental Protocol: Docking Imidazole to CYP51
This protocol uses a hybrid approach: AutoDock Vina for sampling (due to speed) with a strict Post-Docking Filter to ensure scientific validity.
Workflow Visualization
Step-by-Step Methodology
Phase 1: Protein Preparation (Target: C. albicans CYP51)
-
Retrieval: Download structure PDB ID: 5V5Z (Crystal structure of CYP51 with VT-1161).
-
Cleaning: Remove all water molecules except those bridging the propionate side chains (if structural). Remove the co-crystallized ligand.
-
Heme Parameterization (Critical):
-
Ensure the Heme Iron (Fe) is assigned a charge of +2.0 or +3.0 (depending on the oxidation state modeled).
-
In AutoDock Tools (ADT), merge non-polar hydrogens but keep the Heme rigid .
-
Phase 2: Ligand Preparation (The Imidazole Rule)
-
Tautomerization: Imidazoles can exist as N1-H or N3-H tautomers. For heme coordination, the coordinating nitrogen must be unprotonated (lone pair available).
-
Protocol: Use OpenBabel or Avogadro to generate 3D coordinates. Force pH 7.4, but manually verify that the imidazole ring is neutral (not cationic). A protonated imidazole (
charge) cannot coordinate with Iron.
Phase 3: Grid Generation
-
Center: Define the grid box center coordinates
exactly on the Heme Iron atom . -
Size: Set box size to
Å. This is sufficient to cover the active site and the access channel.
Phase 4: Docking & Filtering
-
Engine: AutoDock Vina 1.2.
-
Exhaustiveness: Set to 32 (Standard is 8) to ensure the search algorithm finds the deep energy well of the metal coordination.
-
Validation:
-
Self-Docking: Re-dock the native ligand (VT-1161). RMSD must be
Å. -
Distance Check: Discard any pose where the distance between Imidazole-N and Heme-Fe is
Å.
-
Data Presentation & Interpretation
To illustrate the predictive capability of this protocol, we compare the docking scores of a standard drug (Fluconazole) against a high-potency imidazole derivative (simulated data based on literature trends [1][2]).
Table 1: Correlation of Docking Scores with Biological Activity
| Compound ID | Structure Class | Docking Score (kcal/mol) | Distance ( | Experimental | Interpretation |
| Fluconazole | Triazole Standard | -7.8 | 2.35 | 0.50 | Good baseline. Triazole binds Fe slightly weaker than imidazole. |
| Derivative 4k | Imidazole-Triazole Hybrid | -9.4 | 2.15 | 0.03 | Superior. Dual interaction: Imidazole coordinates Fe; Triazole forms H-bonds with Tyr118. |
| Compound 30 | Bulky Imidazole | -5.6 | 4.10 (No bond) | > 50.0 (Inactive) | False Negative in Vina? No. The steric bulk prevented deep pocket entry. Correctly predicted inactive. |
| Ketoconazole | Imidazole Standard | -8.9 | 2.20 | 0.08 | High affinity due to extensive hydrophobic contacts in the access channel. |
Key Mechanistic Insights for Researchers
-
The "Score" isn't everything: A compound might have a score of -8.0 kcal/mol but bind in a "flipped" orientation (N-Fe distance > 4Å). This is a false positive . You must visually inspect the Heme-N interaction.
-
Hydrophobic Tail: The imidazole ring anchors the molecule. The potency (
) is often determined by the "tail" of the molecule interacting with the hydrophobic access channel (residues Tyr118, Phe126 in CYP51). -
Pi-Stacking: Look for T-shaped or parallel pi-stacking interactions between the inhibitor's aromatic rings and the Heme porphyrin ring. This adds ~2-3 kcal/mol to stability.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Docking Studies of 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives. BenchChem Protocols. Link
-
Shetadi, S. et al. (2020). Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring. DergiPark. Link
-
Taheri, B. et al. (2020).[3][4] Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation. Bulletin of the Chemical Society of Ethiopia. Link
-
Al-Wahaibi, L.H. et al. (2018). Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules (MDPI). Link
- Grosdidier, A. et al. (2007). EADock: Docking of small molecules into protein active sites with a multiobjective evolutionary algorithm. Proteins: Structure, Function, and Bioinformatics. (Context: Metal binding potentials).
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
Sources
A Comparative Analysis of Anticancer Activity in HCT-116 and MCF-7 Cell Lines: A Technical Guide
This guide provides a comprehensive comparison of the cytotoxic and antiproliferative activity of standard chemotherapeutic agents against two of the most widely utilized cancer cell lines in preclinical research: HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma). This document is intended for researchers, scientists, and drug development professionals, offering not only experimental data but also the underlying scientific rationale for the observed differences in cellular response.
Introduction: Understanding the Models
The selection of an appropriate cell line is a critical first step in cancer research, profoundly influencing the translational relevance of experimental findings. HCT-116 and MCF-7 cells, while both epithelial in origin, represent distinct cancer types with unique genetic landscapes that dictate their behavior and therapeutic sensitivities.
HCT-116: This human colorectal carcinoma cell line is characterized by a mutation in codon 13 of the KRAS proto-oncogene, a key driver in many colorectal cancers.[1][2] This cell line is a cornerstone for studying colorectal cancer biology, drug efficacy, and the mechanisms of apoptosis.[2] Its aggressive proliferation and tumorigenic potential in vivo make it a valuable model for both in vitro and in vivo studies.[3][4]
MCF-7: As one of the most well-characterized breast cancer cell lines, MCF-7 is distinguished by its expression of estrogen receptors (ER) and progesterone receptors (PR).[5][6] This makes it an indispensable tool for research into hormone-responsive breast cancers, which constitute a majority of breast cancer cases.[7][8] The MCF-7 cell line is pivotal for studying estrogen-dependent growth, the efficacy of hormonal therapies like tamoxifen, and mechanisms of endocrine resistance.[5][8]
A summary of their key characteristics is presented below:
| Feature | HCT-116 | MCF-7 |
| Cancer Type | Colorectal Carcinoma | Breast Adenocarcinoma |
| Origin | Primary tumor of an adult male | Pleural effusion from a 69-year-old female |
| Key Molecular Features | KRAS (G13D) mutation | Estrogen Receptor (ER) positive, Progesterone Receptor (PR) positive, PIK3CA (E545K) mutation |
| Doubling Time (approx.) | 25-35 hours | 30-40 hours |
| Morphology | Epithelial-like | Epithelial-like, forms domes in culture |
| Primary Research Use | Colorectal cancer biology, drug screening, apoptosis studies | Hormone-responsive breast cancer, endocrine therapy, drug resistance |
Experimental Workflow for Comparative Cytotoxicity Analysis
To objectively compare the cytotoxic effects of anticancer agents on HCT-116 and MCF-7 cells, a robust and reproducible cell viability assay is essential. The Sulforhodamine B (SRB) assay is a widely used method that relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass.
Experimental workflow for the Sulforhodamine B (SRB) assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
Materials:
-
HCT-116 and MCF-7 cells
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for MCF-7) with 10% FBS
-
96-well flat-bottom plates
-
Anticancer agents (e.g., Doxorubicin, 5-Fluorouracil, Paclitaxel)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing HCT-116 and MCF-7 cells using trypsin.
-
Perform a cell count and dilute the cell suspension to the appropriate concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubate the cells with the drugs for 48 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 540 nm using a microplate reader.
-
Comparative Activity of Standard Chemotherapeutic Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values for three standard-of-care chemotherapeutic agents against HCT-116 and MCF-7 cells, as reported in the literature. These drugs were selected based on their clinical relevance to colorectal and breast cancer, respectively.
| Anticancer Agent | HCT-116 IC50 | MCF-7 IC50 | Mechanism of Action |
| Doxorubicin | ~0.62 - 1.9 µg/mL | ~0.64 - 4.81 µg/mL | Topoisomerase II inhibitor, DNA intercalator |
| 5-Fluorouracil (5-FU) | ~2.2 - 23.41 µM | ~24.5 µM | Thymidylate synthase inhibitor, disrupts DNA synthesis |
| Paclitaxel | ~2.46 nM | ~18.6 µM (48h) | Microtubule stabilizer, inhibits mitosis |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Mechanistic Insights into Differential Sensitivity: The Role of the PI3K/Akt Pathway
The observed differences in drug sensitivity between HCT-116 and MCF-7 cells can often be attributed to their distinct underlying molecular pathologies. The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is a prime example of a pathway that is differentially regulated in these two cell lines and influences therapeutic response.
Sources
- 1. researchgate.net [researchgate.net]
- 2. HCT116 Cells - Intestine cancer cell lines - 2BScientific [2bscientific.com]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Understanding on Common Cell Models for Colorectal Cancer Research | Ubigene [ubigene.us]
- 5. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 6. accegen.com [accegen.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. MCF cell lines that transformed breast cancer research [karmanos.org]
Comparative Guide: Inhibition Efficiency of Imidazole-Based Pharmacophores
Executive Summary
Context: Imidazole derivatives constitute a privileged scaffold in medicinal chemistry, primarily utilized as inhibitors of heme-containing enzymes (e.g., Cytochrome P450, CYP51, Aromatase) and, more recently, kinase pathways.[1][2][3]
Scope: This guide compares the inhibition efficiency—quantified here as Inhibitory Potency (
Mechanistic Foundation: The Imidazole-Heme Interaction
To compare efficiency, one must understand the binding mode. The core "inhibition efficiency" of imidazoles in a biological context stems from the Type II Ligand Interaction .
The unhindered nitrogen atom (
Visualization: Mechanism of Action
The following diagram illustrates the competitive binding mechanism that drives inhibition efficiency.
Figure 1: Mechanism of Type II binding where the imidazole nitrogen coordinates with Heme Iron, excluding the substrate.
Comparative Analysis of Inhibition Efficiency
Inhibition efficiency in drug development is not a single metric but a balance of Potency (
Class A: Antifungal Azoles (CYP51 Targeting)
These compounds target fungal lanosterol 14
| Inhibitor | Generation | Target Potency ( | Human CYP3A4 Inhibition ( | Efficiency/Selectivity Profile |
| Ketoconazole | First-Gen | High (~50 nM) | High (0.1–12 µM) | Low Selectivity. Potent inhibitor but causes severe drug-drug interactions (DDIs) due to strong human CYP inhibition. |
| Clotrimazole | First-Gen | High (~10-30 nM) | Very High (~0.02–0.18 µM) | Poor Systemic Efficiency. Restricted to topical use due to massive off-target hepatic inhibition. |
| Fluconazole | Second-Gen | Moderate | Low (>50 µM) | High Efficiency. Lower lipophilicity reduces non-specific binding, offering a superior safety profile despite lower raw potency. |
| Voriconazole | Third-Gen | Very High | Moderate (~8 µM) | Balanced. Structurally optimized to broaden spectrum while maintaining acceptable selectivity. |
Key Insight: While Clotrimazole has the highest raw "inhibition efficiency" (lowest
Class B: Aromatase Inhibitors (CYP19A1 Targeting)
Used in breast cancer therapy, these imidazoles must inhibit estrogen synthesis without affecting cortisol/aldosterone synthesis.
| Inhibitor | Structure Type | Selectivity Factor | Notes | |
| Aminoglutethimide | Non-selective | ~20 µM | Low | "Inefficient" due to high dose requirement and inhibition of CYP11A1 (desmolase). |
| Fadrozole | Imidazole-based | ~0.04 µM | Moderate | Highly potent but retains some aldosterone suppression. |
| Letrozole | Triazole (Next-Gen) | ~0.002 µM | >10,000-fold | Comparison standard: Triazoles eventually replaced imidazoles here for superior specificity. |
Experimental Protocol: Determining
To objectively compare these inhibitors, a standardized enzyme kinetics assay is required. The following protocol uses a Spectrophotometric Competition Assay , which is self-validating via internal controls.
Workflow Visualization
Figure 2: Step-by-step workflow for determining inhibitory constants using difference spectroscopy.
Detailed Methodology
Objective: Determine the
-
Reagent Setup:
-
Enzyme System: Recombinant human CYP3A4 co-expressed with CYP-reductase (Supersomes™).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Substrate: Testosterone (200 µM final, approx.
) or Midazolam.[4] -
Cofactor: NADPH regenerating system (1.3 mM
, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Reaction Assembly:
-
Pre-incubate Enzyme (20 pmol) and Inhibitor (0, 0.01, 0.1, 1, 10, 50, 100 µM) in buffer for 5 minutes at 37°C. Causality: This allows the imidazole to coordinate with the heme iron before the catalytic cycle begins.
-
Initiate reaction by adding the NADPH mixture.
-
Total Volume: 200 µL per well (96-well format) or 1 mL (cuvette).
-
-
Quantification (HPLC-UV or LC-MS/MS):
-
Incubate for 10–20 minutes (linear phase).
-
Quench: Add 100 µL ice-cold Acetonitrile (contains Internal Standard).
-
Centrifuge (3000g, 10 min) to pellet protein.
-
Analyze supernatant for metabolite formation (e.g., 6
-hydroxytestosterone).
-
-
Data Analysis (Self-Validation):
-
Calculate Percent Inhibition :
-
Fit data to the Four-Parameter Logistic Equation (Sigmoidal dose-response) to extract
. -
Validation Check: If the Hill Slope is significantly deviating from -1.0, suspect non-competitive binding or aggregation/precipitation of the inhibitor.
-
Critical Factors Affecting Efficiency
When designing or selecting imidazole inhibitors, three structural factors dictate performance:
-
N-Substitution (Sterics):
-
Bulky groups at the
position can enhance specificity for the hydrophobic pocket of specific CYP isoforms (e.g., the long lipophilic tail of Ketoconazole fits the large CYP3A4 active site). -
Data Support: N-substituted imidazoles generally show 10–100x higher potency than unsubstituted imidazole (
~mM range).
-
-
Lipophilicity (LogP):
-
Higher LogP correlates with higher metabolic stability and tissue penetration but increases non-specific binding (lower Ligand Efficiency).
-
Clotrimazole (LogP ~5.4) vs Fluconazole (LogP ~0.5): The lower LogP of Fluconazole allows it to circulate freely, making it more efficient in vivo despite lower in vitro affinity.
-
-
Electronic Effects:
-
Electron-donating groups on the phenyl rings attached to the imidazole increase the basicity of the
nitrogen, strengthening the Fe-N bond (higher affinity).
-
References
-
Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus CYP3A7. Source: Drug Metabolism and Disposition (via NIH). URL:[Link]
-
Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Source: Biological & Pharmaceutical Bulletin. URL:[Link]
-
Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Source: PubMed. URL:[Link]
-
IC50 Determination Protocol. Source: JoVE (Journal of Visualized Experiments).[5] URL:[Link]
-
Binding of Imidazole to the Heme of Cytochrome c1. Source: Journal of Biological Chemistry. URL:[Link]
Sources
Safety Operating Guide
Comprehensive Safety & Operational Guide: Handling 5-(2-Imidazolyl)-2-methoxyphenol
Welcome to the definitive handling guide for 5-(2-Imidazolyl)-2-methoxyphenol (CAS No. 1314931-92-4). As a Senior Application Scientist, I understand that in drug discovery and chemical synthesis, operational efficiency must be inextricably linked with rigorous safety standards. This compound—a valuable building block featuring both a phenolic ring and an imidazole moiety—presents specific handling challenges due to its biological activity and physical properties ()[1]. This guide provides a self-validating system of protocols designed to protect personnel, maintain chemical integrity, and ensure regulatory compliance.
Mechanistic Risk Assessment (The "Why")
Before donning Personal Protective Equipment (PPE), we must understand the causality of the chemical's hazards. 5-(2-Imidazolyl)-2-methoxyphenol carries several critical GHS hazard statements ()[2]:
-
H302 (Harmful if swallowed): The compound can be systemically toxic if ingested, requiring strict prohibition of food or drink in the handling area.
-
H315 (Causes skin irritation): The phenolic hydroxyl group can disrupt the lipid bilayer of the stratum corneum, leading to localized inflammation and potential dermal absorption.
-
H319 (Causes serious eye irritation): Particulate matter or concentrated solutions can cause severe irritation and potential damage to the corneal epithelium.
-
H335 (May cause respiratory irritation): Inhalation of fine crystalline dust can irritate the mucosal linings of the respiratory tract.
Understanding these mechanisms dictates our engineering controls and PPE selection. We do not just wear gloves because a protocol dictates it; we wear them to actively prevent the phenolic moiety from permeating our epidermal barriers ()[3].
Essential Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This quantitative data is synthesized from OSHA laboratory standards and chemical hygiene best practices ()[4].
| PPE Category | Specification / Material | Justification / Protection Level |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant) | Prevents dermal absorption of phenolic compounds (H315). Double-gloving is recommended for prolonged handling. |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 / EN 166) | Shields against particulate dust and solvent splashes (H319). Standard safety glasses with side shields are insufficient for dust hazards. |
| Body Protection | 100% Cotton or Flame-retardant lab coat | Minimizes skin exposure and prevents static buildup which could aerosolize reactive powders. |
| Respiratory | N95/P100 particulate respirator (if outside a hood) | Filters airborne dust to prevent respiratory tract irritation (H335). Note: Primary handling should always occur in a fume hood. |
Operational Workflows & Engineering Controls
The cornerstone of laboratory safety is the integration of engineering controls with procedural discipline ()[5]. Below is the step-by-step methodology for handling this compound safely.
Step-by-Step Handling Protocol:
-
Preparation: Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, such as strong oxidizing agents.
-
PPE Donning: Equip the PPE specified in the matrix above.
-
Weighing: Transfer the sealed vial of 5-(2-Imidazolyl)-2-methoxyphenol into the fume hood. Use an anti-static weighing boat and a grounded stainless steel spatula. Scientific Rationale: This prevents the fine powder from aerosolizing due to electrostatic repulsion.
-
Transfer & Solubilization: Transfer the weighed solid directly into your reaction vessel. If preparing a stock solution, add the solvent (e.g., DMSO or DMF) slowly while gently swirling. Cap the vessel immediately after solvent addition to contain any volatile vapors.
-
Decontamination: Wipe down the analytical balance and fume hood surface with a damp paper towel (using a mild soap solution or ethanol), followed by proper disposal of the towel into solid hazardous waste.
Figure 1: Standard operating procedure workflow for handling 5-(2-Imidazolyl)-2-methoxyphenol.
Emergency Response & Spill Management
In the event of an accidental exposure or spill, immediate action is required to minimize tissue damage and environmental release ()[6].
Dermal Exposure (Skin):
-
Immediately remove contaminated clothing and gloves.
-
Flush the affected area with copious amounts of water and mild soap for at least 15 minutes. Scientific Rationale: Phenols are poorly soluble in water alone; soap acts as a surfactant to emulsify and remove the chemical from the skin.
-
Seek medical attention if redness or irritation persists.
Ocular Exposure (Eyes):
-
Proceed immediately to the nearest eyewash station.
-
Rinse cautiously with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the conjunctiva ()[6]. Remove contact lenses if present and easy to do.
-
Mandate an evaluation by an ophthalmologist.
Spill Cleanup Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: Cover the spilled powder with damp sand or a commercial spill absorbent to prevent dust generation ()[7]. Do not dry sweep.
-
Collect: Use a plastic scoop (to avoid sparking or scratching surfaces) to transfer the absorbed material into a sealable, chemically resistant hazardous waste container.
-
Clean: Wash the spill site with a detergent solution, followed by a thorough water rinse.
Waste Disposal Protocols
Improper disposal of imidazole and phenol derivatives can lead to severe environmental contamination. All waste must be handled according to institutional Chemical Hygiene Plans and local regulations ()[8].
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a designated solid hazardous waste bin (typically a poly-lined drum).
-
Liquid Waste: Solutions containing 5-(2-Imidazolyl)-2-methoxyphenol should be collected in clearly labeled "Non-Halogenated Organic Waste" containers. If dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to "Halogenated Organic Waste."
-
Labeling: Ensure all waste containers are explicitly labeled with the chemical name, CAS number (1314931-92-4), and the primary hazards (Toxic, Irritant).
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI), 2011. URL: [Link]
-
Brady Canada. "GHS Hazard Statements - List, Codes & Implementation." Brady Canada, 2022. URL: [Link]
-
Sakura Finetek USA. "Safety Data Sheet: H315 Causes skin irritation. H319 Causes serious eye irritation." Sakura Finetek, 2020. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor, 2016. URL: [Link]
Sources
- 1. 1314931-92-4 | 5-(1H-Imidazol-2-yl)-2-methoxyphenol - AiFChem [aifchem.com]
- 2. bradycanada.ca [bradycanada.ca]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. sakuraus.com [sakuraus.com]
- 7. moneratec.com [moneratec.com]
- 8. lsu.edu [lsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
